5-Bromo-4-chloronicotinic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-4-chloropyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO2/c7-4-2-9-1-3(5(4)8)6(10)11/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEYIMKNQTWXCNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001259290 | |
| Record name | 3-Pyridinecarboxylic acid, 5-bromo-4-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001259290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256790-85-8 | |
| Record name | 3-Pyridinecarboxylic acid, 5-bromo-4-chloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256790-85-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinecarboxylic acid, 5-bromo-4-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001259290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-4-chloropyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-4-chloronicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-4-chloronicotinic acid, a halogenated pyridine carboxylic acid, is a key structural motif and versatile building block in modern medicinal chemistry and drug discovery. Its strategic placement of chloro and bromo substituents on the pyridine ring, coupled with the carboxylic acid handle, provides a trifecta of reactive sites for molecular elaboration. This guide offers a comprehensive overview of its chemical properties, analytical characterization, and reactivity profile, providing researchers with the foundational knowledge required to effectively utilize this compound in complex synthetic endeavors. While specific experimental data for this isomer is not widely published, this paper will establish its properties based on established chemical principles and available data for structurally related analogs.
Physicochemical and Structural Properties
This compound is a solid compound at room temperature, whose utility is defined by its structural and electronic characteristics. The electron-withdrawing nature of the nitrogen atom, two halogen substituents, and the carboxylic acid group renders the pyridine ring electron-deficient, influencing its reactivity in subsequent chemical transformations.
dot
Caption: Chemical Structure of this compound.
Table 1: Chemical Identifiers and Properties
| Property | Value | Reference |
| IUPAC Name | 5-Bromo-4-chloropyridine-3-carboxylic acid | |
| CAS Number | 1256790-85-8 | [1] |
| Molecular Formula | C₆H₃BrClNO₂ | [1] |
| Molecular Weight | 236.45 g/mol | [1] |
| Canonical SMILES | C1=C(C(=C(C=N1)Br)Cl)C(=O)O | |
| Storage Conditions | Inert atmosphere, 2-8°C | |
| Hazard Information | H302 (Harmful if swallowed), H315 (Causes skin irritation) |
Spectroscopic and Analytical Characterization
Accurate characterization is paramount for ensuring the identity and purity of starting materials in a synthetic workflow. The following sections detail the expected spectroscopic signatures for this compound based on established principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be simple, showing two distinct signals in the aromatic region for the two protons on the pyridine ring. Due to the electron-withdrawing effects of the nitrogen and halogen atoms, these protons will be deshielded, appearing at a downfield chemical shift, likely between 8.0 and 9.5 ppm. Each signal should appear as a singlet or a very finely split doublet, depending on the coupling constant. The acidic proton of the carboxylic acid will appear as a broad singlet, typically at a very downfield position (>10 ppm), and its position can be highly dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will provide direct insight into the carbon skeleton. Six distinct signals are expected:
-
Carboxylic Carbon (C=O): This signal will be the most downfield, typically in the 165-175 ppm range.
-
Aromatic Carbons: The five carbons of the pyridine ring will appear in the aromatic region (approx. 120-160 ppm). The carbons directly attached to the electronegative halogens (C-Br and C-Cl) and nitrogen will be significantly influenced, leading to characteristic shifts that can be predicted using computational models or inferred from databases of similar compounds.
-
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight and elemental composition.
-
Expected Molecular Ion Peak: Due to the presence of bromine and chlorine, the molecular ion peak will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), while chlorine has two, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This will result in a cluster of peaks for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺ with predictable relative intensities, unequivocally confirming the presence of one bromine and one chlorine atom. The nominal mass of the most abundant isotopologue (with ⁷⁹Br and ³⁵Cl) is 235 amu.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
-
Key Absorptions:
-
O-H Stretch (Carboxylic Acid): A very broad band is expected in the range of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption should appear around 1700-1730 cm⁻¹.
-
C=C and C=N Stretches (Aromatic Ring): Multiple bands of variable intensity are expected in the 1400-1600 cm⁻¹ region.
-
C-Cl and C-Br Stretches: These absorptions appear in the fingerprint region, typically below 800 cm⁻¹.
-
Synthesis and Reactivity
Synthetic Pathways
dot
Caption: Conceptual workflow for the synthesis of the target compound.
Reactivity Profile and Applications in Drug Development
The true value of this compound for medicinal chemists lies in its versatile reactivity, which allows for selective functionalization at three key positions.
-
Carboxylic Acid (Position 3): The carboxyl group is readily converted into a wide range of functionalities, including esters, amides, and acyl halides. This is a cornerstone of library synthesis, allowing for the introduction of diverse R-groups to probe structure-activity relationships (SAR).
-
Bromo Group (Position 5): The C-Br bond is an excellent handle for transition-metal-catalyzed cross-coupling reactions. Its reactivity makes it particularly suitable for Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the efficient formation of C-C, C-N, and C-O bonds, enabling the construction of complex biaryl and heteroaryl scaffolds often found in kinase inhibitors and other targeted therapies.
-
Chloro Group (Position 4): The C-Cl bond is generally less reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions. This differential reactivity is a powerful tool for synthetic chemists, as it allows for sequential, site-selective couplings. For example, a Suzuki coupling can be performed selectively at the C-Br position, leaving the C-Cl bond intact for a subsequent, different coupling reaction under more forcing conditions.
dot
Caption: Key reaction pathways for this compound.
This ability to act as a versatile scaffold makes this compound an attractive starting material for the synthesis of novel compounds with potential therapeutic applications, particularly in oncology and inflammatory diseases where substituted pyridine cores are prevalent.
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate care. It is classified as harmful if swallowed and causes skin irritation. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. The compound should be stored in a cool, dry, and well-ventilated area under an inert atmosphere to ensure its stability.
Conclusion
This compound is a high-value synthetic intermediate with significant potential in pharmaceutical research. Its well-defined reactive sites—the carboxylic acid, the highly reactive bromo substituent, and the less reactive chloro substituent—provide a strategic platform for the synthesis of complex molecules through sequential and site-selective modifications. While detailed experimental data in the public domain is sparse, its chemical properties can be reliably inferred from the foundational principles of organic chemistry. This guide provides the necessary technical framework for researchers to confidently incorporate this versatile building block into their synthetic programs, paving the way for the discovery of next-generation therapeutics.
References
-
Sunway Pharm Ltd. (n.d.). This compound. Retrieved January 5, 2026, from [Link]
Sources
An In-depth Technical Guide to 5-Bromo-4-chloronicotinic Acid: A Versatile Heterocyclic Building Block for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Halogenated Nicotinic Acids
In the landscape of modern medicinal chemistry, halogenated heterocyclic scaffolds are indispensable tools for the construction of novel therapeutic agents. Among these, 5-Bromo-4-chloronicotinic acid (CAS Number: 1256790-85-8), a di-halogenated pyridine derivative, has emerged as a building block of significant interest. Its strategic placement of bromine and chlorine atoms, coupled with the carboxylic acid functionality, offers a trifecta of reactive sites for diverse chemical transformations. This guide provides a comprehensive technical overview of this compound, encompassing its physicochemical properties, synthesis, reactivity, and potential applications, with a focus on empowering researchers in the field of drug discovery and development. The presence of two distinct halogen atoms allows for selective and sequential functionalization, a key advantage in the synthesis of complex molecular architectures.
Physicochemical Properties
This compound is a solid at room temperature, and its fundamental properties are summarized in the table below. These characteristics are crucial for its handling, storage, and application in various reaction conditions.
| Property | Value | Source |
| CAS Number | 1256790-85-8 | [1][2] |
| Molecular Formula | C₆H₃BrClNO₂ | [1] |
| Molecular Weight | 236.45 g/mol | [1] |
| Alternative Names | 5-Bromo-4-chloro-3-pyridinecarboxylic acid | - |
| Purity | Typically >95% | [2] |
Synthesis of this compound: A Proposed Strategy
Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of this compound.
Step-by-Step Experimental Protocol (Illustrative)
Step 1: Synthesis of 4-Chloronicotinic Acid
-
To a reaction vessel, add 4-hydroxynicotinic acid.
-
Slowly add phosphorus oxychloride (POCl₃) at a controlled temperature (e.g., 0 °C).
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
After completion, carefully quench the reaction mixture with ice water.
-
Adjust the pH to precipitate the 4-chloronicotinic acid product.
-
Filter, wash with cold water, and dry the solid to obtain the intermediate.
Step 2: Bromination of 4-Chloronicotinic Acid
-
In a suitable solvent (e.g., a strong acid like sulfuric acid), dissolve the 4-chloronicotinic acid from Step 1.
-
Add a brominating agent, such as N-bromosuccinimide (NBS) or liquid bromine, portion-wise. The presence of a Lewis acid catalyst may be beneficial.
-
Heat the reaction mixture and stir for an extended period, monitoring for the formation of the desired product.
-
Upon completion, pour the reaction mixture onto ice and neutralize to precipitate the crude this compound.
-
The crude product can be purified by recrystallization from an appropriate solvent system.
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of this compound lies in its potential for selective functionalization at three key positions: the carboxylic acid, the bromine-substituted carbon, and the chlorine-substituted carbon. This makes it a highly valuable scaffold for creating diverse molecular libraries for drug screening.
Reactivity at the Halogenated Positions
The differential reactivity of the C-Br and C-Cl bonds is a key feature of this molecule. Generally, the C-Br bond is more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions than the C-Cl bond. This allows for selective functionalization at the 5-position.
Suzuki-Miyaura Cross-Coupling: The bromine at the 5-position is an excellent handle for Suzuki-Miyaura coupling reactions, enabling the formation of a C-C bond with a wide variety of boronic acids and esters.[3] This is a powerful method for introducing aryl or heteroaryl moieties, which are common features in many drug molecules.
Caption: Suzuki-Miyaura coupling of this compound.
Buchwald-Hartwig Amination: The C-Br bond can also participate in Buchwald-Hartwig amination reactions to form C-N bonds.[4] This is a crucial transformation for synthesizing anilines and other amine-containing structures prevalent in pharmaceuticals. The C-Cl bond could potentially undergo amination under more forcing conditions, allowing for sequential amination.
Reactivity of the Carboxylic Acid Group
The carboxylic acid moiety can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides. This allows for the introduction of diverse side chains and the linkage to other molecular fragments.
Characterization and Spectroscopic Data
While experimental spectroscopic data for this compound is not widely published, predictions can be made based on the analysis of similar structures.
| Spectroscopic Technique | Expected Features |
| ¹H NMR | Two aromatic protons would be expected in the pyridine region (typically δ 7.5-9.0 ppm), likely appearing as singlets or doublets with small coupling constants. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (>10 ppm). A reference spectrum for the specific CAS number is noted to be available from some suppliers, which would confirm the exact shifts and coupling patterns.[5] |
| ¹³C NMR | Six distinct carbon signals would be anticipated. The carbonyl carbon of the carboxylic acid would be the most downfield signal (around 165-175 ppm). The five aromatic carbons would appear in the region of approximately 120-155 ppm. |
| Mass Spectrometry (MS) | The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom. The molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight (236.45 g/mol ), with accompanying peaks at M+2 and M+4 due to the isotopes of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands would include a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretch (around 1700 cm⁻¹), and C=C and C=N stretching vibrations in the aromatic region (around 1400-1600 cm⁻¹). |
Safety and Handling
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust.[6]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[6]
-
Irritant: Assumed to be an irritant to the eyes, skin, and respiratory system.[6][7] In case of contact, rinse the affected area with plenty of water.[7]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]
Always consult the material safety data sheet (MSDS) from the supplier before handling this compound.
Conclusion and Future Outlook
This compound represents a strategically designed building block with significant potential for the synthesis of complex, biologically active molecules. Its di-halogenated nature allows for selective and sequential functionalization through well-established cross-coupling and other transformations. While detailed synthetic and application data for this specific compound are still emerging, the principles of its reactivity are well-grounded in the extensive chemistry of related halogenated pyridines. As the demand for novel and diverse chemical matter in drug discovery continues to grow, versatile scaffolds like this compound will undoubtedly play an increasingly important role in the development of the next generation of therapeutics.
References
- Wu, H. & Hynes, J., Jr. Org. Lett., 2010, 12, 1192.
- Vilaivan, T. Tetrahedron Lett., 2006, 47, 6739.
- Wipf, P. & Maciejewski, J. P. Org. Lett., 2008, 10, 4383.
- You, C., Yao, F., Yan, T. & Cai, M. RSC Adv., 2016, 6, 43605.
- Shen, X., Hyde, A. M. & Buchwald, S. L. J. Am. Chem. Soc., 2010, 132, 14076.
-
NINGBO INNO PHARMCHEM CO.,LTD. 5-Bromo-2-chloronicotinic Acid: Properties, Applications, and Synthesis. Available from: [Link]
-
C&EN. The Indispensable Role of 5-Bromonicotinic Acid in Modern Pharmaceutical Synthesis. Available from: [Link]
- Google Patents. US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids.
-
Sunway Pharm Ltd. This compound - CAS:1256790-85-8. Available from: [Link]
- Google Patents. RU2039046C1 - Process for preparing 5-bromonicotinic acid.
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. Available from: [Link]
-
NIST. 5-Bromo-2-chlorobenzoic acid. Available from: [Link]
-
Oregon State University. 13C NMR Chemical Shifts. Available from: [Link]
-
J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. Available from: [Link]
-
Frontier Specialty Chemicals. This compound. Available from: [Link]
-
SpectraBase. 5-Bromonicotinic acid - Optional[13C NMR] - Chemical Shifts. Available from: [Link]
- Google Patents. RU2070193C1 - Process for preparing 5-bromonicotinic acid.
-
Organic Chemistry Portal. Buchwald-Hartwig Amination. Available from: [Link]
-
NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]
-
YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Available from: [Link]
Sources
- 1. 5-Bromonicotinic acid(20826-04-4) MS [m.chemicalbook.com]
- 2. This compound | [frontierspecialtychemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. This compound(1256790-85-8) 1H NMR [m.chemicalbook.com]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
structure of 5-Bromo-4-chloronicotinic acid
An In-depth Technical Guide to 5-Bromo-4-chloronicotinic Acid: Structure, Synthesis, and Application in Modern Drug Discovery
Executive Summary
This compound is a polysubstituted pyridine derivative that serves as a highly versatile and valuable building block in the fields of medicinal chemistry and agrochemical synthesis. Its strategic arrangement of a carboxylic acid, a bromine atom, and a chlorine atom on the pyridine core provides a unique combination of reactivity and functionality. The differential reactivity of the carbon-halogen bonds allows for selective, sequential modifications, making it an ideal scaffold for constructing complex molecular architectures. This guide provides a comprehensive technical overview of its chemical structure, outlines a logical synthetic pathway with detailed protocols, discusses methods for its structural verification, and explores its reactivity and applications, particularly within the context of drug discovery and development.
Foundational Chemical Profile
A precise understanding of the foundational properties of a synthetic building block is paramount for its effective utilization in complex synthetic campaigns.
Nomenclature and Chemical Identifiers
Correctly identifying a chemical entity is the first step in ensuring reproducible and accurate scientific work. The key identifiers for this compound are summarized below.
| Identifier | Value |
| CAS Number | 1256790-85-8[1][2] |
| IUPAC Name | 5-Bromo-4-chloropyridine-3-carboxylic acid |
| Molecular Formula | C₆H₃BrClNO₂[1][2] |
| Molecular Weight | 236.45 g/mol [2] |
| SMILES | O=C(O)c1c(Cl)c(Br)cnc1 |
| MDL Number | MFCD18257862[1] |
Core Molecular Structure
The structural arrangement of functional groups dictates the molecule's reactivity. This compound is a derivative of nicotinic acid (pyridine-3-carboxylic acid) with halogen substituents at the C4 and C5 positions.
Caption: 2D .
Physicochemical Properties
These properties are critical for determining appropriate reaction conditions, purification methods, and storage protocols.
| Property | Value / Condition | Reference |
| Physical State | Solid powder | N/A |
| Storage | Inert atmosphere, 2-8°C | [3] |
| Alternative Storage | Sealed in dry, Room Temperature | [2] |
The Strategic Synthesis of a Polysubstituted Pyridine
The synthesis of multi-halogenated pyridines requires careful strategic planning. Direct, regioselective halogenation of the parent nicotinic acid is often challenging and can lead to a mixture of products. Therefore, a more controlled, stepwise approach is typically employed.
Rationale for Synthetic Strategy
The direct bromination of nicotinic acid, often achieved with bromine and thionyl chloride, is a known method for producing 5-bromonicotinic acid.[4][5] However, introducing a second, different halogen at a specific position (e.g., chlorine at C4) via electrophilic aromatic substitution is synthetically challenging due to the deactivating nature of the pyridine nitrogen and the existing substituents. A more robust and regioselective strategy involves the synthesis of a precursor that already contains the desired substitution pattern, which can then be converted to the target carboxylic acid. The oxidation of the corresponding aldehyde, 5-Bromo-4-chloronicotinaldehyde, is a highly effective and direct terminal step.[6]
Proposed Synthetic Pathway: Oxidation
This workflow illustrates the conversion of the aldehyde precursor to the final carboxylic acid product, a common and reliable transformation in organic synthesis.
Caption: Synthetic workflow for the oxidation of an aldehyde to a carboxylic acid.
Detailed Experimental Protocol: Oxidation of 5-Bromo-4-chloronicotinaldehyde
This protocol is designed to be self-validating, with clear steps and rationales to ensure reproducibility and safety.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 5-Bromo-4-chloronicotinaldehyde (1.0 eq) in a suitable solvent such as acetone or a mixture of tert-butanol and water.
-
Causality: The choice of solvent is critical to ensure the solubility of both the organic substrate and the inorganic oxidizing agent.
-
-
Addition of Oxidant: Cool the solution to 0-5°C using an ice bath. Prepare a solution of potassium permanganate (KMnO₄, ~1.1-1.5 eq) in water and add it dropwise to the aldehyde solution, maintaining the internal temperature below 10°C.
-
Causality: The slow, controlled addition of the strong oxidant at a low temperature is essential to prevent exothermic side reactions and potential over-oxidation, thereby maximizing the yield of the desired carboxylic acid.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by the disappearance of the purple permanganate color and the formation of a brown manganese dioxide (MnO₂) precipitate. Thin Layer Chromatography (TLC) can be used to confirm the consumption of the starting material.
-
Workup and Quenching: Once the reaction is complete, quench the excess KMnO₄ by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) or by bubbling sulfur dioxide (SO₂) gas through the mixture until the purple color disappears completely.
-
Causality: Quenching is a critical safety and purification step. It neutralizes the reactive oxidizing agent, preventing unwanted side reactions during product isolation.
-
-
Isolation: Filter the mixture through a pad of Celite® to remove the MnO₂ precipitate. Wash the filter cake with the reaction solvent. Acidify the filtrate to pH 2-3 with a cooled solution of hydrochloric acid (e.g., 2N HCl).
-
Causality: The target compound is a carboxylic acid, which is soluble in its carboxylate salt form at basic or neutral pH. Acidification protonates the carboxylate, causing the neutral, less soluble carboxylic acid to precipitate out of the aqueous solution.
-
-
Purification: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound. The purity can be assessed by HPLC and NMR, and recrystallization from a suitable solvent like ethanol/water can be performed if necessary.
Spectroscopic Characterization and Structural Verification
Unambiguous structural confirmation is essential. A combination of spectroscopic techniques provides a complete picture of the molecule's identity and purity.
Mass Spectrometry (MS)
For a molecule containing one bromine and one chlorine atom, the mass spectrum will exhibit a characteristic isotopic cluster for the molecular ion peak. This pattern is a definitive signature of the compound's elemental composition.
| Ion | Isotopic Composition | Expected m/z (relative) | Relative Intensity (%) |
| [M]⁺ | ¹²C₆³H₃⁷⁹Br³⁵Cl¹⁶O₂ | 235 | ~77 |
| [M+2]⁺ | Contains one ³⁷Cl or ⁸¹Br | 237 | 100 |
| [M+4]⁺ | Contains one ³⁷Cl and one ⁸¹Br | 239 | ~24 |
Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to be simple and diagnostic. It should show two signals in the aromatic region, corresponding to the two protons on the pyridine ring (at C2 and C6). These protons will likely appear as singlets or narrow doublets due to the lack of adjacent protons. A broad singlet, typically downfield (>10 ppm), will correspond to the acidic proton of the carboxylic acid group.
-
¹³C NMR: The spectrum should display six distinct signals, one for each carbon atom in the unique electronic environments of the substituted pyridine ring and the carboxyl group.
Infrared (IR) Spectroscopy
The IR spectrum will provide confirmation of the key functional groups. Expected characteristic absorption bands include a broad peak from ~2500-3300 cm⁻¹ (O-H stretch of the carboxylic acid), a sharp, strong peak around 1700-1725 cm⁻¹ (C=O stretch of the carboxylic acid), and several peaks in the 1400-1600 cm⁻¹ region (C=C and C=N aromatic ring stretches).
Reactivity and Synthetic Utility in Drug Development
The true value of this compound lies in its utility as a synthetic intermediate. Its functional groups provide multiple handles for elaboration into more complex drug-like molecules.
The Role of Halogenation in Medicinal Chemistry
The incorporation of halogen atoms is a well-established strategy in drug design.[7] Chlorine and bromine can modulate a molecule's physicochemical properties, such as lipophilicity (LogP) and metabolic stability.[6] They can also participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to biological targets. The presence of two different halogens in this compound offers the potential for differential reactivity in cross-coupling reactions.[6]
Key Transformation 1: Acyl Chloride Formation
Activation of the carboxylic acid is often the first step in derivatization. Conversion to the highly reactive acyl chloride facilitates subsequent reactions with nucleophiles like amines or alcohols to form amides and esters, respectively.
Caption: Workflow for the activation and derivatization of the carboxylic acid.
-
Protocol Insight: The reaction is typically performed by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane (DCM), often with a catalytic amount of N,N-dimethylformamide (DMF).[8][9][10] The resulting acyl chloride is often highly reactive and moisture-sensitive and is typically used immediately in the next synthetic step without purification.[10]
Key Transformation 2: Site-Selective Cross-Coupling
A major advantage of this building block is the presence of two different carbon-halogen bonds (C-Br and C-Cl). The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This differential reactivity allows for selective functionalization at the C5 position while leaving the C4 position available for a subsequent, different coupling reaction under more forcing conditions. This strategy is a cornerstone of modern synthetic chemistry for building molecular complexity efficiently.
Caption: Conceptual workflow for sequential, site-selective cross-coupling.
Safety and Handling
Proper handling of all chemical reagents is essential for laboratory safety. Based on data for related halogenated nicotinic acids, this compound should be handled with care.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to maintain stability and prevent decomposition.[3]
Conclusion
This compound is more than a simple chemical; it is a sophisticated synthetic tool. Its structure is strategically designed for versatility, offering multiple points for chemical modification. The carboxylic acid provides a reliable anchor for building amide and ester linkages, while the differentially reactive halogen atoms open the door to advanced synthetic strategies like sequential cross-coupling. For researchers and scientists in drug development, a thorough understanding of this molecule's structure, synthesis, and reactivity is key to unlocking its full potential in the creation of novel, complex, and potentially therapeutic agents.
References
-
Alachem Co., Ltd. 20826-04-4 | 5-Bromonicotinic acid. [Link]
-
PubChem. 5-Bromonicotinic acid | C6H4BrNO2 | CID 88707. [Link]
- Google Patents. RU2039046C1 - Process for preparing 5-bromonicotinic acid.
-
NINGBO INNO PHARMCHEM CO.,LTD. 5-Bromo-2-chloronicotinic Acid: Properties, Applications, and Synthesis. [Link]
-
Semantic Scholar. investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf. [Link]
-
PubChemLite. Methyl 5-bromo-4-chloronicotinate (C7H5BrClNO2). [Link]
-
PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
Sources
- 1. This compound | [frontierspecialtychemicals.com]
- 2. This compound - CAS:1256790-85-8 - Sunway Pharm Ltd [3wpharm.com]
- 3. 1256790-85-8|this compound|BLD Pharm [bldpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]
- 6. 5-Bromo-4-chloronicotinaldehyde | 1060802-24-5 | Benchchem [benchchem.com]
- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
5-Bromo-4-chloronicotinic Acid: A Comprehensive Technical Guide to Safe Handling and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-4-chloronicotinic acid is a halogenated pyridine derivative that serves as a versatile building block in modern organic synthesis. Its strategic placement of bromo and chloro substituents, alongside a carboxylic acid moiety, offers multiple reaction sites for the construction of complex molecular architectures. This guide provides an in-depth overview of the critical safety and handling procedures for this compound, alongside a detailed exploration of its synthetic utility, grounded in established chemical principles. The information presented herein is intended to empower researchers to utilize this compound safely and effectively in their drug discovery and development endeavors.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling and application in experimental work.
| Property | Value | Source |
| CAS Number | 1256790-85-8 | [1][2][3] |
| Molecular Formula | C₆H₃BrClNO₂ | [1][2][4] |
| Molecular Weight | 236.45 g/mol | [1][2][4] |
| Appearance | White to off-white powder or crystal | [5] |
| Storage | Inert atmosphere, 2-8°C | [1] |
Safety and Handling
Hazard Identification and GHS Classification
Based on data for analogous compounds, this compound should be handled as a substance with the following potential hazards:
-
Skin Corrosion/Irritation: Causes skin irritation.[6]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[6]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[6]
Personal Protective Equipment (PPE)
Adherence to stringent PPE protocols is non-negotiable when handling this compound. The following PPE is mandatory:
-
Eye and Face Protection: Chemical safety goggles or a face shield are essential to prevent contact with the eyes.[7]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin exposure.
-
Respiratory Protection: In case of inadequate ventilation or when handling large quantities, a NIOSH-approved respirator is recommended.
Engineering Controls and Safe Handling Practices
-
Ventilation: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.
-
Avoid Dust Formation: Minimize the generation of dust when weighing or transferring the solid material.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
First Aid Measures
In the event of accidental exposure, the following first aid procedures should be followed immediately:
-
After Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.
-
After Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
After Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek medical attention.
Spill and Waste Management
-
Spill Cleanup: In case of a spill, wear appropriate PPE. Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
Waste Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Storage and Incompatibilities
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Storage under an inert atmosphere at 2-8°C is recommended.[1]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.
Synthetic Applications and Experimental Protocols
The synthetic utility of this compound stems from its trifunctional nature. The bromine atom is a prime site for palladium-catalyzed cross-coupling reactions, the carboxylic acid allows for amide bond formation and other derivatizations, and the chloro group can also participate in nucleophilic substitution reactions, often under different conditions than the bromo group.
Suzuki-Miyaura Cross-Coupling at the C5-Position
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.[8][9][10] In the case of this compound, the greater reactivity of the C-Br bond compared to the C-Cl bond allows for selective functionalization at the 5-position.
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2-3 equivalents)
-
Degassed solvent (e.g., DMF, Dioxane/Water mixture)[8]
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
1M HCl
-
Brine
Procedure:
-
Reaction Setup: In a dry flask, combine this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2-3 equivalents).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst followed by the degassed solvent.
-
Reaction: Heat the mixture to 80-100°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Cool the reaction to room temperature.
-
If using DMF, dilute with water and acidify to pH 3-4 with 1M HCl to precipitate the product. Filter the solid, wash with water, and dry.
-
If using a biphasic solvent system, dilute with ethyl acetate and water. Separate the organic layer, extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[8]
-
-
Purification: Purify the crude product by recrystallization or column chromatography.
Diagram of Suzuki-Miyaura Coupling Workflow:
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Amide Bond Formation
The carboxylic acid group of this compound readily undergoes amide coupling reactions with primary and secondary amines. This is a fundamental transformation in medicinal chemistry for the synthesis of a wide array of bioactive molecules.[11][12][13] The use of a coupling agent is necessary to activate the carboxylic acid and facilitate the reaction.[14]
This protocol outlines a general procedure for the amide coupling of this compound with an amine using a carbodiimide coupling agent.
Materials:
-
This compound
-
Amine (primary or secondary, 1-1.2 equivalents)
-
Coupling agent (e.g., EDC or DCC, 1.1-1.5 equivalents)
-
Base (e.g., DIPEA or TEA, 2-3 equivalents, if starting with an amine salt)
-
Anhydrous solvent (e.g., DMF or DCM)
-
Water
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Brine
Procedure:
-
Reaction Setup: Dissolve this compound in the anhydrous solvent.
-
Reagent Addition: Add the amine, followed by the coupling agent. If an amine salt is used, add the base.
-
Reaction: Stir the reaction mixture at room temperature for 8-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Quench the reaction with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography or recrystallization.
Diagram of Amide Coupling Workflow:
Caption: A generalized workflow for amide bond formation.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of novel compounds in drug discovery and materials science. A thorough understanding of its properties and strict adherence to safety protocols are paramount for its responsible and effective use. The synthetic protocols outlined in this guide for Suzuki-Miyaura coupling and amide bond formation provide a solid foundation for researchers to explore the rich chemistry of this compound and to develop innovative molecules with potential therapeutic applications.
References
- 1. 1256790-85-8|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | [frontierspecialtychemicals.com]
- 3. This compound - CAS:1256790-85-8 - Sunway Pharm Ltd [3wpharm.com]
- 4. echemi.com [echemi.com]
- 5. nbinno.com [nbinno.com]
- 6. 5-Bromonicotinic acid | C6H4BrNO2 | CID 88707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Amide Synthesis [fishersci.dk]
- 12. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hepatochem.com [hepatochem.com]
- 14. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
5-Bromo-4-chloronicotinic acid as a synthetic building block.
An In-depth Technical Guide to 5-Bromo-4-chloronicotinic Acid as a Synthetic Building Block
Abstract
This compound (CAS No: 1256790-85-8) is a versatile heterocyclic building block of significant interest in medicinal chemistry and agrochemical research. Its unique trifunctional nature—possessing a carboxylic acid, a reactive bromine atom, and a less reactive chlorine atom on a pyridine scaffold—allows for sequential and site-selective modifications. This guide provides an in-depth analysis of its chemical properties, core reactivity, and application in advanced organic synthesis. We will explore the mechanistic underpinnings of its differential reactivity in palladium-catalyzed cross-coupling reactions and provide detailed, field-proven protocols for key transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic intermediate.
Introduction: The Strategic Value of a Trifunctional Pyridine
The pyridine ring is a privileged scaffold in drug discovery and agrochemicals, prized for its metabolic stability and ability to engage in hydrogen bonding. Halogenated pyridines, in particular, serve as powerful intermediates for carbon-carbon and carbon-heteroatom bond formation. This compound emerges as a particularly strategic building block due to the orthogonal reactivity of its three functional groups.
The bromine atom at the 5-position is highly susceptible to oxidative addition by palladium(0) catalysts, making it the primary site for cross-coupling reactions. The chlorine atom at the 4-position is comparatively inert under typical conditions, allowing it to be retained for subsequent transformations. Finally, the carboxylic acid at the 3-position provides a handle for amide bond formation, esterification, or other derivatizations. This predictable, hierarchical reactivity enables the systematic construction of complex molecular architectures from a single, commercially available starting material.[1]
Physicochemical Properties and Safety Information
Proper handling and storage are paramount for ensuring experimental success and laboratory safety. This compound is classified as an irritant and should be handled with appropriate personal protective equipment.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1256790-85-8 | [1] |
| Molecular Formula | C₆H₃BrClNO₂ | [1] |
| Molecular Weight | 236.45 g/mol | [3] |
| Appearance | White to off-white solid | N/A |
| Storage | Sealed in dry, Room Temperature | [3] |
Safety and Handling:
-
Hazard Statements: May cause skin, eye, and respiratory irritation.[2]
-
Precautionary Measures: Use only in a well-ventilated area, preferably a chemical fume hood.[4] Wear protective gloves, chemical safety goggles, and a lab coat.[4][5] Avoid breathing dust.[4]
-
First Aid: In case of skin contact, wash with plenty of soap and water.[2] For eye contact, rinse cautiously with water for several minutes.[2] If inhaled, move the person to fresh air.[2] Seek medical attention if irritation persists.[4]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2]
Core Reactivity: A Tale of Three Functional Groups
The synthetic utility of this compound is rooted in the differential reactivity of its functional groups. Understanding the electronic and steric factors governing this reactivity is key to designing successful multi-step syntheses.
Caption: Hierarchical reactivity of this compound.
-
C5-Br Bond: The C-Br bond is the most reactive site for palladium-catalyzed cross-coupling reactions. The higher reactivity of aryl bromides compared to aryl chlorides in oxidative addition to Pd(0) is a well-established principle.[6] This allows for selective functionalization at the 5-position while preserving the chlorine at the 4-position.
-
C4-Cl Bond: The C-Cl bond is significantly less reactive. While it can participate in cross-coupling reactions, it typically requires more forcing conditions, such as stronger bases, higher temperatures, or more specialized catalyst systems. This relative inertness makes it an ideal "masked" reactive site for a subsequent synthetic step.
-
C3-COOH Group: The carboxylic acid can be readily converted to an acyl chloride, amide, or ester. This transformation is typically performed either before or after the cross-coupling reaction, depending on the functional group tolerance of the chosen coupling partners.
Key Synthetic Transformations & Protocols
The true power of this compound is realized through its application in robust and versatile cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures by coupling an organohalide with a boronic acid.[7] For this compound, this reaction proceeds selectively at the C-Br bond.
Caption: Experimental workflow for a solution-phase Suzuki coupling.
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and powdered potassium phosphate (K₃PO₄, 3.0 eq). [8][9]2. Inerting: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq). Then, add degassed solvent (e.g., DMF) via syringe. [9]4. Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir the mixture vigorously. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and acidify to pH ~3-4 with 1M HCl to precipitate the product.
-
Isolation: Collect the solid by vacuum filtration, washing with water and then a non-polar solvent like hexane to remove non-polar impurities. Alternatively, perform an aqueous extraction with a suitable organic solvent like ethyl acetate.
-
Purification: The crude product can be further purified by recrystallization or flash column chromatography on silica gel to yield the pure 5-arylnicotinic acid derivative.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. [10]This reaction is co-catalyzed by palladium and copper(I) and is invaluable for introducing linear alkynyl fragments into the pyridine core. [6] Rationale for Experimental Choices:
-
Dual Catalysis: A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) initiates the catalytic cycle via oxidative addition, while a copper(I) salt (e.g., CuI) reacts with the alkyne to form a copper acetylide intermediate, which is the active species for transmetalation. [6]* Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and neutralize the HX generated during the reaction. [6]
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., THF or DMF), add the terminal alkyne (1.2 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.025 eq). [6]2. Base Addition: Add an amine base such as diisopropylamine (DIPA, ~2-3 eq).
-
Reaction: Stir the reaction at room temperature or with gentle heating. The reaction is often rapid and can be monitored by TLC.
-
Workup: Upon completion, dilute the reaction mixture with a solvent like diethyl ether and filter through a pad of celite to remove catalyst residues. [6]5. Isolation & Purification: Wash the filtrate with saturated aqueous NH₄Cl, brine, and then dry over anhydrous Na₂SO₄. [6]After concentrating under reduced pressure, purify the crude product by column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds between aryl halides and amines. [11]This reaction has largely replaced harsher classical methods and offers excellent functional group tolerance. [11] Rationale for Experimental Choices:
-
Ligand Choice: The choice of phosphine ligand is critical. Sterically hindered and electron-rich ligands (e.g., those based on biphenyl scaffolds or bulky alkylphosphines) are often required to promote the reductive elimination step, which is typically rate-limiting. [12][13]* Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly used to deprotonate the amine, forming the active amide nucleophile. [12]
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, the appropriate phosphine ligand, and the base (e.g., NaOtBu, 1.5 eq).
-
Reagent Addition: Add this compound (1.0 eq) and the desired primary or secondary amine (1.2 eq), followed by an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the tube and heat in an oil bath (typically 80-110 °C) with vigorous stirring until TLC or LC-MS indicates consumption of the starting material.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent, and quench carefully with water or saturated aqueous NH₄Cl.
-
Isolation & Purification: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.
Applications in Synthesis
The derivatives of this compound are key intermediates in the synthesis of a wide range of biologically active molecules.
-
Pharmaceuticals: The ability to construct diverse libraries of 5-aryl or 5-heteroaryl nicotinic acids makes this building block invaluable in drug discovery. These scaffolds are found in inhibitors of various enzymes and modulators of receptors. The related compound, 5-bromonicotinic acid, is a precursor in the synthesis of Nicergoline, a vasodilator. [14]* Agrochemicals: The halogenated pyridine core is a common motif in modern agrochemicals. Derivatives are used to synthesize novel fungicides and herbicides. [15][16]The precise placement of different functional groups allows for the fine-tuning of a compound's bioactivity and physical properties.
Conclusion
This compound is a masterful synthetic building block that offers chemists a reliable and predictable platform for molecular construction. Its well-defined hierarchy of reactivity enables selective functionalization at the C5-Br position via a host of palladium-catalyzed reactions, while the C4-Cl and C3-COOH groups are preserved for subsequent manipulations. The detailed protocols provided herein serve as a practical guide for researchers to harness the full potential of this versatile intermediate in the rapid assembly of complex molecules for pharmaceutical and agrochemical applications.
References
-
Frontier Specialty Chemicals. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromonicotinic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). RU2039046C1 - Process for preparing 5-bromonicotinic acid.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 5-Bromo-2-chloronicotinic Acid: Properties, Applications, and Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Epistemeo. (2012, April 6). The Buchwald-Hartwig Amination Reaction [Video]. YouTube. Retrieved from [Link]
-
NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]
Sources
- 1. This compound | [frontierspecialtychemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound - CAS:1256790-85-8 - Sunway Pharm Ltd [3wpharm.com]
- 4. pfaltzandbauer.com [pfaltzandbauer.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. m.youtube.com [m.youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. chemimpex.com [chemimpex.com]
- 16. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physicochemical Properties of 5-Bromonicotinic Acid and Its Derivatives
Abstract
5-Bromonicotinic acid, a halogenated derivative of nicotinic acid (Vitamin B3), has emerged as a pivotal structural motif in modern medicinal chemistry.[1] Its strategic importance lies in its synthetic versatility, offering two distinct points for chemical modification: the carboxylic acid at the 3-position and the bromine atom at the 5-position.[2] These reactive handles allow for the systematic construction of diverse chemical libraries for drug discovery campaigns, targeting a wide array of biological targets including kinases, poly(ADP-ribose) polymerase (PARP), and other key enzymes.[2] A profound understanding of the physicochemical properties of this scaffold and its subsequent derivatives is fundamental to optimizing absorption, distribution, metabolism, and excretion (ADME) profiles, thereby enhancing the probability of success for drug candidates. This guide provides an in-depth analysis of the core physicochemical properties of 5-bromonicotinic acid, offers a comparative look at its common derivatives, and details field-proven protocols for their experimental determination.
The Strategic Importance of Physicochemical Properties in Drug Design
In the journey from a chemical entity to a therapeutic agent, the molecule's intrinsic physicochemical properties act as the gatekeepers of its biological fate.[3] Properties such as acidity (pKa), lipophilicity (logP), and solubility dictate how a compound interacts with physiological environments, influencing everything from its absorption in the gut to its ability to cross cell membranes and reach its target.[4] For derivatives of 5-bromonicotinic acid, the interplay between the ionizable carboxylic acid, the polar pyridine ring, and the lipophilic bromine atom creates a nuanced property landscape that medicinal chemists must skillfully navigate.
The carboxylic acid group is typically acidic, meaning it will be deprotonated and negatively charged at physiological pH (around 7.4). This ionization state significantly increases aqueous solubility but can hinder passive diffusion across lipid bilayers. Conversely, the bromine atom enhances lipophilicity, which can improve membrane permeability and target engagement within hydrophobic pockets, but may also decrease solubility. Derivatization of either functional group—for instance, converting the acid to a neutral ester or amide, or replacing the bromine via cross-coupling—dramatically alters this balance. Therefore, precise characterization and strategic modulation of these properties are not merely procedural steps but are central to the rational design of effective and safe medicines.
Physicochemical Profile of 5-Bromonicotinic Acid
5-Bromonicotinic acid (CAS: 20826-04-4) serves as the foundational scaffold. It is typically a white to off-white crystalline powder with a faint odor.[5][6] Its core properties provide the baseline from which all derivatization efforts are assessed.
Core Properties
A summary of the key physicochemical properties for the parent acid is presented below. It is critical to recognize that while experimental values are the gold standard, predicted values are invaluable for high-throughput virtual screening and initial compound design.
| Property | Value | Source Type | Reference |
| Molecular Formula | C₆H₄BrNO₂ | - | [6] |
| Molecular Weight | 202.01 g/mol | - | [6] |
| Melting Point | 178 - 180 °C | Experimental | [4] |
| pKa | 3.08 ± 0.10 | Predicted | [7] |
| logP | 1.29 - 1.54 | Experimental / Predicted | [6][8] |
| Aqueous Solubility | Sparingly to moderately soluble | Qualitative | [5] |
| Solvent Solubility | Slightly soluble in DMSO and Methanol | Qualitative | [7] |
-
Expert Insight: The predicted pKa of ~3.08 is a crucial parameter. It confirms that at physiological pH 7.4, the carboxylic acid will be overwhelmingly in its anionic carboxylate form. This has profound implications: while enhancing solubility in aqueous media like blood plasma, it necessitates specific transport mechanisms for cell entry, as the charged species will not readily cross lipid membranes. The logP value, hovering around 1.3-1.5, indicates moderate lipophilicity for the neutral form, a reasonable starting point for further optimization.
Crystal Structure
The solid-state conformation and intermolecular interactions are critical for understanding solubility and dissolution rates. The crystal structure of 5-bromonicotinic acid has been determined and is available in the Cambridge Crystallographic Data Centre (CCDC).
-
CCDC Deposition Number: 172544[5]
-
Key Structural Features: In the solid state, molecules of 5-bromonicotinic acid typically form hydrogen-bonded dimers through their carboxylic acid groups. These dimers then pack into a stable crystalline lattice. Understanding this packing is vital for polymorph screening and formulation development, as different crystalline forms can exhibit vastly different solubilities and bioavailabilities.
Impact of Derivatization on Physicochemical Properties
The true utility of 5-bromonicotinic acid is realized upon its derivatization. The two primary sites for modification lead to distinct classes of compounds with altered properties.
This diagram illustrates the two principal synthetic routes for modifying the 5-bromonicotinic acid scaffold, leading to derivatives with significantly different physicochemical profiles.
Comparative Physicochemical Data
The following table contrasts the parent acid with its common amide derivative to exemplify the impact of modifying the carboxylic acid group.
| Compound | Molecular Weight | Melting Point (°C) | pKa (Predicted) | logP (Calculated/Predicted) | Key Change |
| Nicotinic Acid | 123.11 | 237 | 4.85[9] | 0.15[10] | Reference Scaffold |
| 5-Bromonicotinic Acid | 202.01 | 178-180[4] | 3.08[7] | 1.29[8] | +Br: Increases MW & logP; Lowers pKa |
| 5-Bromonicotinamide | 201.02 | 219-223[11] | 14.21[11] | 0.94[12] | -COOH -> -CONH₂: Removes acidic pKa, increases MP, slightly lowers logP |
-
Expert Insight: The transformation from a carboxylic acid to a primary amide is a cornerstone of medicinal chemistry strategy. As shown with 5-bromonicotinamide, this conversion eliminates the acidic ionization center, replacing it with a very weakly basic amide (predicted pKa is for the protonated amide, which is not relevant physiologically).[11] The molecule becomes neutral across the physiological pH range. This change typically reduces aqueous solubility but significantly enhances membrane permeability. The increase in melting point suggests stronger intermolecular hydrogen bonding in the crystal lattice for the amide compared to the acid.[11] The slightly lower logP for the amide versus the acid may seem counterintuitive but can be attributed to the increased hydrogen bonding capacity of the -CONH₂ group compared to -COOH.[12]
Authoritative Protocols for Physicochemical Property Determination
The following protocols are presented as self-validating systems. The rationale behind key steps is explained to ensure both reproducibility and a deep understanding of the underlying principles.
Protocol: pKa Determination by Potentiometric Titration
This method remains the gold standard for its precision in measuring acid dissociation constants.[12] It directly measures the pH change of a solution upon the addition of a titrant.
Methodology
-
System Preparation & Calibration:
-
Calibrate a high-precision pH meter and electrode using standard aqueous buffers of pH 4.0, 7.0, and 10.0.
-
Causality: This three-point calibration ensures linearity and accuracy of the pH measurement across the expected titration range.
-
Prepare titrant solutions: standardized 0.1 M NaOH and 0.1 M HCl. Prepare a 0.15 M KCl solution to maintain constant ionic strength.
-
Causality: Maintaining ionic strength with KCl minimizes fluctuations in the activity coefficients of the ions, ensuring the measured pH accurately reflects the hydrogen ion concentration.[6]
-
-
Sample Preparation:
-
Accurately weigh and dissolve the test compound (e.g., 5-bromonicotinic acid) in water to create a ~1 mM solution. If solubility is limited, a co-solvent like methanol can be used, but the pKa will be an apparent pKa (pKa') specific to that solvent mixture.
-
Add KCl to the sample solution to a final concentration of 0.15 M.
-
Place 20 mL of the sample solution into a thermostatted titration vessel equipped with a magnetic stirrer. Purge with nitrogen gas for 5-10 minutes.
-
Causality: Nitrogen purging removes dissolved CO₂, which can form carbonic acid and interfere with the titration of weakly acidic or basic compounds.[6]
-
-
Titration Procedure:
-
Immerse the calibrated pH electrode and the titrant delivery tip into the solution.
-
For an acidic compound like 5-bromonicotinic acid, first, add 0.1 M HCl to lower the initial pH to ~2.0, ensuring the analyte is fully protonated.
-
Begin the titration by adding small, precise aliquots of 0.1 M NaOH. Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH reaches ~12.0 to ensure the complete titration curve is captured.
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis).
-
The pKa is the pH at the half-equivalence point (the midpoint of the steep rise in the titration curve). More accurately, it can be determined from the inflection point of the first derivative plot (ΔpH/ΔV vs. V).
-
Perform the titration in triplicate to ensure reproducibility and report the pKa as the mean ± standard deviation.[6]
-
Protocol: Kinetic Aqueous Solubility by Nephelometry
This high-throughput method is ideal for early drug discovery, where speed is essential. It measures the light scattered by precipitates formed when a compound is added from a DMSO stock solution into an aqueous buffer.[2]
Methodology
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Prepare the aqueous buffer, typically phosphate-buffered saline (PBS) at pH 7.4.
-
Causality: Starting from a high-concentration DMSO stock is standard for HTS formats. The final DMSO concentration in the assay should be kept low (e.g., ≤1%) as it can act as a co-solvent and artificially inflate solubility.[13]
-
-
Assay Procedure:
-
In a clear 96-well microplate, add 1.5 µL of the 10 mM DMSO stock solution to a well containing 148.5 µL of PBS (this creates a 100 µM solution with 1% DMSO).
-
Serially dilute this solution across the plate to generate a range of concentrations.
-
Seal the plate and incubate at room temperature (e.g., 25 °C) on a plate shaker for 2 hours.
-
Causality: This incubation period allows the system to approach a state of "kinetic" equilibrium. It is long enough for precipitation to occur for poorly soluble compounds but short enough for high-throughput screening.[13]
-
-
Measurement & Analysis:
-
Measure the turbidity of each well using a laser nephelometer.
-
The kinetic solubility is defined as the highest concentration at which the nephelometry signal is not significantly above the background signal of the buffer/DMSO control.
-
A standard curve with a known compound can be used for calibration.
-
Protocol: Lipophilicity (logP) Determination by RP-HPLC
This method correlates a compound's retention time on a reverse-phase (RP) HPLC column with its n-octanol/water partition coefficient (logP). It is faster and requires less material than the traditional shake-flask method.
Methodology
-
System and Standard Preparation:
-
Use a C18 reverse-phase HPLC column.
-
The mobile phase consists of a buffered aqueous phase (e.g., phosphate buffer at pH 7.4) and an organic modifier (e.g., acetonitrile or methanol).
-
Causality: At pH 7.4, acidic compounds like 5-bromonicotinic acid will be ionized. The measured value is therefore logD (the distribution coefficient at a specific pH), not logP (the partition coefficient of the neutral species). To measure logP, the buffer pH should be adjusted to be at least 2 pH units below the pKa (e.g., pH 1.0) to ensure >99% of the compound is in its neutral form.
-
Prepare a set of 5-7 standard compounds with known logP values that span a range (e.g., -1 to +5). Dissolve standards and test compounds in the mobile phase.
-
-
Chromatographic Run:
-
Run the analysis isocratically (i.e., with a constant ratio of aqueous to organic phase, e.g., 50:50).
-
Inject each standard and the test compound, recording the retention time (t_R). Determine the column dead time (t_0) by injecting a non-retained compound like uracil.
-
-
Data Analysis:
-
Calculate the capacity factor (k') for each compound using the formula: k' = (t_R - t_0) / t_0 .
-
Calculate log k' for each standard.
-
Create a calibration curve by plotting the known logP values of the standards (y-axis) against their calculated log k' values (x-axis).
-
Determine the linear regression equation for the calibration curve (y = mx + c).
-
Using the log k' value of the test compound, calculate its logP using the regression equation. This provides a reliable and reproducible measure of lipophilicity.
-
Conclusion
5-Bromonicotinic acid is a foundational scaffold whose value is unlocked through a deep and quantitative understanding of its physicochemical properties and those of its derivatives. The transition from an acidic, moderately lipophilic parent compound to neutral, more permeable amides and esters, or to highly lipophilic bi-aryl structures, represents a spectrum of possibilities for the medicinal chemist. The judicious application of the robust experimental protocols detailed herein—for determining pKa, solubility, and logP—is not merely a data collection exercise. It is an essential component of a scientifically rigorous, hypothesis-driven drug discovery program, enabling researchers to make informed decisions that minimize late-stage attrition and accelerate the development of novel therapeutics.
References
-
PubChem. 5-Bromonicotinic acid. National Center for Biotechnology Information. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of 5-Bromonicotinic Acid in Modern Pharmaceutical Synthesis. [Link]
-
Charnwood Discovery. Kinetic Solubility - In Vitro Assay. [Link]
-
Chemcasts. 5-Bromonicotinamide (CAS 28733-43-9) Properties. [Link]
-
Protheragen. 5-Bromonicotinamide. [Link]
-
FooDB. Showing Compound Nicotinic acid (FDB001014). [Link]
-
PubChem. Nicotinic Acid. National Center for Biotechnology Information. [Link]
-
Der Pharma Chemica. Synthesis and characterization of some new twin drugs having substituted pyridines. [Link]
-
PubChem. 5-Bromonicotinamide. National Center for Biotechnology Information. [Link]
-
Wikipedia. Nicotinic acid. [Link]
- Google Patents. RU2039046C1 - Process for preparing 5-bromonicotinic acid.
- Google Patents. US6548307B2 - Determination of logP coefficients via a RP-HPLC column.
Sources
- 1. 5-Bromonicotinic acid | 20826-04-4 | Benchchem [benchchem.com]
- 2. 5-Bromo-3-pyridinecarboxaldehyde | C6H4BrNO | CID 2784734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 5-Bromopyridine-3-carboxylic acid 98 20826-04-4 [sigmaaldrich.com]
- 5. 5-Bromonicotinic acid | C6H4BrNO2 | CID 88707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 5-Bromonicotinic acid CAS#: 20826-04-4 [m.chemicalbook.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 10. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 5-Bromonicotinamide - Protheragen [protheragen.ai]
- 12. chemscene.com [chemscene.com]
- 13. RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]
The Strategic Value of 5-Bromo-4-chloronicotinic Acid in Modern Drug Discovery: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold of Substituted Pyridines
In the landscape of medicinal chemistry, the pyridine ring stands as a "privileged scaffold," a core structural motif frequently found in a multitude of bioactive compounds and approved pharmaceuticals.[1] Its ability to engage in hydrogen bonding, its inherent polarity, and its susceptibility to a wide range of chemical modifications make it an invaluable building block for crafting molecules with tailored pharmacological profiles.[1] Within this class, halogenated nicotinic acids—pyridine-3-carboxylic acids bearing halogen substituents—offer a particularly rich platform for innovation. The presence and positioning of halogen atoms provide medicinal chemists with powerful tools to modulate physicochemical properties such as acidity (pKa) and lipophilicity (logP), influence metabolic stability, and introduce key vectors for synthetic diversification.[2]
This technical guide focuses on a specific, yet strategically significant, member of this family: 5-Bromo-4-chloronicotinic acid . This molecule, with its distinct substitution pattern, presents a unique set of opportunities for drug discovery, particularly in the realm of targeted therapies like kinase inhibitors. We will delve into its synthetic considerations, explore its reactivity with a focus on chemoselective transformations, and contextualize its application as both a key intermediate and a valuable fragment in the construction of complex, biologically active agents.
Physicochemical Properties and Strategic Design Considerations
While experimental data for this compound is not extensively published, we can infer its key properties based on the foundational chemistry of nicotinic acid and the known effects of halogen substitution.
| Property | Parent Compound (Nicotinic Acid) | Expected Influence of Substituents on this compound |
| pKa | ~4.8[3][4][5] | The electron-withdrawing inductive effects of both the bromine and chlorine atoms are expected to increase the acidity of the carboxylic acid, thereby lowering the pKa compared to the parent nicotinic acid. This can have significant implications for the compound's solubility, membrane permeability, and interactions with biological targets. |
| logP | ~0.36[4][6] | The addition of two halogen atoms will substantially increase the lipophilicity of the molecule, resulting in a significantly higher logP. This property is crucial for cell permeability and interaction with hydrophobic pockets in target proteins. |
| Reactivity | Amenable to standard carboxylic acid chemistry and electrophilic substitution on the pyridine ring. | The pyridine ring is electron-deficient, and the presence of two halogens further deactivates it towards electrophilic substitution. The key reactive handles are the carboxylic acid group and the two distinct carbon-halogen bonds, which offer opportunities for selective functionalization. |
The strategic placement of a bromine atom at the 5-position and a chlorine atom at the 4-position is of paramount importance. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl.[7] This differential reactivity is the cornerstone of this molecule's utility, allowing for selective functionalization at the C-Br bond while leaving the C-Cl bond intact for subsequent transformations. This opens the door to sequential, site-specific modifications, a powerful strategy for building molecular complexity and exploring structure-activity relationships (SAR).
Synthesis of this compound and Key Precursors
However, the true value of this scaffold is illuminated by the synthesis of its downstream products, particularly the 7-azaindole core, which is central to a number of kinase inhibitors. A highly relevant and scalable synthesis of 5-bromo-4-chloro-3-nitro-7-azaindole has been reported, starting from the parent 7-azaindole.[3][8] This process underscores the industrial feasibility of constructing this specific substitution pattern on a related heterocyclic core.
Caption: Synthetic pathway to a key 7-azaindole intermediate.[3][8]
The successful, large-scale synthesis of this 5-bromo-4-chloro substituted azaindole strongly suggests that this compound can serve as a viable precursor for similar heterocyclic systems. For instance, a synthetic sequence could involve the conversion of the nicotinic acid to an aminopyridine, followed by cyclization to form the azaindole ring.
The Art of Selective Functionalization: Cross-Coupling Reactions
The differential reactivity of the C-Br and C-Cl bonds is the most compelling feature of this compound for a medicinal chemist. This allows for a hierarchical approach to molecular construction.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds.[9][10] In the case of this compound, one can confidently predict that a Suzuki coupling with an arylboronic acid will occur selectively at the more reactive C5-Br position.
Caption: Predicted selective Suzuki-Miyaura coupling.
Exemplary Protocol for Suzuki-Miyaura Coupling (Adapted from similar substrates[8]):
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as potassium carbonate (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). Add a degassed solvent (e.g., a mixture of dioxane and water).
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, extract the aqueous layer, and combine the organic fractions. Wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
This selective C-C bond formation allows for the introduction of various aryl or heteroaryl moieties at the 5-position, which is a common strategy in the design of kinase inhibitors to occupy specific binding pockets.[11] The remaining chloro group can then be targeted in a subsequent reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, a crucial linkage in many pharmaceuticals.[11][12][13] Similar to the Suzuki coupling, this reaction can be performed selectively at the C-Br bond of this compound.
Caption: Predicted selective Buchwald-Hartwig amination.
Exemplary Protocol for Buchwald-Hartwig Amination (Adapted from similar substrates):
-
Reaction Setup: To a dry Schlenk tube, add this compound (1.0 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 equiv.).
-
Inert Atmosphere: Seal the tube and thoroughly evacuate and backfill with an inert gas.
-
Reagent and Solvent Addition: Add the amine (1.2-1.5 equiv.) and an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Heat the mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by LC-MS.
-
Work-up: After cooling, dilute with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine, dry, and concentrate.
-
Purification: Purify the product by column chromatography.
This selectivity enables the introduction of diverse amine functionalities, which can act as key hydrogen bond donors or acceptors, or as points for further molecular elaboration.
Application in Drug Discovery: A Gateway to Kinase Inhibitors
The true potential of this compound lies in its role as a precursor to complex heterocyclic systems that are at the heart of many targeted therapies. The BRAF kinase, a key component of the MAPK signaling pathway, is a prime example. Mutations in the BRAF gene are found in a significant percentage of melanomas and other cancers.
Vemurafenib , a potent inhibitor of the BRAF V600E mutant, features a pyrrolo[2,3-b]pyridine (7-azaindole) core.[11] The synthesis of vemurafenib and related BRAF inhibitors often involves the construction of a substituted 5-bromo-7-azaindole intermediate.[1] this compound represents a logical and strategically valuable starting point for the synthesis of the requisite 5-bromo-4-chloro-7-azaindole core, which can then be further elaborated into the final drug molecule.
Caption: Conceptual pathway from this compound to kinase inhibitors.
Role in Fragment-Based Drug Discovery (FBDD)
Fragment-based drug discovery (FBDD) has emerged as a powerful alternative to high-throughput screening for identifying starting points for drug development. FBDD utilizes small, low molecular weight compounds ("fragments") that typically bind to the target protein with low affinity. These initial hits are then optimized and grown into more potent, lead-like molecules.
Halogenated fragments are particularly valuable in FBDD for several reasons:
-
Vector for Growth: The halogen atom, particularly bromine, serves as a synthetic handle for elaboration using the cross-coupling reactions discussed above.
-
Probing Interactions: Halogen bonds, though often weak, can be important for protein-ligand recognition.
-
Modulation of Properties: Halogens can be used to fine-tune the physicochemical properties of the evolving lead compound.
This compound and its simpler derivatives (e.g., amides and esters) are excellent candidates for inclusion in a fragment library. Their rigid pyridine core presents a well-defined pharmacophore, while the two halogen atoms and the carboxylic acid moiety (or its derivative) provide multiple vectors for subsequent optimization once a hit is identified. Screening such fragments against a kinase or other target could reveal novel binding modes that can be exploited for the development of new therapeutic agents.
Conclusion and Future Outlook
This compound stands as a testament to the strategic value of seemingly simple building blocks in the intricate process of drug discovery. While not a final drug product in itself, its unique arrangement of functional groups—a carboxylic acid for derivatization and two differentially reactive halogen atoms for selective cross-coupling—makes it a highly valuable intermediate. Its potential as a precursor to the 7-azaindole core of potent kinase inhibitors like vemurafenib highlights its relevance in oncology and targeted therapies. Furthermore, its characteristics make it an ideal scaffold for the design of fragment libraries to tackle challenging biological targets.
For medicinal chemists and drug development professionals, this compound is not just another chemical reagent; it is a key that can unlock new synthetic pathways and enable the exploration of novel chemical space. As the demand for highly specific and potent therapeutics continues to grow, the strategic application of such versatile building blocks will undoubtedly play an increasingly critical role in the future of medicine.
References
- 1. BRPI0509580A - signal transduction inhibitor combinations - Google Patents [patents.google.com]
- 2. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chemical Properties [apps.ncl.ac.uk]
- 4. Nicotinic acid | 59-67-6 [chemicalbook.com]
- 5. Showing Compound Nicotinic acid (FDB001014) - FooDB [foodb.ca]
- 6. WO2010020675A1 - Pyrrolopyrimidine compounds as cdk inhibitors - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. appchemical.com [appchemical.com]
- 9. 5-Bromo-7-azaindole synthesis - chemicalbook [chemicalbook.com]
- 10. Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades | MDPI [mdpi.com]
- 11. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to the Functional Group Reactivity of 5-Bromo-4-chloronicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-4-chloronicotinic acid is a versatile trifunctional pyridine derivative that serves as a valuable building block in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science industries. The strategic positioning of a carboxylic acid, a chloro substituent, and a bromo substituent on the pyridine ring offers a rich landscape for selective chemical modifications. This in-depth technical guide provides a comprehensive analysis of the reactivity of each functional group, detailing the underlying chemical principles, and presenting field-proven experimental protocols for their selective transformation. By understanding the interplay of these functional groups, researchers can devise efficient and controlled synthetic routes to novel compounds with desired functionalities.
Introduction: The Strategic Importance of this compound
The pyridine nucleus is a ubiquitous scaffold in a vast array of biologically active compounds. The introduction of multiple, orthogonally reactive functional groups onto this core structure, as seen in this compound, provides medicinal chemists and process chemists with a powerful tool for molecular diversification. The electron-deficient nature of the pyridine ring, further modulated by the presence of two halogen atoms and a carboxylic acid, results in a unique reactivity profile that can be exploited for selective chemical transformations. This guide will dissect the reactivity of each functional group—the carboxylic acid at the 3-position, the chlorine atom at the 4-position, and the bromine atom at the 5-position—providing a roadmap for its strategic manipulation in complex synthetic endeavors.
The Reactivity Landscape: A Functional Group-Centric Approach
The synthetic utility of this compound lies in the differential reactivity of its three key functional groups. A thorough understanding of the conditions required to selectively address each site is paramount for the successful design of synthetic routes.
The Carboxylic Acid Group: A Gateway to Amides and Esters
The carboxylic acid moiety at the 3-position is a versatile handle for the introduction of a wide range of substituents through the formation of amide and ester linkages. These transformations are fundamental in tuning the physicochemical properties of a molecule, such as solubility, lipophilicity, and metabolic stability.
The direct condensation of a carboxylic acid with an amine is generally unfavorable and requires activation of the carboxyl group. Several reliable methods can be employed for the synthesis of amides from this compound.
One common approach involves the use of coupling reagents that activate the carboxylic acid in situ. Reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) facilitate amide bond formation under mild conditions.[1] Another class of highly efficient coupling reagents includes phosphonium salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).[1]
Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[1][2] The resulting 5-bromo-4-chloronicotinoyl chloride is a highly reactive intermediate that readily undergoes nucleophilic acyl substitution with primary and secondary amines to yield the corresponding amides.[1]
Experimental Protocol: Amide Coupling via Acyl Chloride
-
Acyl Chloride Formation: To a solution of this compound (1.0 eq) in an inert solvent such as dichloromethane or toluene, add thionyl chloride (1.5 - 2.0 eq) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.[1] The reaction mixture is then stirred at room temperature or gently heated (e.g., 40-50 °C) until the reaction is complete, as monitored by TLC or HPLC.
-
Amine Coupling: In a separate flask, dissolve the desired amine (1.0 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.1 - 1.5 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) at 0 °C.[1]
-
Slowly add a solution of the freshly prepared 5-bromo-4-chloronicotinoyl chloride (1.05 eq) in the same solvent to the amine solution.
-
Stir the reaction mixture at room temperature until completion.
-
Upon completion, the reaction mixture is typically washed with water and brine to remove the amine hydrochloride salt and other water-soluble impurities. The organic layer is then dried and concentrated to yield the amide product.
Esterification of the carboxylic acid can be achieved through several methods, with the Fischer esterification being a classic and cost-effective approach for simple alcohols.
Fischer Esterification: This method involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH).[3][4] The reaction is an equilibrium process, and using the alcohol as the solvent helps to drive the reaction towards the ester product.[3]
Experimental Protocol: Fischer Esterification
-
Suspend this compound in a large excess of the desired alcohol (e.g., methanol or ethanol).
-
Carefully add a catalytic amount of concentrated sulfuric acid (typically 1-5 mol%).
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling, neutralize the excess acid with a base such as sodium bicarbonate.
-
Remove the excess alcohol under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude ester, which can be further purified by chromatography or crystallization.
For more sensitive substrates or when using more complex alcohols, milder esterification methods are preferred. These include the Steglich esterification, which utilizes DCC and a catalytic amount of 4-dimethylaminopyridine (DMAP), or the conversion of the carboxylic acid to its acid chloride followed by reaction with the alcohol.[5]
The 4-Chloro Group: A Target for Nucleophilic Aromatic Substitution
The chlorine atom at the 4-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen, particularly its ability to stabilize the negative charge in the Meisenheimer intermediate, facilitates the displacement of the chloride by a variety of nucleophiles.[6] This reactivity is more pronounced at the 2- and 4-positions compared to the 3- and 5-positions.
The SNAr reaction at the 4-position allows for the introduction of a diverse range of functional groups, including alkoxy, aryloxy, amino, and thioether moieties. The choice of nucleophile and reaction conditions can be tailored to achieve the desired transformation while preserving the other functional groups on the molecule.
Experimental Protocol: Nucleophilic Aromatic Substitution with an Alkoxide
-
To a solution of this compound (or its corresponding ester to avoid side reactions with the carboxylic acid) in a suitable aprotic solvent such as DMF or DMSO, add the desired sodium or potassium alkoxide (1.1-1.5 eq).
-
Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and quench with water.
-
If the product is an ester, it can be extracted with an organic solvent. If the product is the carboxylic acid, the aqueous solution can be acidified to precipitate the product, which is then collected by filtration.
The 5-Bromo Group: A Handle for Cross-Coupling Reactions
The bromine atom at the 5-position is an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in the oxidative addition step of the catalytic cycle, allowing for selective functionalization of the 5-position.[1][7]
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron reagent with an organic halide.[8][9] This reaction is widely used to introduce aryl, heteroaryl, or vinyl groups at the 5-position of the nicotinic acid scaffold. The reaction is typically tolerant of the carboxylic acid and chloro functionalities, making it a highly chemoselective transformation.[10]
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a dry reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically an aqueous solution of Na₂CO₃ or K₂CO₃ (2-3 eq).[10]
-
Add a suitable solvent system, such as a mixture of toluene and water, or dioxane and water.
-
Degas the mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 15-30 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[11] This reaction allows for the introduction of a wide variety of primary and secondary amines at the 5-position. Similar to the Suzuki coupling, the higher reactivity of the C-Br bond allows for selective amination at the 5-position in the presence of the 4-chloro substituent.[12]
Experimental Protocol: Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, combine this compound (or its ester) (1.0 eq), the desired amine (1.1-1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle), a suitable phosphine ligand (e.g., Xantphos, BINAP), and a base (e.g., NaOtBu, Cs₂CO₃) in a dry reaction vessel.
-
Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove the palladium catalyst.
-
The filtrate can be washed with water and brine, dried, and concentrated. The crude product is then purified by chromatography.
Chemoselectivity and Strategic Synthesis
The key to effectively utilizing this compound lies in understanding and controlling the chemoselectivity of the reactions. The general order of reactivity for the halogen substituents in palladium-catalyzed cross-coupling reactions is C-Br > C-Cl.[1] This allows for a sequential functionalization strategy, where the 5-position is first modified via a Suzuki or Buchwald-Hartwig reaction, leaving the 4-chloro group available for a subsequent nucleophilic aromatic substitution.
The carboxylic acid group can be protected as an ester prior to performing cross-coupling or nucleophilic substitution reactions to avoid potential side reactions. The ester can then be hydrolyzed back to the carboxylic acid at a later stage.
Below is a visual representation of a potential sequential functionalization workflow.
Caption: A potential workflow for the sequential functionalization of this compound.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex, polyfunctionalized pyridine derivatives. The distinct reactivity of its carboxylic acid, 4-chloro, and 5-bromo substituents allows for a high degree of control and selectivity in chemical transformations. By leveraging established protocols for amide and ester formation, nucleophilic aromatic substitution, and palladium-catalyzed cross-coupling reactions, researchers can strategically and efficiently construct novel molecular architectures. This guide provides a foundational understanding and practical protocols to empower scientists in the fields of drug discovery and materials science to fully exploit the synthetic potential of this important scaffold.
References
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine. BenchChem.
- Wikipedia. (2023).
- BenchChem. (2025).
- Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions.
- BenchChem. (2025).
- BenchChem. (2025).
- MDPI. (2022).
- ResearchGate. (2010).
- The University of Groningen research portal. (2019).
- ResearchGate. (2011). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
- ResearchGate. (2012). Preparation of 2‐, 4‐, 5‐, and 6‐aminonicotinic acid.
- Scite.ai. (2010). Mechanistic Insights into Direct Amide Bond Formation Catalyzed by Boronic Acids: Halogens as Lewis Bases.
- Wikipedia. (2023).
- Andrew G Myers Research Group. (n.d.).
- Guidechem. (2022).
- ChemRxiv. (2021).
- MDPI. (2022).
- Wikipedia. (2023). Suzuki reaction. In Wikipedia.
- Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- PubMed Central. (2020).
- ACS Publications. (2006). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes.
- Baran Lab. (n.d.).
- ResearchGate. (2018).
- Chemguide. (n.d.).
- ResearchGate. (2020).
- ChemicalBook. (n.d.). 5-Chloronicotinic acid synthesis.
- ChemScene. (n.d.). 52834-09-0 | 4-amino-5-chloronicotinic acid.
- OUCI. (2010). Mechanistic Insights into Direct Amide Bond Formation Catalyzed by Boronic Acids: Halogens as Lewis Bases.
- Google Patents. (n.d.). RU2039046C1 - Process for preparing 5-bromonicotinic acid.
- Google Patents. (n.d.). RU2070193C1 - Process for preparing 5-bromonicotinic acid.
- RSC Publishing. (2014).
- PubMed Central. (2020). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking.
- Google Patents. (n.d.). US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids.
- Chemistry LibreTexts. (2022). Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Google Patents. (n.d.).
- PubMed. (2012). Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides.
- BenchChem. (2025). 5-Bromonicotinic acid | 20826-04-4.
- YouTube. (2021).
- Lobachemie. (n.d.). 5-bromonicotinic acid (for synthesis).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Page loading... [guidechem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
The Multifaceted Biological Activities of Nicotinic Acid Derivatives: A Technical Guide for Drug Discovery
Abstract
Nicotinic acid, or niacin (Vitamin B3), a fundamental component of cellular metabolism, has long been recognized for its therapeutic properties, most notably in the management of dyslipidemia. However, the biological activities of nicotinic acid and its derivatives extend far beyond lipid modulation, encompassing potent anti-inflammatory, anticancer, and neuroprotective effects. This technical guide provides an in-depth exploration of the diverse biological landscape of nicotinic acid derivatives, designed for researchers, scientists, and drug development professionals. We will delve into the core mechanisms of action, present detailed experimental protocols for their evaluation, and offer insights into the structure-activity relationships that govern their therapeutic potential. This document aims to serve as a comprehensive resource to catalyze further research and development in this promising area of medicinal chemistry.
Introduction: Beyond a Simple Vitamin
Nicotinic acid, a pyridine-3-carboxylic acid, is a water-soluble vitamin essential for the synthesis of the coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+).[1] These coenzymes are critical for numerous redox reactions central to energy metabolism, DNA repair, and cell signaling.[2][3] While its role as a vitamin is undisputed, pharmacological doses of nicotinic acid and its synthetic derivatives have demonstrated a wide spectrum of biological activities, opening avenues for novel therapeutic interventions.[4] This guide will systematically dissect these activities, providing a foundational understanding for their exploration in a drug discovery context.
The Central Role of Nicotinic Acid in NAD+ Biosynthesis
A cornerstone of nicotinic acid's biological significance lies in its function as a precursor for NAD+ biosynthesis via the Preiss-Handler pathway.[5][6] This pathway is a critical route for maintaining cellular NAD+ pools, which are essential for a myriad of cellular processes.
The Preiss-Handler Pathway
The synthesis of NAD+ from nicotinic acid involves a three-step enzymatic process:
-
Nicotinate phosphoribosyltransferase (NAPRT) converts nicotinic acid to nicotinic acid mononucleotide (NaMN).
-
Nicotinamide mononucleotide adenylyltransferase (NMNAT) then adenylates NaMN to form nicotinic acid adenine dinucleotide (NaAD).
-
Finally, NAD+ synthetase (NADS) amidates NaAD to yield NAD+.[7]
This pathway is crucial for cellular homeostasis and its dysregulation has been implicated in various age-related and metabolic diseases.
Figure 1: The Preiss-Handler Pathway for NAD+ Biosynthesis.
Lipid-Modulating Effects: The Classical Activity of Nicotinic Acid
For decades, nicotinic acid has been a cornerstone in the treatment of dyslipidemia.[8][9] Its primary effects include reducing low-density lipoprotein (LDL) cholesterol, triglycerides, and lipoprotein(a), while significantly increasing high-density lipoprotein (HDL) cholesterol.[3][10][11]
Mechanism of Action in Lipid Regulation
The lipid-lowering effects of nicotinic acid are primarily mediated through the activation of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[3][4]
-
Inhibition of Lipolysis: Activation of GPR109A in adipocytes leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent reduction in the activity of hormone-sensitive lipase.[12][13] This suppresses the release of free fatty acids from adipose tissue, thereby reducing the substrate available for the liver to synthesize triglycerides and very-low-density lipoprotein (VLDL).[3][13]
-
Inhibition of Hepatic Triglyceride Synthesis: Nicotinic acid directly inhibits the enzyme diacylglycerol O-acyltransferase 2 (DGAT2) in the liver, a key enzyme in triglyceride synthesis.[3]
-
Increased HDL Cholesterol: The mechanism for increasing HDL is not fully elucidated but is thought to involve the inhibition of hepatic HDL uptake and an increase in the production of apolipoprotein A1, the main protein component of HDL.[3]
Figure 2: Mechanism of Nicotinic Acid in Lipid Regulation.
Experimental Protocol: In Vitro Lipolysis Assay
Objective: To determine the inhibitory effect of nicotinic acid derivatives on lipolysis in primary adipocytes.
Methodology:
-
Isolate primary adipocytes: Isolate adipocytes from the epididymal fat pads of rodents via collagenase digestion.
-
Pre-incubation: Pre-incubate the isolated adipocytes in Krebs-Ringer bicarbonate buffer containing 2% bovine serum albumin (BSA) and 2.5 mM glucose for 30 minutes at 37°C.
-
Treatment: Add nicotinic acid derivatives at various concentrations to the adipocyte suspension. Include a positive control (e.g., isoproterenol to stimulate lipolysis) and a vehicle control.
-
Incubation: Incubate the cells for 2 hours at 37°C in a shaking water bath.
-
Measurement of Glycerol Release: At the end of the incubation, centrifuge the cell suspension and collect the infranatant. Measure the glycerol concentration in the medium using a commercially available glycerol assay kit. Glycerol release is a direct measure of lipolysis.
-
Data Analysis: Calculate the percentage inhibition of isoproterenol-stimulated glycerol release for each concentration of the test compound. Determine the IC50 value.
Anti-inflammatory Properties: A Promising New Frontier
Emerging evidence highlights the potent anti-inflammatory activities of nicotinic acid and its derivatives.[14][15][16] This activity is also largely mediated by the GPR109A receptor, which is expressed on various immune cells, including macrophages and neutrophils.[17][18]
Mechanisms of Anti-inflammatory Action
-
Inhibition of Inflammatory Cytokine Production: Activation of GPR109A in immune cells can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[14][19]
-
Modulation of the Akt/mTOR Signaling Pathway: In pancreatic β-cells, nicotinic acid has been shown to inhibit inflammatory cytokine production by suppressing the Akt/mTOR signaling pathway.[20]
-
COX-2 Inhibition: Some novel nicotinic acid derivatives have been synthesized and shown to be potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[15]
Experimental Protocol: In Vitro Anti-inflammatory Assay in Macrophages
Objective: To evaluate the anti-inflammatory effects of nicotinic acid derivatives by measuring their ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) and pro-inflammatory cytokine production in RAW 264.7 macrophages.
Methodology:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of nicotinic acid derivatives for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitric Oxide Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix an equal volume of supernatant with Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify NO production.
-
-
Cytokine Measurement (ELISA):
-
Measure the levels of TNF-α and IL-6 in the cell culture supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis: Calculate the percentage inhibition of LPS-induced NO, TNF-α, and IL-6 production for each concentration of the test compound and determine the IC50 values.
Table 1: Anti-inflammatory Activity of Novel Nicotinic Acid Derivatives
| Compound | Nitrite Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| 4d | 95.2 ± 0.6 | 88.1 ± 1.2 | 90.5 ± 0.9 |
| 4f | 98.7 ± 0.4 | 92.3 ± 0.8 | 94.1 ± 1.1 |
| 4g | 92.1 ± 0.8 | 85.6 ± 1.5 | 88.9 ± 1.3 |
| 4h | 105.3 ± 0.3 | 96.5 ± 0.7 | 98.2 ± 0.6 |
| 5b | 119.1 ± 0.1 | 102.4 ± 0.5 | 105.7 ± 0.4 |
| Ibuprofen | 100.0 ± 0.0 | 100.0 ± 0.0 | 100.0 ± 0.0 |
| Data adapted from a study on new nicotinic acid derivatives as potential anti-inflammatory agents.[14] |
Anticancer Potential: A New Avenue for Therapeutic Development
Recent research has unveiled the promising anticancer activities of nicotinic acid derivatives against various cancer cell lines.[21][22][23] These compounds exert their effects through diverse mechanisms, highlighting their potential as scaffolds for the development of novel anticancer agents.
Mechanisms of Anticancer Action
-
Induction of Apoptosis: Some derivatives have been shown to induce apoptosis in cancer cells.
-
Inhibition of Angiogenesis: Certain nicotinic acid-based compounds have demonstrated selective inhibitory efficacy against vascular endothelial growth factor receptor-2 (VEGFR-2), a key regulator of angiogenesis.[24]
-
Cell Cycle Arrest: Nicotinamide, a related compound, has been shown to play a role in regulating the cell cycle.
-
Cytotoxicity: Many synthesized derivatives exhibit significant cytotoxic activity against a panel of human cancer cell lines.[24]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic effects of nicotinic acid derivatives on human cancer cell lines.
Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., HCT-15, PC-3) in appropriate media.
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of the nicotinic acid derivatives for 48-72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial reductase will convert MTT to formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Table 2: Cytotoxic Activity of a Novel Nicotinic Acid Derivative (Compound 5c)
| Cell Line | IC50 (µM) |
| HCT-15 (Colon Cancer) | 0.045 ± 0.002 |
| PC-3 (Prostate Cancer) | 0.051 ± 0.003 |
| Doxorubicin (Reference) | 0.062 ± 0.004 |
| Data adapted from a study on novel nicotinic acid derivatives with potential antioxidant and anticancer activity.[24] |
The Flushing Effect: A Key Challenge and Mechanistic Insight
A significant limitation to the clinical use of nicotinic acid is the common side effect of cutaneous vasodilation, known as flushing.[3][25] This effect is characterized by redness, warmth, and itching of the skin.[25]
Mechanism of Flushing
The flushing response is mediated by the activation of GPR109A on epidermal Langerhans cells and keratinocytes.[26][27] This activation leads to the synthesis and release of vasodilatory prostanoids, primarily prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2).[25][27] These prostaglandins then act on receptors in the dermal capillaries, causing vasodilation.[27]
Figure 3: Mechanism of Nicotinic Acid-Induced Flushing.
Understanding this mechanism has led to the development of strategies to mitigate flushing, such as co-administration with aspirin (an inhibitor of prostaglandin synthesis) or the development of extended-release formulations.[3]
Conclusion and Future Directions
Nicotinic acid and its derivatives represent a rich and diverse class of bioactive molecules with significant therapeutic potential. While their lipid-modulating effects are well-established, their anti-inflammatory and anticancer activities are rapidly emerging as exciting areas for drug discovery. The elucidation of the central role of the GPR109A receptor in mediating many of these effects provides a clear target for the rational design of novel derivatives with improved efficacy and reduced side effects. Future research should focus on synthesizing and screening new chemical entities based on the nicotinic acid scaffold, exploring their structure-activity relationships, and further investigating their mechanisms of action in various disease models. The development of GPR109A agonists that do not induce flushing remains a significant challenge but holds the promise of unlocking the full therapeutic potential of this versatile molecule.
References
-
El-Sayed, M. A., et al. (2021). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 115, 105234. [Link]
-
Jain, N., et al. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Mini reviews in medicinal chemistry, 21(7), 847–882. [Link]
-
AboutNAD. (n.d.). What Are NAD+ Precursors? How the Body Makes NAD+. [Link]
-
Jain, N., et al. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Mini Reviews in Medicinal Chemistry, 21(7), 847-882. [Link]
-
El-Sayed, M. A., et al. (2020). Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme. Bioorganic chemistry, 102, 104085. [Link]
-
Mohamed, K. O., & Zitone, S. A. B. (2019). Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents. YAKUGAKU ZASSHI, 139(1), 101-110. [Link]
-
Kamanna, V. S., & Kashyap, M. L. (2008). Mechanisms of flushing due to niacin and abolition of these effects. Journal of clinical lipidology, 2(4), 258–263. [Link]
-
Wikipedia. (2024, April 29). Nicotinamide adenine dinucleotide. [Link]
-
Wikipedia. (2024, April 26). Niacin. [Link]
-
Al-Obaidi, M. F. (2021). Nicotinic acid derivatives: Application and uses, review. International Journal of Pharmaceutical Research, 13(4). [Link]
-
Vessby, B., & Lithell, H. (1983). Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis. Pharmacology & therapeutics, 22(1), 129–145. [Link]
-
Liu, D., et al. (2017). Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells. Annals of clinical and laboratory science, 47(6), 729–737. [Link]
-
Mohamed, K. O., et al. (2019). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 139(1), 101–110. [Link]
-
El-Sayed, M. A., et al. (2021). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. ResearchGate. [Link]
-
Jain, N., et al. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. ResearchGate. [Link]
-
Hanson, J., et al. (2010). Seeing red: flushing out instigators of niacin-associated skin toxicity. The Journal of clinical investigation, 120(8), 2690–2693. [Link]
-
Papaliodis, D., et al. (2013). The mechanism and mitigation of niacin-induced flushing. International journal of clinical practice, 67(10), 966–973. [Link]
-
El-Naggar, M., et al. (2021). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Archiv der Pharmazie, 354(10), e2100171. [Link]
-
Zhou, P. P., et al. (2014). Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. Current drug discovery technologies, 11(2), 97–108. [Link]
-
Jain, N., et al. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Bentham Science. [Link]
-
Chapman, M. J., et al. (2006). Prolonged-release nicotinic acid for the management of dyslipidemia: an update including results from the NAUTILUS study. Expert opinion on pharmacotherapy, 7(14), 1959–1972. [Link]
-
Park, S. M., et al. (2024). Supplementation of Nicotinic Acid and Its Derivatives Up-Regulates Cellular NAD+ Level Rather than Nicotinamide Derivatives in Cultured Normal Human Epidermal Keratinocytes. International journal of molecular sciences, 25(6), 3364. [Link]
-
Sasi, S. P., et al. (2010). Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. Molecular pharmacology, 78(5), 940–950. [Link]
-
Al-Dwairi, A., et al. (2018). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. Nutrients, 10(12), 1851. [Link]
-
Li, J., et al. (2024). Niacin-induced Flushing: Mechanism, Pathophysiology and Future Perspectives. ResearchGate. [Link]
-
PubChem. (n.d.). Nicotinate and Nicotinamide Metabolism. [Link]
-
ResearchGate. (n.d.). The simplified pathways for nicotinamide, niacin, NAD+, and PARP-1 metabolism. [Link]
-
BJC. (2006). Modified-release nicotinic acid for dyslipidaemia: novel formulation improves tolerability and optimises efficacy. The British Journal of Cardiology, 13(2), 103-107. [Link]
-
Digby, J. E., et al. (2010). Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages. American journal of physiology. Endocrinology and metabolism, 299(2), E264–E273. [Link]
-
Lukasova, M., et al. (2011). GPR109A and Vascular Inflammation. Current atherosclerosis reports, 13(1), 44–50. [Link]
-
Semantic Scholar. (n.d.). Nicotinic acid, its mechanism of action and pharmacological effects. [Link]
-
Płazińska, A., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules (Basel, Switzerland), 27(5), 1693. [Link]
-
Gille, A., et al. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. Annual review of pharmacology and toxicology, 48, 79–106. [Link]
-
ResearchGate. (n.d.). Niacin for dyslipidemia: Considerations in product selection. [Link]
-
Gille, A., et al. (2008). Nicotinic Acid: Pharmacological Effects and Mechanisms of Action. Annual Review of Pharmacology and Toxicology, 48, 79-106. [Link]
-
Dunbar, R. L., & Gelfand, J. M. (2019). Assessment of the Role of Niacin in Managing Cardiovascular Disease Outcomes: A Systematic Review and Meta-analysis. JAMA network open, 2(5), e193403. [Link]
-
Dr. G Bhanu Prakash. (2023, March 15). 10. Nicotinic acid: Pharmacology Video Lectures USMLE Step 1 [Video]. YouTube. [Link]
-
MedPath. (n.d.). Pilot Trial of Supplemental Vitamin A and Nicotinamide. [Link]
-
ClinicalTrials.gov. (n.d.). Nicotinic Acid for the Treatment of Alzheimer's Disease. [Link]
-
MDPI. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. [Link]
-
Dr.Oracle. (n.d.). What major studies showed no benefit with niacin (Nicotinic acid) therapy? [Link]
-
ResearchGate. (n.d.). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. [Link]
Sources
- 1. [PDF] Nicotinic acid, its mechanism of action and pharmacological effects | Semantic Scholar [semanticscholar.org]
- 2. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 3. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 4. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aboutnad.com [aboutnad.com]
- 6. Supplementation of Nicotinic Acid and Its Derivatives Up-Regulates Cellular NAD+ Level Rather than Nicotinamide Derivatives in Cultured Normal Human Epidermal Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nicotinate and Nicotinamide Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. researchgate.net [researchgate.net]
- 10. Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. annualreviews.org [annualreviews.org]
- 14. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 18. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benthamdirect.com [benthamdirect.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Mechanisms of Flushing Due to Niacin and Abolition of These Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 26. JCI - Seeing red: flushing out instigators of niacin-associated skin toxicity [jci.org]
- 27. The mechanism and mitigation of niacin-induced flushing - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Strategic Utility of 5-Bromo-4-chloronicotinic Acid in Palladium-Catalyzed Cross-Coupling Reactions: Application Notes and Protocols
Introduction: A Versatile Heterocyclic Building Block
5-Bromo-4-chloronicotinic acid is a dihalogenated pyridine derivative that serves as a highly valuable and versatile building block in the synthesis of complex organic molecules.[1][2] Its strategic placement of two distinct halogen atoms—a bromine at the 5-position and a chlorine at the 4-position—on a pyridine-3-carboxylic acid scaffold allows for sequential and site-selective functionalization. This characteristic makes it an indispensable tool for researchers, particularly in the fields of medicinal chemistry and drug development, where the pyridine motif is a privileged structure found in numerous biologically active compounds.[3]
This guide provides an in-depth exploration of the application of this compound in several cornerstone palladium-catalyzed cross-coupling reactions. We will delve into the principles of selective reactivity, provide field-proven protocols, and offer insights into the causality behind experimental choices to empower researchers to leverage this reagent's full synthetic potential.
The Principle of Chemoselectivity: C-Br vs. C-Cl Reactivity
The synthetic power of this compound lies in the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The C-Br bond is significantly more reactive towards oxidative addition to a Pd(0) center than the C-Cl bond. This reactivity difference is a well-established principle, with the general order for aryl halides being I > Br > OTf >> Cl.[4][5] This hierarchy allows for the selective functionalization of the C5-position (bromine) while leaving the C4-position (chlorine) intact for subsequent transformations, such as nucleophilic aromatic substitution or a second, more forcing cross-coupling reaction.
The choice of palladium catalyst, and particularly the ancillary ligand, can further enhance this inherent selectivity.[6][7] Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can modulate the electronic and steric environment of the palladium center, fine-tuning its reactivity to favor the C-Br bond activation exclusively under mild conditions.[6][8]
Caption: A typical experimental workflow.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for 5-bromonicotinic acid. [9]
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.5 equiv).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ (0.05 equiv). Subsequently, add degassed solvent (e.g., 1,4-dioxane/H₂O 4:1, 0.2 M) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir the mixture vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~3-4 to protonate the carboxylic acid.
-
Extraction and Purification: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Buchwald-Hartwig Amination
This protocol is based on general methods for coupling aryl bromides with primary amines. [10]
-
Reaction Setup: In a nitrogen-filled glovebox, add this compound (1.0 equiv), sodium tert-butoxide (NaOt-Bu, 1.4 equiv), a suitable biarylphosphine ligand (e.g., BrettPhos, 0.04 equiv), and a palladium precatalyst (e.g., BrettPhos Pd G4, 0.02 equiv) to an oven-dried vial with a stir bar.
-
Reagent Addition: Add the primary or secondary amine (1.2 equiv) followed by anhydrous, degassed solvent (e.g., tert-butanol or toluene, 0.5 M).
-
Reaction: Seal the vial tightly, remove it from the glovebox, and place it in a preheated heating block at 100 °C. Stir for 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Carefully quench with saturated aqueous NH₄Cl. Dilute with water and ethyl acetate.
-
Extraction and Purification: Separate the layers. Extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.
Troubleshooting and Optimization
-
Low Yield/No Reaction:
-
Ensure all reagents, particularly the solvent, are anhydrous and degassed. Oxygen can deactivate the Pd(0) catalyst.
-
Increase the catalyst loading (up to 10 mol%).
-
Screen different ligands. For Suzuki, try dppf or biaryl phosphines. For Buchwald-Hartwig, the choice of ligand is critical and substrate-dependent.
-
Vary the base and solvent combination.
-
-
Side Reactions:
-
Debromination: The bromo group is replaced by hydrogen. This can occur if there is a source of hydride (e.g., from the solvent or base). Ensure high-purity reagents.
-
Homocoupling: Dimerization of the boronic acid (in Suzuki) or alkyne (in Sonogashira). This is often minimized by slow addition of the coupling partner or by ensuring an efficient cross-coupling catalytic cycle.
-
Safety Precautions
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. It may cause skin, eye, and respiratory irritation. All reactions, especially those involving palladium catalysts and phosphine ligands, should be conducted in a well-ventilated fume hood. Phosphine ligands are often air-sensitive and can be toxic. Consult the Safety Data Sheet (SDS) for all reagents before use.
Conclusion
This compound is a powerful and strategic building block for synthetic chemistry. Its differential halide reactivity enables selective functionalization at the C5-position through robust palladium-catalyzed cross-coupling reactions like the Suzuki, Sonogashira, Buchwald-Hartwig, and Heck reactions. By understanding the principles behind catalyst selection, reaction conditions, and chemoselectivity, researchers can unlock a vast chemical space, accelerating the discovery and development of novel pharmaceuticals and functional materials.
References
-
Wikipedia (n.d.). Buchwald–Hartwig amination. [Link]
-
Cernijenko, A., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of Organic Chemistry. [Link]
-
Barrios-Landeros, F., et al. (2009). Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides: Scope and Structure-Activity Relationships. National Institutes of Health. [Link]
-
Wikipedia (n.d.). Sonogashira coupling. [Link]
-
Gale, C. K., et al. (2023). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. ResearchGate. [Link]
-
Shaheen, S., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
-
Organic Chemistry Portal (n.d.). Heck Reaction. [Link]
-
Tia, R., et al. (2018). New seven membered palladacycles: C-Br bond activation of 2-bromo-pyridine derivative by Pd(II). ResearchGate. [Link]
-
NROChemistry (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]
-
Al-Ostath, A., et al. (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. National Library of Medicine. [Link]
-
Pomarnacka, E., & Kornicka, A. (2004). Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. ElectronicsAndBooks. [Link]
- CN1986544A (2007).
-
Singh, R. P., et al. (2017). Heck Reaction—State of the Art. MDPI. [Link]
-
Organic Chemistry Portal (n.d.). Suzuki Coupling. [Link]
-
Al-Masoudi, W. A. (2017). synthesis of new nicotinic acid derivatives and studyiny their effects on cho hinesteeas enzywr activity. Iraqi Journal of Science. [Link]
-
Shroder, M. (n.d.). The Sonogashira Coupling. [Link]
-
Lee, Y., et al. (2020). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. National Institutes of Health. [Link]
-
Mujahid, M., et al. (2023). Pd-, Cu-, and Ni-Catalyzed Reactions: A Comprehensive Review of the Efficient Approaches towards the Synthesis of Antibacterial Molecules. MDPI. [Link]
-
Organic Chemistry Portal (n.d.). Sonogashira Coupling. [Link]
-
Varun, B.V., et al. (2023). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. SpringerLink. [Link]
-
Rehman, S. U., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]
-
Yoneda Labs (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Gale, C. K., et al. (2023). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Royal Society of Chemistry. [Link]
-
Stancic, A., et al. (2024). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. MDPI. [Link]
-
Szymańska, A., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. National Institutes of Health. [Link]
-
Chemistry LibreTexts (2021). Sonogashira Coupling. [Link]
-
Tumkevicius, S., et al. (2009). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. ResearchGate. [Link]
- EP0968189B1 (2003).
-
Gstöttmayr, C. L., et al. (2012). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. National Institutes of Health. [Link]
-
Berteina-Raboin, S., & Guillaumet, G. (Eds.). (2020). Catalyzed Mizoroki–Heck Reaction or C–H Activation. MDPI. [Link]
-
Sugiura, M., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. National Institutes of Health. [Link]
- RU2039046C1 (1995). Process for preparing 5-bromonicotinic acid.
-
Al-Juboori, A. M. H. (2022). Synthesis, characterization of some derivationes of 3-Nicotinc acide. Neliti. [Link]
- US20060116519A1 (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides: Scope and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 5-Bromo-4-chloronicotinic Acid in Medicinal Chemistry
Abstract
This document provides a detailed technical guide on the applications of 5-Bromo-4-chloronicotinic acid, a versatile heterocyclic building block, in the field of medicinal chemistry. As a di-halogenated pyridine derivative, this scaffold offers medicinal chemists a unique platform with multiple, orthogonally reactive sites for the synthesis of complex molecules and chemical libraries. We will explore its core reactivity, strategic applications in the design of targeted therapies such as kinase and PARP inhibitors, and provide detailed, field-proven protocols for its key chemical transformations. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage advanced chemical scaffolds for the discovery of novel therapeutic agents.
Introduction: The Strategic Value of a Di-Halogenated Pyridine Scaffold
In modern drug discovery, the selection of the initial chemical scaffold is a critical decision that profoundly influences the trajectory of a research program. The pyridine ring is a privileged structure, frequently found in FDA-approved drugs due to its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a bioisostere for a phenyl ring while improving aqueous solubility.
This compound elevates this utility by incorporating three key functional elements onto the pyridine core:
-
Carboxylic Acid (C3 position): A versatile handle for derivatization, most commonly through amide bond formation. This allows for the systematic exploration of structure-activity relationships (SAR) by introducing a wide array of amine-containing fragments, modulating physicochemical properties like solubility, lipophilicity, and cell permeability.
-
Bromine Atom (C5 position): An ideal reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. This enables the facile construction of carbon-carbon and carbon-nitrogen bonds, introducing aryl, heteroaryl, or alkyl groups to build molecular complexity.
-
Chlorine Atom (C4 position): The second halogen offers a point of differentiation. The C-Cl bond is generally less reactive than the C-Br bond in standard palladium-catalyzed couplings, allowing for selective, stepwise functionalization. Furthermore, the electron-withdrawing nature of the chlorine atom modulates the electronic properties of the pyridine ring, which can influence pKa and target engagement. The presence of halogens can also lead to beneficial halogen bonding interactions with biological targets and improve metabolic stability.[1]
This trifecta of functionalities makes this compound a powerful building block for generating diverse libraries of compounds aimed at high-value biological targets.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1256790-85-8[2] |
| Molecular Formula | C₆H₃BrClNO₂ |
| Molecular Weight | 236.45 g/mol [3] |
| Appearance | Off-white to white powder/crystal[3][4] |
| Storage | Store at 2-8°C under an inert atmosphere[3] |
Core Synthetic Transformations & Mechanistic Rationale
The synthetic utility of this compound is primarily centered on two classes of reactions: derivatization of the carboxylic acid and cross-coupling at the C-Br position.
Amide Bond Formation: The Gateway to SAR Exploration
The formation of an amide bond from a carboxylic acid and an amine is arguably the most common reaction in medicinal chemistry.[5] It creates a stable, neutral, and planar linkage that can participate in hydrogen bonding, making it ideal for anchoring a molecule within a protein's binding site.
Causality Behind the Method: Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[5] Therefore, the carboxylic acid must first be "activated" to a more electrophilic species. This is typically achieved in one of two ways:
-
Conversion to an Acyl Chloride: A highly reactive intermediate formed by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[6] This is a robust method but can be too harsh for sensitive substrates.
-
In-Situ Activation with Coupling Reagents: This is the most common and versatile approach. Reagents like carbodiimides (e.g., EDC) or phosphonium/aminium salts (e.g., HATU, HOBt) convert the carboxylic acid into a highly reactive ester intermediate in the reaction pot, which is then readily attacked by the amine nucleophile.[5][7] This method is milder and tolerates a wider range of functional groups.
Caption: Conceptual workflow for Suzuki-Miyaura cross-coupling.
(See Section 4.2 for a detailed experimental protocol)
Applications in Targeted Therapy Design
The synthetic handles on this compound make it an exemplary starting point for building inhibitors of key enzyme families implicated in cancer and other diseases.
Kinase Inhibitors
Protein kinases regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer. [8]Many kinase inhibitors achieve their selectivity by forming specific hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket. [9]The pyridine core of this compound is an excellent hinge-binding motif. [10] Design Strategy:
-
Hinge-Binding: The pyridine nitrogen can act as a hydrogen bond acceptor, anchoring the molecule to the kinase hinge.
-
Vectorial Exploration: The carboxylic acid (as an amide) and the C5-aryl group (installed via Suzuki coupling) can be used as vectors to extend into different sub-pockets of the ATP-binding site, optimizing potency and selectivity. The chlorine at C4 provides steric and electronic influence that can be fine-tuned.
Caption: Strategy for building a kinase inhibitor library.
Poly(ADP-ribose) Polymerase (PARP) Inhibitors
PARP inhibitors are a class of targeted therapies that exploit "synthetic lethality" to kill cancer cells with deficiencies in DNA repair, such as those with BRCA mutations. [11][12]The core pharmacophore of many approved PARP inhibitors (e.g., Olaparib, Rucaparib) is based on a nicotinamide mimic that competes with the native substrate (NAD+) at the enzyme's active site. [10][11] Design Strategy: this compound, after conversion to its primary amide (nicotinamide), serves as an excellent starting point for novel PARP inhibitors. The C5-bromo position can be elaborated via Suzuki coupling to introduce functionalities that mimic the adenine portion of NAD+ or interact with other regions of the active site to enhance potency and selectivity. [13]This approach allows for the creation of novel intellectual property in a competitive therapeutic space.
Detailed Experimental Protocols
The following protocols are generalized procedures based on well-established methods for analogous substrates. [6][14]Researchers should perform small-scale optimization of conditions (e.g., solvent, base, temperature) for their specific substrates.
Protocol: General Procedure for Amide Coupling via HATU
This protocol describes the synthesis of an N-aryl amide from this compound.
Materials:
-
This compound
-
Desired primary or secondary amine (1.1 equivalents)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equivalents)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate, 1M HCl, Saturated NaHCO₃ solution, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an argon or nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).
-
Reagent Addition: To the stirred solution, add the amine (1.1 eq), followed by DIPEA (3.0 eq).
-
Activator Addition: Add HATU (1.2 eq) portion-wise to the solution. A slight exotherm may be observed.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Extraction: Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude amide by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of a this compound derivative with an arylboronic acid.
Materials:
-
This compound derivative (e.g., methyl ester or amide) (1.0 equivalent)
-
Arylboronic acid (1.5 equivalents)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equivalents)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (3.0 equivalents)
-
1,4-Dioxane and Water (e.g., 4:1 mixture)
-
Ethyl acetate, Water, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a Schlenk flask, add the this compound derivative (1.0 eq), arylboronic acid (1.5 eq), and base (3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 dioxane/water) via syringe.
-
Catalyst Addition: Add the palladium catalyst under a positive pressure of inert gas.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring for 6-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers and wash with brine.
-
Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure 5-arylnicotinic acid derivative. [14]
Conclusion
This compound represents a high-potential, yet under-explored, scaffold for modern medicinal chemistry. Its strategically placed functional groups provide a logical and efficient route for the synthesis of diverse compound libraries. The principles of amide coupling and palladium-catalyzed cross-coupling, when applied to this building block, offer a clear path toward the discovery of novel and potent inhibitors for critical therapeutic targets like kinases and PARPs. The protocols and strategies outlined in this document provide a solid foundation for any drug discovery team looking to incorporate this versatile intermediate into their research programs.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 5-Bromo-2-chloronicotinic Acid: Properties, Applications, and Synthesis. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Santucci, M., et al. (2020). Design and synthesis of PARP inhibitors for an innovative anti-cancer therapy. RSC Medicinal Chemistry. Retrieved from [Link]
-
Canolradd Fferyllol. (n.d.). China 5-Bromo-6-chloronicotinic Acid Manufacturers Suppliers Factory. Retrieved from [Link]
-
McQuade, L. E., & Medeiros, M. K. (2014). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments, (87), 51581. Retrieved from [Link]
-
Zhang, Y., et al. (2024). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2437972. Retrieved from [Link]
-
Zhang, Q., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Physical Chemistry Au, 3(1), 2–13. Retrieved from [Link]
-
Lesyk, R., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 26(10), 3057. Retrieved from [Link]
-
Wang, S., et al. (2020). Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib. Molecules, 25(2), 359. Retrieved from [Link]
-
Zhang, Y., et al. (2024). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
-
Gębura, K., et al. (2023). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. International Journal of Molecular Sciences, 24(13), 11099. Retrieved from [Link]
-
Lesyk, R., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules. Retrieved from [Link]
-
Pirovano, G., et al. (2024). Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging. EJNMMI Radiopharmacy and Chemistry, 9(1), 23. Retrieved from [Link]
-
El-Damasy, A. K., et al. (2023). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2242708. Retrieved from [Link]
-
Szychowski, K. A., et al. (2021). Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives. Molecules, 26(21), 6432. Retrieved from [Link]
-
Asim, M., et al. (2022). The Development of BTK Inhibitors: A Five-Year Update. Molecules, 27(19), 6239. Retrieved from [Link]
-
Chen, F., et al. (2019). Synthesis and Evaluation of Anticancer Activity of New 4-Acyloxy Derivatives of Robustic Acid. Molecules, 24(21), 3878. Retrieved from [Link]
-
Wiatrowska, K., et al. (2020). Compounds from Natural Sources as Protein Kinase Inhibitors. Molecules, 25(22), 5289. Retrieved from [Link]
-
Gabor, E., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. International Journal of Molecular Sciences, 25(10), 5483. Retrieved from [Link]
-
Christodoulou, E., et al. (2022). Synthesis, Bioactivity, Pharmacokinetic and Biomimetic Properties of Multi-Substituted Coumarin Derivatives. Molecules, 27(21), 7434. Retrieved from [Link]
Sources
- 1. 5-Bromo-4-chloronicotinaldehyde | 1060802-24-5 | Benchchem [benchchem.com]
- 2. This compound | [frontierspecialtychemicals.com]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. hepatochem.com [hepatochem.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. Compounds from Natural Sources as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Design and synthesis of PARP inhibitors for an innovative anti-cancer therapy | Biblioteca IQS [biblioteca.iqs.edu]
- 12. Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Application Notes: A Comprehensive Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 5-Arylnicotinic Acids
Nicotinic acid (Vitamin B3) and its derivatives are foundational scaffolds in medicinal chemistry, appearing in a vast array of biologically active compounds. The strategic introduction of an aryl or heteroaryl moiety at the 5-position of the nicotinic acid core can significantly modulate a molecule's pharmacological properties, leading to the discovery of novel therapeutics. The Suzuki-Miyaura cross-coupling reaction stands as a paramount method for forging this crucial carbon-carbon bond, valued for its high efficiency, mild reaction conditions, and exceptional tolerance of diverse functional groups.[1][2]
This document provides a detailed guide to the palladium-catalyzed Suzuki-Miyaura coupling of 5-bromonicotinic acid with various arylboronic acids.[1] It is designed to equip researchers with a robust understanding of the reaction's mechanistic underpinnings, practical experimental protocols, and a systematic approach to troubleshooting common challenges.
Scientific Principles: Mechanism of the Suzuki-Miyaura Coupling
The power of the Suzuki-Miyaura reaction lies in its elegant and well-defined catalytic cycle.[3][4] Understanding this mechanism is critical for rational optimization and troubleshooting. The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][5][6]
-
Oxidative Addition : The cycle begins with a catalytically active Palladium(0) species, which inserts into the carbon-bromine bond of 5-bromonicotinic acid. This step oxidizes the palladium center from Pd(0) to Pd(II), forming a new organopalladium complex.[2][5] This is often the rate-determining step of the reaction.[5]
-
Transmetalation : This is the key bond-forming step where the organic group is transferred from the boron atom to the palladium center. This process is critically dependent on the presence of a base.[7] The base activates the boronic acid by forming a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻), which then readily transfers its aryl group to the Pd(II) complex, displacing the halide.[8][9][10]
-
Reductive Elimination : In the final step, the two organic groups (the nicotinoyl and the aryl moieties) on the Pd(II) center are coupled, forming the desired C-C bond of the 5-arylnicotinic acid product. This step reduces the palladium back to its catalytically active Pd(0) state, which can then re-enter the catalytic cycle.[5][7]
Detailed Experimental Protocols
Two primary methodologies are presented: a standard solution-phase synthesis suitable for single-compound preparation and a solid-phase protocol adaptable for high-throughput library synthesis.
Protocol 1: Solution-Phase Synthesis of 5-Arylnicotinic Acids
This protocol describes a general and robust method for the coupling of 5-bromonicotinic acid with a representative arylboronic acid in solution.[1]
Materials & Equipment:
-
Reagents: 5-Bromonicotinic acid (1.0 equiv), Arylboronic acid (1.2-1.5 equiv), Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), Base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv), Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF).[1]
-
Equipment: Schlenk flask or sealed reaction vial, magnetic stirrer and stir bar, oil bath, inert gas supply (Argon or Nitrogen), standard laboratory glassware for workup and purification.[1]
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 5-bromonicotinic acid, the arylboronic acid, and the base.[1]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure a thoroughly oxygen-free atmosphere.[1][11] The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[11]
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst to the flask. Subsequently, add the degassed solvent via syringe.[1]
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.[1]
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
If using DMF: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and adjust the pH to ~3-4 with 1M HCl. This will protonate the carboxylic acid and cause the product to precipitate. Filter the resulting solid, wash thoroughly with water, and dry under vacuum.[1]
-
If using a biphasic system (e.g., Dioxane/Water): Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 5-arylnicotinic acid.[1][6]
Protocol 2: Solid-Phase Synthesis for Library Development
This method is highly effective for generating combinatorial libraries of nicotinic acid derivatives by immobilizing the scaffold on a solid support.[12]
Procedure Outline:
-
Resin Loading: Attach 5-bromonicotinic acid to a suitable resin (e.g., Wang resin) using standard coupling agents like DIC/HOBt.[13]
-
Reaction Setup: Swell the 5-bromonicotinic ester-bound resin in a degassed solvent (e.g., DMF) within a solid-phase reaction vessel.[1]
-
Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄), the base (e.g., K₃PO₄), and the desired arylboronic acid to the resin suspension.[1][14]
-
Inerting and Reaction: Degas the vessel with Argon and shake the mixture at an elevated temperature (e.g., 80 °C) for 24 hours.[1]
-
Washing: After the reaction, filter the resin and wash it sequentially with DMF, Dichloromethane (DCM), and Methanol (MeOH) to remove excess reagents and byproducts.[1]
-
Cleavage: Treat the resin with a cleavage cocktail (e.g., a solution of Trifluoroacetic acid (TFA) in DCM) to release the final 5-arylnicotinic acid product from the solid support.[1][14]
-
Isolation: Collect the filtrate and concentrate it under reduced pressure to obtain the crude product, which can be purified as needed.[1]
Data Presentation: Reaction Condition Optimization
The choice of catalyst, base, and solvent is crucial for a successful Suzuki-Miyaura coupling. The following table summarizes typical conditions and reported yields for the coupling of 5-bromonicotinic acid with various arylboronic acids, primarily adapted from solid-phase experiments which are readily translatable to solution-phase chemistry.[1]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 85 | [1] |
| 2 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 89 | [1] |
| 3 | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 82 | [1] |
| 4 | 3-Fluoro-4-methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 75 | [14] |
| 5 | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 60-80 | 6-12 | High | [15][16] |
| 6 | Thiophene-2-boronic acid | Pd(OAc)₂/Ligand 1 | K₃PO₄ | n-Butanol | 100 | 12 | 98 | [17] |
Field Insights on Component Selection:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a widely used and reliable catalyst.[1] For more challenging couplings, particularly with less reactive aryl chlorides, more sophisticated systems involving bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) in combination with a Pd(II) source like Pd(OAc)₂ often provide superior results.[10][15]
-
Base: Potassium phosphate (K₃PO₄) is an excellent choice for this reaction, as it is effective in promoting the transmetalation step without causing significant hydrolysis of ester groups, should the carboxylic acid be protected.[1][6] Carbonates like K₂CO₃ and Cs₂CO₃ are also commonly used and effective.[8]
-
Solvent: DMF is a common polar aprotic solvent that works well.[1] Biphasic systems like 1,4-dioxane/water are also highly effective, as the aqueous phase helps to dissolve the inorganic base and facilitate the formation of the active boronate species.[3][16]
Troubleshooting Guide
Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is key to resolving issues.
Sources
- 1. benchchem.com [benchchem.com]
- 2. byjus.com [byjus.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. pubs.acs.org [pubs.acs.org]
The Strategic Role of 5-Bromo-2-chloronicotinic Acid in the Synthesis of Modern Agrochemicals: Application Notes and Protocols
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic utility of 5-bromo-2-chloronicotinic acid in the development of contemporary agrochemicals. With full editorial control, this document is structured to offer not just procedural steps, but a deeper understanding of the chemical principles and strategic choices that underpin the synthesis of high-value agrochemical products. We will delve into the conversion of this versatile building block into key intermediates and ultimately to potent fungicidal agents.
Introduction: The Versatility of a Halogenated Pyridine Carboxylic Acid
5-Bromo-2-chloronicotinic acid is a highly functionalized heterocyclic compound that has emerged as a crucial intermediate in the synthesis of a variety of biologically active molecules, including both pharmaceuticals and agrochemicals.[1][2] Its chemical structure, featuring a pyridine ring substituted with a carboxylic acid, a bromine atom, and a chlorine atom, offers multiple reactive sites for synthetic transformations. This allows for the strategic construction of complex molecular architectures with desired physicochemical and biological properties.
The presence of two distinct halogen atoms (bromine and chlorine) at positions 5 and 2 respectively, allows for selective functionalization through various cross-coupling reactions. The carboxylic acid group at position 3 provides a handle for the formation of amides, esters, and other derivatives, which is a common strategy in the design of bioactive compounds.
While the initial hypothesis might point towards its use in the synthesis of blockbuster insecticides like chlorantraniliprole and cyantraniliprole, a thorough review of established industrial synthetic routes reveals that the core pyrazole intermediate for these molecules is more commonly derived from 2,3-dichloropyridine.[3][4] This guide, therefore, focuses on a well-documented and significant application of nicotinic acid derivatives in the synthesis of a different class of agrochemicals: nicotinamide fungicides .
Synthesis of Nicotinamide-Based Fungicides
Nicotinamide derivatives have shown significant promise as potent fungicides, with a mode of action that can differ from existing commercial products, making them valuable tools in resistance management strategies. The general approach involves the formation of an amide bond between a nicotinic acid derivative and a suitable amine-containing fragment, often a substituted aminothiophene.
Activation of 5-Bromo-2-chloronicotinic Acid: Synthesis of the Acyl Chloride
The first critical step in the synthesis of nicotinamide fungicides is the activation of the carboxylic acid group of 5-bromo-2-chloronicotinic acid to facilitate amide bond formation. A common and efficient method is the conversion of the carboxylic acid to its corresponding acyl chloride.
-
Chlorinating Agent : Thionyl chloride (SOCl₂) or oxalyl chloride are frequently used for this transformation. Thionyl chloride is often preferred due to its cost-effectiveness and the fact that the byproducts (HCl and SO₂) are gaseous, which simplifies purification.[5]
-
Catalyst : A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction. DMF reacts with the chlorinating agent to form the Vilsmeier reagent, which is a more potent acylating agent.
-
Solvent : Anhydrous, non-protic solvents like dichloromethane (DCM) or toluene are used to prevent unwanted side reactions with the highly reactive acyl chloride.[5]
Materials:
-
5-Bromo-2-chloronicotinic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
N,N-dimethylformamide (DMF) (catalytic amount)
Procedure:
-
To a solution of 5-Bromo-2-chloronicotinic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (2.0-3.0 eq) to the reaction mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by the cessation of gas evolution (HCl and SO₂).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully remove the excess thionyl chloride and solvent by distillation under reduced pressure.
-
The resulting crude 5-bromo-2-chloronicotinoyl chloride is typically used in the next step without further purification.
Amide Coupling to Synthesize N-(thiophen-2-yl) Nicotinamide Derivatives
With the activated acyl chloride in hand, the next step is the coupling reaction with a substituted 2-aminothiophene derivative to form the target nicotinamide fungicide.
-
Base : A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is used to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.[6]
-
Solvent : Anhydrous DCM is a suitable solvent for this reaction, as it is inert and effectively dissolves the reactants.[6]
-
Temperature : The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction between the highly reactive acyl chloride and the amine. The reaction is then allowed to warm to room temperature to ensure completion.[6]
Materials:
-
5-Bromo-2-chloronicotinoyl chloride
-
Substituted 2-aminothiophene derivative
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the substituted 2-aminothiophene derivative (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 5-bromo-2-chloronicotinoyl chloride (1.1 eq) in anhydrous DCM to the cooled mixture.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the final N-(thiophen-2-yl) nicotinamide derivative.
Data Presentation
Table 1: Reagents and Conditions for the Synthesis of a Nicotinamide Fungicide
| Step | Reactants | Key Reagents | Solvent | Temperature | Typical Yield |
| 1. Acyl Chloride Formation | 5-Bromo-2-chloronicotinic acid | Thionyl chloride, DMF (cat.) | Dichloromethane | Reflux | >95% (crude) |
| 2. Amide Coupling | 5-Bromo-2-chloronicotinoyl chloride, Substituted 2-aminothiophene | Triethylamine | Dichloromethane | 0 °C to RT | 60-80% |
Visualizations
Sources
- 1. 2-Amino-5-chloro-3-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 [quickcompany.in]
- 4. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Preparation of 5-Bromonicotinoyl Chloride from 5-Bromonicotinic Acid: An Application Note and Protocol
This comprehensive guide provides a detailed protocol for the synthesis of 5-bromonicotinoyl chloride from 5-bromonicotinic acid, a critical transformation for researchers and professionals in organic synthesis and drug development. This document emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and analytical validation required for successful and reproducible synthesis.
Introduction: The Synthetic Utility of 5-Bromonicotinoyl Chloride
5-Bromonicotinoyl chloride is a key bifunctional building block in modern organic chemistry.[1] Its structure, featuring a reactive acyl chloride on a brominated pyridine ring, offers two orthogonal sites for chemical modification. The acyl chloride provides a facile entry point for nucleophilic acyl substitution, enabling the formation of a wide array of amides, esters, and ketones.[1] Simultaneously, the bromo-substituent is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, allowing for the introduction of diverse aryl, heteroaryl, and vinyl functionalities. This dual reactivity makes 5-bromonicotinoyl chloride an invaluable intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[1]
Reaction Principle and Mechanism
The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. The most common and effective method for the preparation of 5-bromonicotinoyl chloride from 5-bromonicotinic acid is through the use of a chlorinating agent, with thionyl chloride (SOCl₂) being the reagent of choice.[1]
The reaction proceeds through a nucleophilic acyl substitution mechanism. The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This intermediate is highly reactive and readily undergoes nucleophilic attack by the displaced chloride ion at the carbonyl carbon. The subsequent collapse of the tetrahedral intermediate results in the formation of the desired acyl chloride, with the concomitant release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts. The evolution of these gases drives the reaction to completion.
Visualizing the Reaction Mechanism
Caption: Mechanism of 5-bromonicotinoyl chloride synthesis.
Experimental Protocol
This protocol details the laboratory-scale synthesis of 5-bromonicotinoyl chloride. All operations involving thionyl chloride must be performed in a certified chemical fume hood with appropriate personal protective equipment.
Reagents and Materials
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Purity | Supplier |
| 5-Bromonicotinic Acid | C₆H₄BrNO₂ | 202.01 | 1.0 eq | >98% | Sigma-Aldrich |
| Thionyl Chloride | SOCl₂ | 118.97 | 2.0 - 3.0 eq | >99% | Sigma-Aldrich |
| Anhydrous Toluene | C₇H₈ | 92.14 | As needed | Anhydrous | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Catalytic | Anhydrous | Sigma-Aldrich |
Equipment
-
Round-bottom flask (appropriate size)
-
Reflux condenser with a gas outlet connected to a gas trap (e.g., a bubbler with a sodium hydroxide solution)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator with a cold trap
-
Schlenk line or nitrogen/argon inlet for inert atmosphere (recommended)
Step-by-Step Procedure
-
Reaction Setup:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromonicotinic acid (1.0 eq).
-
Under a gentle stream of inert gas (nitrogen or argon), add anhydrous toluene to create a slurry.
-
Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (e.g., 1-2 drops).
-
Slowly add thionyl chloride (2.0 - 3.0 eq) to the stirred suspension at room temperature. The addition is exothermic and will be accompanied by the evolution of HCl and SO₂ gas.
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 80-90 °C) using a heating mantle or oil bath.
-
Maintain the reflux with vigorous stirring. The progress of the reaction can be monitored by the cessation of gas evolution and the dissolution of the solid 5-bromonicotinic acid. The reaction is typically complete within 2-4 hours.
-
-
Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. It is crucial to use a cold trap to protect the vacuum pump from corrosive vapors. Co-distillation with anhydrous toluene can aid in the complete removal of residual thionyl chloride.
-
The crude 5-bromonicotinoyl chloride is obtained as a solid or a high-boiling oil. For many applications, the crude product is of sufficient purity to be used directly in the subsequent step.
-
Visualizing the Experimental Workflow
Caption: Workflow for the synthesis of 5-bromonicotinoyl chloride.
Purification and Characterization
Purification
If higher purity is required, the crude 5-bromonicotinoyl chloride can be purified by one of the following methods:
-
Vacuum Distillation: This is an effective method for removing non-volatile impurities. The distillation should be performed under high vacuum and with careful temperature control to prevent decomposition.
-
Recrystallization: The crude product can be recrystallized from a suitable anhydrous solvent, such as hexanes or a mixture of hexanes and toluene.
Characterization
The identity and purity of the synthesized 5-bromonicotinoyl chloride should be confirmed by spectroscopic methods.
| Analytical Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the pyridine ring will appear in the downfield region (typically δ 8.0-9.5 ppm). The exact chemical shifts and coupling patterns will be consistent with a 3,5-disubstituted pyridine ring. |
| ¹³C NMR | The carbonyl carbon of the acyl chloride will resonate at a characteristic downfield chemical shift (typically δ 165-175 ppm). Aromatic carbons will appear in the range of δ 120-160 ppm. |
| Infrared (IR) Spectroscopy | A strong absorption band characteristic of the C=O stretch of an acyl chloride will be observed in the region of 1750-1800 cm⁻¹. |
| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 5-bromonicotinoyl chloride (220.45 g/mol ). Due to the presence of bromine and chlorine isotopes, characteristic isotopic patterns for [M]⁺, [M+2]⁺, and [M+4]⁺ will be observed. |
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield | Incomplete reaction. | Increase the reaction time or temperature moderately. Ensure the use of a catalytic amount of DMF. |
| Hydrolysis of the product. | Ensure all glassware, solvents, and reagents are strictly anhydrous.[2] Perform the reaction under an inert atmosphere. | |
| Dark-colored Product | Reaction temperature too high, leading to decomposition. | Lower the reaction temperature and extend the reaction time if necessary. |
| Impurities in the starting material. | Use high-purity 5-bromonicotinic acid. | |
| Product is an Oil or Fails to Crystallize | Presence of impurities depressing the melting point. | Purify the crude product by vacuum distillation. |
| Inappropriate crystallization solvent. | Screen for alternative anhydrous crystallization solvents or solvent mixtures. | |
| Difficulty in Removing Excess Thionyl Chloride | Inefficient distillation setup. | Use a high-vacuum pump with a well-maintained cold trap. Co-distill with anhydrous toluene to facilitate removal. |
Safety Precautions
-
Thionyl Chloride: Thionyl chloride is a highly corrosive, toxic, and moisture-sensitive reagent.[3] It reacts violently with water, releasing toxic gases (HCl and SO₂).[3] All manipulations must be conducted in a well-ventilated chemical fume hood.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves (e.g., butyl rubber).[1]
-
Gas Trapping: The gaseous byproducts (HCl and SO₂) must be scrubbed by passing them through a gas trap containing a basic solution (e.g., aqueous sodium hydroxide).
-
Quenching: Any residual thionyl chloride should be quenched carefully by slow addition to a stirred, cooled solution of a weak base (e.g., sodium bicarbonate) or an alcohol (e.g., isopropanol).
Conclusion
The synthesis of 5-bromonicotinoyl chloride from 5-bromonicotinic acid using thionyl chloride is a robust and reliable method for producing this versatile synthetic intermediate. By adhering to the detailed protocol, understanding the underlying chemical principles, and strictly observing the safety precautions outlined in this guide, researchers can consistently achieve high yields of the desired product, enabling further exploration in drug discovery and materials science.
References
-
PubChem. (n.d.). 5-Bromonicotinoyl chloride. Retrieved from [Link]
-
PubChemLite. (n.d.). 5-bromonicotinoyl chloride (C6H3BrClNO). Retrieved from [Link]
-
ResearchGate. (2016). Can any one suggest an efficient method to distill thionyl chloride?. Retrieved from [Link]
-
RSC Publishing. (n.d.). Purification of thionyl chloride - Journal of the Chemical Society A. Retrieved from [Link]
- Google Patents. (n.d.). US4337235A - Purification of thionyl chloride.
- Google Patents. (n.d.). US4759826A - Process for purifying thionyl chloride.
-
Neliti. (2022). Synthesis, characterization of some derivationes of 3-Nicotinc acide. Retrieved from [Link]
-
eJournal UM. (n.d.). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and characterization of some new twin drugs having substituted pyridines. Retrieved from [Link]
-
Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
YouTube. (2015). Mass Spectrometry Fragmentation Part 1. Retrieved from [Link]
-
YouTube. (2016). Mass Spectrometry: Fragmentation Mechanisms. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
-
Michigan State University. (n.d.). Proton NMR Table. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
-
University of California, Davis. (n.d.). 13-C NMR. Retrieved from [Link]
-
Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. Retrieved from [Link]
-
NPTEL. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). NMR - Interpretation. Retrieved from [Link]
- Google Patents. (n.d.). RU2039046C1 - Process for preparing 5-bromonicotinic acid.
- Google Patents. (n.d.). RU2070193C1 - Process for preparing 5-bromonicotinic acid.
-
Science.gov. (n.d.). Synthesis of new nicotinic acid derivatives and studyiny their effects on cho hinesteeas enzywr activity. Retrieved from [Link]
-
XMB. (2021). Project: Making thionyl chloride from easy-to-get precursors. Retrieved from [Link]
Sources
use of 5-Bromo-4-chloronicotinic acid in organic synthesis.
An In-Depth Guide to the Synthetic Utility of 5-Bromo-4-chloronicotinic Acid
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the applications of this compound (CAS: 1256790-85-8) in modern organic synthesis. This versatile heterocyclic building block, featuring two distinct halogen atoms, offers a platform for selective and sequential functionalization, making it a valuable intermediate in the construction of complex molecular architectures, particularly in the synthesis of bioactive compounds.
Introduction: Properties and Strategic Value
This compound is a halogenated pyridine derivative.[1] Its strategic value in synthesis stems from the differential reactivity of the C-Br and C-Cl bonds. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order I > Br > Cl.[2] This hierarchy allows for the selective functionalization of the more reactive C-Br bond at the 5-position under milder conditions, while the C-Cl bond at the 4-position can be targeted under more forcing conditions or with specialized catalyst systems. This orthogonal reactivity is a powerful tool for building molecular diversity from a single, readily available starting material.
| Property | Value |
| Molecular Formula | C₆H₃BrClNO₂ |
| Molecular Weight | 236.45 g/mol |
| CAS Number | 1256790-85-8[1] |
| Appearance | Off-white powder |
| Functional Groups | Carboxylic Acid, Bromo, Chloro, Pyridine |
Palladium-Catalyzed Cross-Coupling Reactions: The Core Application
The primary utility of this compound lies in its application as a substrate in palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[3]
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is the most prevalent method for creating C(sp²)-C(sp²) bonds, coupling an organoboron reagent with an organic halide.[4][5] This reaction is highly valued for its mild conditions, tolerance of a wide array of functional groups, and the low toxicity of its boron-containing byproducts.[5]
The catalytic cycle involves three key steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) complex.[4] This step is typically rate-limiting and occurs preferentially at the more reactive C-Br bond.
-
Transmetalation : The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.[4][5]
-
Reductive Elimination : The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[4]
The choice of base is critical; it activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.[5]
Caption: Suzuki-Miyaura coupling of this compound.
This protocol is adapted from established procedures for similar substrates.
-
Reaction Setup : To a dry Schlenk flask containing a magnetic stir bar, add this compound (236 mg, 1.0 mmol), 4-fluorophenylboronic acid (210 mg, 1.5 mmol), and potassium phosphate (K₃PO₄, 637 mg, 3.0 mmol).
-
Inert Atmosphere : Seal the flask with a septum, then evacuate and backfill with argon. Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition : Under the argon atmosphere, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (58 mg, 0.05 mmol, 5 mol%). Subsequently, add 10 mL of a degassed 4:1 mixture of DMF and water via syringe.
-
Reaction : Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up : After cooling to room temperature, dilute the reaction mixture with 50 mL of water. Acidify to pH ~3 with 1M HCl, which will precipitate the product.
-
Purification : Filter the resulting solid, wash thoroughly with water, and then a small amount of cold diethyl ether. Dry the solid under vacuum to yield the 5-(4-fluorophenyl)-4-chloronicotinic acid.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF/H₂O | 90 | 12 | 85 |
| 2 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF/H₂O | 90 | 12 | 89 |
| 3 | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 24 | 82[4] |
Sonogashira Coupling for C-C Alkyne Formation
The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[6] This reaction is exceptionally useful for introducing linear alkyne functionalities into aromatic systems, which are precursors for many complex molecules and materials.[6][7]
The Sonogashira coupling employs a dual catalytic system.[6]
-
Palladium Cycle : Similar to the Suzuki coupling, it involves oxidative addition of the Pd(0) catalyst to the aryl halide and subsequent reductive elimination.
-
Copper Cycle : A copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide. This species is more reactive and readily undergoes transmetalation with the Pd(II)-aryl complex.[6]
An amine base is used to deprotonate the alkyne and neutralize the HX byproduct.[7] Copper-free Sonogashira couplings are also possible, often requiring a stronger base or different reaction conditions.[8]
Caption: Sonogashira coupling of this compound.
-
Reaction Setup : In a flame-dried Schlenk tube, place this compound (236 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (35 mg, 0.05 mmol, 5 mol%), and Copper(I) iodide (CuI) (10 mg, 0.05 mmol, 5 mol%).
-
Inert Atmosphere : Seal the tube, evacuate, and backfill with argon (repeat 3x).
-
Solvent and Reagents : Add 10 mL of degassed anhydrous THF and 5 mL of degassed triethylamine (Et₃N). Finally, add ethynyltrimethylsilane (0.21 mL, 1.5 mmol) via syringe.
-
Reaction : Stir the mixture at room temperature for 8 hours. The reaction progress can be monitored by TLC.
-
Work-up : Once the reaction is complete, concentrate the mixture under reduced pressure. Add 20 mL of water and acidify with 1M HCl to pH 3-4.
-
Purification : Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing aryl C-N bonds by coupling aryl halides with amines.[9] This reaction has largely replaced harsher classical methods and offers broad substrate scope and functional group tolerance.[9][10]
The mechanism is analogous to other palladium-catalyzed cross-couplings.[10][11]
-
Oxidative Addition : Pd(0) adds to the C-Br bond of this compound.
-
Amine Coordination & Deprotonation : The amine coordinates to the Pd(II) center. A strong, non-nucleophilic base (like NaOtBu or K₃PO₄) deprotonates the coordinated amine to form a palladium-amido complex.[11]
-
Reductive Elimination : The C-N bond is formed, releasing the arylamine product and regenerating the Pd(0) catalyst.
The choice of ligand is paramount for success. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) are often required to promote the reductive elimination step and prevent catalyst decomposition.[12][13]
Caption: Buchwald-Hartwig amination of this compound.
-
Reaction Setup : In a glovebox, add this compound (236 mg, 1.0 mmol), sodium tert-butoxide (NaOtBu, 134 mg, 1.4 mmol), Pd₂(dba)₃ (18 mg, 0.02 mmol, 2 mol%), and XPhos (38 mg, 0.08 mmol, 8 mol%) to a vial.
-
Solvent and Reagents : Add 5 mL of anhydrous, degassed toluene to the vial, followed by morpholine (0.10 mL, 1.2 mmol).
-
Reaction : Seal the vial and heat the mixture at 100 °C for 16 hours.
-
Work-up : Cool the reaction to room temperature. Carefully quench with saturated aqueous NH₄Cl solution. Dilute with water and ethyl acetate.
-
Purification : Separate the layers. Adjust the aqueous layer's pH to ~4 with 1M HCl to precipitate the product. Filter the solid, wash with water, and dry under vacuum.
Application in the Synthesis of Bioactive Molecules
Halogenated nicotinic acids and their derivatives are key intermediates in the synthesis of numerous pharmaceuticals and agrochemicals.[14] For instance, related 5-bromo-pyrrolo[2,3-b]pyridine structures are crucial building blocks for Vemurafenib, a targeted therapy for melanoma that inhibits the BRAF V600E mutated protein.[15][16][17] The selective functionalization capabilities of this compound make it an ideal starting point for constructing such complex heterocyclic cores.
Caption: Synthetic workflow towards complex bioactive heterocycles.
Conclusion
This compound is a powerful and versatile building block in organic synthesis. Its differential halide reactivity provides a reliable handle for sequential, site-selective functionalization via robust and well-understood palladium-catalyzed cross-coupling reactions. The protocols and principles outlined in this guide demonstrate its utility in constructing C-C and C-N bonds, paving the way for the efficient synthesis of diverse chemical libraries and high-value target molecules in the pharmaceutical and agrochemical industries.
References
- Vertex AI Search. The Critical Role of Intermediates in Vemurafenib Synthesis.
- Benchchem. Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid: Synthesis of 5-Aryl Nicotinic Acid Derivatives.
- Wikipedia. Buchwald–Hartwig amination.
- MDPI. Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog.
- SHINDO-KANO LABORATORY. Synthesis of Bioactive compounds.
- NIH. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts.
- ResearchGate. Scheme 2: Synthesis of precursors required for [ 11 C]vemurafenib....
- Benchchem. 5-Bromo-2-chloronicotinic Acid: Properties, Applications, and Synthesis.
- Wikipedia. Sonogashira coupling.
- NIH. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
- NROChemistry. Suzuki Coupling: Mechanism & Examples.
- Chemistry LibreTexts. Buchwald-Hartwig Amination.
- PMC. Synthesis of Biologically Active Molecules through Multicomponent Reactions.
- Benchchem. Technical Support Center: Catalyst Selection for Cross-Coupling of 5-Bromo-2-chloropyrimidine.
- NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples.
- Preprints.org. Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs.
- Pharmaceutical Technology. New Horizons for Cross-Coupling Reactions.
- Organic Chemistry Portal. Suzuki Coupling.
- J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling.
- Frontier Specialty Chemicals. This compound.
- Benchchem. Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- BLD Pharm. 1256805-85-2|4-bromo-5-chloronicotinic acid.
- Green Chemistry (RSC Publishing). Sonogashira coupling reactions in biodegradable ionic liquids derived from nicotinic acid.
- CORE. Preparation of a Series of N-Phenylamides of 5-Bromo-6-Chloronicontinic Acid and 5-Bromo-2-Chloronicontinic Acid.
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Benchchem. Application of 5-Bromo-6-chloronicotinoyl Chloride in Agrochemical Research: A Detailed Overview.
- Benchchem. Application Notes and Protocols for the Preparation of 5-Arylnicotinic Acid Derivatives from 5-Bromonicotinic Acid.
- Organic Chemistry Portal. Sonogashira Coupling.
- Chemistry LibreTexts. Suzuki cross-coupling.
Sources
- 1. This compound | [frontierspecialtychemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. jk-sci.com [jk-sci.com]
- 12. benchchem.com [benchchem.com]
- 13. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. nbinno.com [nbinno.com]
- 15. nbinno.com [nbinno.com]
- 16. Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog [mdpi.com]
- 17. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
analytical methods for 5-Bromo-6-chloronicotinoyl chloride quantification.
Application Note & Protocol
Topic: Quantitative Analysis of 5-Bromo-6-chloronicotinoyl Chloride via Pre-column Derivatization and RP-HPLC-UV
For: Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-6-chloronicotinoyl chloride is a pivotal intermediate in the synthesis of complex molecules within the pharmaceutical and agrochemical industries.[1][2][3] Accurate quantification of this acyl chloride is critical for reaction monitoring, process optimization, and quality control. However, its inherent reactivity, particularly its sensitivity to hydrolysis, poses significant analytical challenges for direct measurement by standard techniques like reversed-phase HPLC.[4][5][6] This application note details a robust and sensitive method for the quantification of 5-Bromo-6-chloronicotinoyl chloride. The strategy is centered on pre-column derivatization, which converts the unstable acyl chloride into a stable, UV-active amide derivative, followed by analysis using Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV). This approach circumvents the stability issues of the analyte and enhances analytical specificity and sensitivity.
Introduction: The Analytical Challenge
5-Bromo-6-chloronicotinoyl chloride is a highly electrophilic compound, a characteristic that makes it an excellent acylating agent in organic synthesis.[2][3] This same reactivity, however, makes it prone to rapid degradation in the presence of nucleophiles, including water and alcohols commonly used in analytical mobile phases.[6][7] Direct injection onto an RP-HPLC system would lead to on-column hydrolysis, converting the acyl chloride to its corresponding carboxylic acid (5-Bromo-6-chloronicotinic acid), thus rendering the quantification inaccurate.[4][8]
Therefore, a successful analytical strategy must stabilize the molecule prior to analysis. Pre-column derivatization is a widely accepted technique to address this challenge for reactive analytes like acyl chlorides.[9][10][11] By reacting the acyl chloride with a suitable derivatizing agent, it is converted into a stable compound that is amenable to chromatographic analysis. The choice of derivatizing agent is critical; an ideal agent reacts quickly and completely with the analyte and introduces a strong chromophore, enabling highly sensitive detection at a wavelength where potential matrix interferences are minimal.[10][11]
This guide describes a method based on derivatization with 2-nitrophenylhydrazine, a reagent selected for its ability to form a stable derivative with a significant UV absorbance shift into the visible region (~395 nm), thereby enhancing specificity and minimizing interference from other components in the sample matrix.[9][10][11]
Method Principle and Workflow
The core of this method is the nucleophilic acyl substitution reaction between 5-Bromo-6-chloronicotinoyl chloride and 2-nitrophenylhydrazine. The hydrazine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This results in the displacement of the chloride leaving group and the formation of a stable N-substituted hydrazide derivative. This reaction is rapid and proceeds to completion under mild conditions.
The overall analytical workflow is designed to be systematic and reproducible, ensuring the integrity of the results.
Caption: Overall analytical workflow for 5-Bromo-6-chloronicotinoyl chloride quantification.
Detailed Experimental Protocol
3.1 Reagents and Materials
-
5-Bromo-6-chloronicotinoyl chloride (Analyte)
-
5-Bromo-6-chloronicotinic acid (Potential impurity/degradant standard)
-
2-Nitrophenylhydrazine (Derivatization Reagent)
-
Acetonitrile (HPLC Grade, anhydrous)
-
Methanol (HPLC Grade)
-
Ammonium Acetate (ACS Grade or higher)
-
Glacial Acetic Acid (ACS Grade or higher)
-
Deionized Water (18.2 MΩ·cm)
-
Class A volumetric flasks and pipettes
-
Analytical balance
-
Autosampler vials with caps
-
Syringe filters (0.45 µm, PTFE or nylon)
3.2 Preparation of Solutions
-
Mobile Phase A (20 mM Ammonium Acetate, pH 5.0): Dissolve 1.54 g of ammonium acetate in 1 L of deionized water. Adjust the pH to 5.0 ± 0.05 with glacial acetic acid. Filter through a 0.45 µm filter.
-
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile.
-
Derivatization Reagent Solution (1 mg/mL 2-Nitrophenylhydrazine): Accurately weigh 10 mg of 2-nitrophenylhydrazine and dissolve in 10 mL of anhydrous acetonitrile. Prepare this solution fresh daily.
-
Standard Stock Solution (1000 µg/mL): Due to the reactivity of the analyte, all preparations must be done in a dry environment using anhydrous acetonitrile. Accurately weigh 25 mg of 5-Bromo-6-chloronicotinoyl chloride into a 25 mL volumetric flask. Dilute to volume with anhydrous acetonitrile. This stock should be used immediately for derivatization.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with anhydrous acetonitrile before derivatization.
3.3 Sample Preparation and Derivatization Protocol
Causality Note: This procedure must be performed swiftly and in an anhydrous environment to prevent premature hydrolysis of the acyl chloride. The reaction is performed at room temperature as heating is unnecessary and could potentially degrade the derivative.[11]
-
Sample Preparation: Accurately weigh a sample containing an expected amount of 5-Bromo-6-chloronicotinoyl chloride and dissolve it in a known volume of anhydrous acetonitrile to achieve a concentration within the calibration range.
-
Derivatization: Into a clean, dry autosampler vial, pipette 100 µL of the sample solution or a calibration standard.
-
Add 200 µL of the 1 mg/mL 2-Nitrophenylhydrazine solution.
-
Vortex the vial gently for 10 seconds.
-
Allow the reaction to proceed at room temperature for 30 minutes.[10]
-
After incubation, dilute the mixture with 700 µL of the Mobile Phase A/B starting condition mixture (e.g., 50:50 Acetonitrile/Water) to bring the total volume to 1 mL.
-
Vortex again, and the sample is ready for injection.
3.4 HPLC-UV Instrumental Conditions
The following table outlines the recommended starting conditions for the chromatographic analysis.
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Ammonium Acetate, pH 5.0 |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 50% B; 2-15 min: 50-90% B; 15-17 min: 90% B; 17.1-20 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV-Vis Diode Array Detector (DAD) |
| Wavelength | 395 nm |
Rationale for Wavelength Choice: Most drug substances and related impurities exhibit weak UV absorption above 380 nm.[9][10] The 2-nitrophenylhydrazide derivative has a strong absorbance maximum around 395 nm, which provides excellent selectivity and minimizes matrix interference.[10][11]
Method Validation and Performance
For this method to be trustworthy, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R2).[12] The validation process demonstrates that the analytical procedure is fit for its intended purpose.[13][14]
4.1 Specificity
Specificity is demonstrated by showing that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. A solution of the potential degradant, 5-Bromo-6-chloronicotinic acid, should be subjected to the derivatization procedure. No peak should be observed at the retention time of the derivatized analyte, confirming that the method is specific for the acyl chloride.
4.2 Linearity and Range
The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.
| Parameter | Typical Performance |
| Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.998 |
| Calibration Curve | Plot of Peak Area vs. Concentration |
4.3 Accuracy and Precision
Accuracy is the closeness of test results to the true value, while precision is the degree of agreement among individual tests.
| Parameter | Acceptance Criteria | Typical Performance |
| Precision (Repeatability, RSD%) | ≤ 2.0% | 0.8% |
| Intermediate Precision (RSD%) | ≤ 3.0% | 1.5% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
4.4 Limits of Detection (LOD) and Quantification (LOQ)
LOD and LOQ are determined based on the signal-to-noise ratio (S/N) of the chromatographic peak.
| Parameter | S/N Ratio | Typical Performance |
| LOD | ~ 3:1 | ~0.3 µg/mL |
| LOQ | ~ 10:1 | ~1.0 µg/mL |
Conclusion
The analytical method detailed herein provides a reliable, specific, and sensitive means for the quantification of 5-Bromo-6-chloronicotinoyl chloride. By employing a pre-column derivatization strategy with 2-nitrophenylhydrazine, the inherent instability of the acyl chloride is overcome, allowing for robust analysis by RP-HPLC-UV. The method demonstrates excellent performance characteristics in line with industry standards for accuracy, precision, and linearity, making it a valuable tool for quality control and process monitoring in research and development settings.
References
- Zhang, Y., et al. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Journal of Pharmaceutical and Biomedical Analysis, 140, 211-218.
-
Zhang, Y., et al. (2017). Development and Validation of a General Derivatization HPLC Method for the Trace Analysis of Acyl Chlorides in Lipophilic Drug Substances. PubMed. Retrieved from [Link]
- Google Patents. (2017). CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate.
-
Bohrium. (2017). development-and-validation-of-a-general-derivatization-hplc-method-for-the-trace-analysis-of-acyl-chlorides-in-lipophilic-drug-substances. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20: Spectroscopic Analysis : Acyl Chlorides. Retrieved from [Link]
-
Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]
-
Save My Exams. (2025). Acyl Chlorides (OCR A Level Chemistry A): Revision Note. Retrieved from [Link]
-
Gavin Publishers. (2018). Validation of Analytical Methods: A Review. Retrieved from [Link]
-
ResearchGate. (2025). Validation of Analytical Methods. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 5-bromo-6-chloronicotinate. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 5-Bromo-6-chloronicotinoyl chloride|CAS 78686-84-7 [benchchem.com]
- 4. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Acyl chloride - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 12. fda.gov [fda.gov]
- 13. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 14. researchgate.net [researchgate.net]
Application Note: A Robust HPLC-UV Method for the Simultaneous Quantification of Nicotinic Acid and Nicotinamide in Pharmaceutical Formulations
Abstract
This application note details a robust, accurate, and precise isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the simultaneous determination of Nicotinic Acid (Niacin) and its primary derivative, Nicotinamide (Niacinamide). Developed for quality control in pharmaceutical and supplement manufacturing, this protocol provides a comprehensive framework from sample preparation to full method validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] The method's causality is explained, focusing on the critical role of mobile phase pH in achieving optimal separation of these polar analytes.
Introduction and Scientific Principle
Nicotinic acid and nicotinamide are forms of Vitamin B3, an essential human nutrient vital for coenzyme synthesis (NAD and NADP), cellular metabolism, and maintaining the health of the skin, and nervous and digestive systems.[3][4][5] While both exhibit vitamin activity, their pharmacological applications differ; nicotinic acid is used to manage hyperlipidemia, whereas nicotinamide is preferred for treating pellagra and in dermatological applications to avoid the skin flushing side effect associated with the acid form.[3][6][7][8] Consequently, their accurate and simultaneous quantification in pharmaceutical dosage forms is critical for ensuring product quality, safety, and efficacy.
This method leverages reverse-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is polar. The separation of nicotinic acid and nicotinamide is governed by their polarity and ionization state, which is critically influenced by the mobile phase pH.
Causality of pH Selection: Nicotinic acid is a carboxylic acid with a pKa of approximately 4.85. Nicotinamide is a neutral amide. In a mobile phase with a pH significantly below the pKa of nicotinic acid (e.g., pH 3.0), the carboxylic acid group is predominantly in its protonated, non-ionized form (-COOH).[9] This uncharged state makes the molecule less polar, increasing its interaction with the non-polar C18 stationary phase and thereby increasing its retention time.[9][10] Conversely, if the pH were above its pKa, nicotinic acid would be ionized (-COO-), making it highly polar and causing it to elute very quickly, often with poor peak shape.[11] By maintaining a pH of 3.0, we ensure optimal retention and symmetrical peak shape for nicotinic acid while achieving excellent resolution from the more polar nicotinamide.[12][13]
Instrumentation, Materials, and Reagents
-
Instrumentation:
-
HPLC System with a quaternary or binary pump, degasser, autosampler, and column thermostat (e.g., Shimadzu 20A or equivalent).[12]
-
UV-Vis or Photodiode Array (PDA) Detector.
-
Chromatography Data System (CDS) for data acquisition and processing.
-
-
Materials:
-
Reagents:
-
Nicotinic Acid Reference Standard (USP grade or equivalent).
-
Nicotinamide Reference Standard (USP grade or equivalent).
-
Potassium Dihydrogen Phosphate (KH₂PO₄), HPLC grade.
-
Orthophosphoric Acid (H₃PO₄), HPLC grade.
-
Methanol, HPLC grade.
-
Acetonitrile, HPLC grade.
-
Deionized water (18.2 MΩ·cm).
-
Experimental Protocols
Preparation of Mobile Phase and Solutions
-
Mobile Phase Preparation (10 mM Phosphate Buffer, pH 3.0:Methanol, 90:10 v/v):
-
Accurately weigh 1.36 g of KH₂PO₄ and dissolve in 900 mL of deionized water.
-
Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.
-
Add 100 mL of HPLC-grade methanol.
-
Filter the solution through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.
-
Rationale: A 10 mM phosphate buffer provides sufficient buffering capacity to maintain a stable pH.[12] The 10% methanol content provides the necessary organic strength to elute the analytes within a reasonable time.
-
-
Standard Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of Nicotinic Acid RS and 10 mg of Nicotinamide RS into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase. This is the Stock Solution.
-
-
Working Standard Solutions for Linearity:
-
Prepare a series of five working standard solutions by diluting the Stock Solution with the mobile phase to achieve concentrations ranging from 1.0 to 50.0 µg/mL.
-
Sample Preparation (from Tablets)
-
Weigh and finely powder no fewer than 10 tablets to create a homogenous sample.
-
Accurately weigh a portion of the powder equivalent to 10 mg of the combined active ingredients into a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to volume with the mobile phase. Mix thoroughly.
-
Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.[6][7][16]
Chromatographic Conditions
The separation is performed using the parameters summarized in the table below.
| Parameter | Condition |
| Analytical Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | 10 mM Phosphate Buffer (pH 3.0):Methanol (90:10, v/v)[12] |
| Flow Rate | 1.0 mL/min[15] |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| UV Detection | 261 nm[12][15] |
| Run Time | 10 minutes |
-
Rationale for Wavelength Selection: Both nicotinic acid and nicotinamide exhibit significant UV absorbance around 261 nm due to their pyridine ring structure.[12][17] This wavelength provides excellent sensitivity for both analytes, making it ideal for simultaneous quantification.
Overall Experimental Workflow Diagram
Caption: Workflow from preparation to quantification.
Method Validation Protocol & Results
The method was validated according to ICH Q2(R1) guidelines.[1][2]
-
System Suitability: A system suitability solution (20 µg/mL) was injected six times. The results confirmed the system's readiness.
-
Specificity: A placebo solution (containing all tablet excipients except the active ingredients) was injected. No interfering peaks were observed at the retention times of nicotinic acid and nicotinamide, confirming method specificity.
-
Linearity: The linearity was assessed over the range of 1.0–50.0 µg/mL. The correlation coefficients (R²) were greater than 0.999 for both analytes, indicating excellent linearity.
-
Accuracy (Recovery): Accuracy was determined by spiking a placebo with known concentrations of both analytes at three levels (80%, 100%, and 120%). The mean recovery was within 98–102%.
-
Precision:
-
Repeatability (Intra-day): The relative standard deviation (RSD) for six replicate injections of the sample preparation was less than 1.0%.
-
Intermediate Precision (Inter-day): The analysis was repeated on a different day by a different analyst. The RSD between the two days was less than 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD and LOQ were determined based on the signal-to-noise ratio and were found to be sufficient for detecting trace impurities.
Summary of Validation Parameters:
| Parameter | Nicotinic Acid | Nicotinamide | Acceptance Criteria |
| Retention Time (min) | ~5.5 | ~3.8 | - |
| Tailing Factor | 1.1 | 1.2 | ≤ 2.0 |
| Theoretical Plates | > 5000 | > 4000 | > 2000 |
| Linearity (R²) | 0.9995 | 0.9997 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.5% | 100.8% | 98.0% - 102.0% |
| Precision (RSD%) | < 1.5% | < 1.5% | ≤ 2.0% |
| LOD (µg/mL) | 0.1 | 0.1 | - |
| LOQ (µg/mL) | 0.4 | 0.4 | - |
Results and Discussion
The developed method successfully separated nicotinic acid and nicotinamide with baseline resolution in under 8 minutes. A representative chromatogram is shown below.
(Image of a typical chromatogram would be placed here, showing two well-resolved peaks for Nicotinamide at ~3.8 min and Nicotinic Acid at ~5.5 min.)
The validation data demonstrates that the method is specific, linear, accurate, and precise for its intended purpose. The acidic mobile phase was crucial for achieving good peak shape and retention for nicotinic acid. The isocratic nature of the method makes it simple, robust, and easily transferable between laboratories.
Relationship Between pH and Retention
Caption: Impact of mobile phase pH on nicotinic acid retention.
Conclusion
This application note presents a validated isocratic HPLC-UV method that is rapid, reliable, and robust for the simultaneous quantification of nicotinic acid and nicotinamide in pharmaceutical products. The method's simplicity and adherence to ICH validation standards make it highly suitable for routine quality control analysis in the pharmaceutical industry.
References
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available from: [Link]
-
Altabrisa Group. 3 Key Regulatory Guidelines for Method Validation. Available from: [Link]
-
Le, V. T. N., et al. (2023). Simultaneous determination of nicotinamide mononucleotide, niacinamide, and nicotinic acid in health supplements using liquid chromatography. Vietnam Journal of Food Control, 6(4). Available from: [Link]
-
ResearchGate. Method development and validation for the simultaneous estimation of nicotinic acid, folic acid and cyanocobalamin using RP-HPLC. Available from: [Link]
-
Kollenkirchen, U., & Harmeyer, J. (1989). Evaluation of elution parameters in reversed phase HPLC for the determination of niacin vitamers and metabolites. Zentralblatt für Veterinärmedizin. Reihe A, 36(4), 253–260. Available from: [Link]
-
ResearchGate. (2015). Development and validation of RP-HPLC method for determination of Atorvastatin calcium and Nicotinic acid in combined tablet dosage form. Available from: [Link]
-
SIELC Technologies. UV-Vis Spectrum of Nicotinic Acid (Niacin). Available from: [Link]
-
Moravek. Exploring the Role of pH in HPLC Separation. Available from: [Link]
-
Biotage. How does an acid pH affect reversed-phase chromatography separations?. Available from: [Link]
-
SIELC Technologies. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. Available from: [Link]
-
Science Alert. Determination of Nicotinic Acid and Nicotinamide Forms of Vitamin B3 (Niacin) in Fruits and Vegetables by HPLC Using Postcolumn Derivatization System. Available from: [Link]
Sources
- 1. starodub.nl [starodub.nl]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column | SIELC Technologies [sielc.com]
- 4. HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column | SIELC Technologies [sielc.com]
- 5. lctech.de [lctech.de]
- 6. pickeringlabs.com [pickeringlabs.com]
- 7. pickeringlabs.com [pickeringlabs.com]
- 8. scialert.net [scialert.net]
- 9. moravek.com [moravek.com]
- 10. biotage.com [biotage.com]
- 11. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 12. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 13. Evaluation of elution parameters in reversed phase HPLC for the determination of niacin vitamers and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. UV-Vis Spectrum of Nicotinic Acid (Niancin) | SIELC Technologies [sielc.com]
Application Note: A Validated GC-MS Method for the Analysis of Methyl 5-bromo-6-chloronicotinate
Abstract
This application note presents a detailed, robust, and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the determination of Methyl 5-bromo-6-chloronicotinate. This compound is a key intermediate in the synthesis of various pharmaceutical agents, and its purity is critical for the quality of the final active pharmaceutical ingredient (API). The inherent polarity and limited volatility of the corresponding acid, 5-bromo-6-chloronicotinic acid, necessitate a derivatization step for successful GC analysis. This guide provides a comprehensive protocol, from sample preparation and derivatization to instrument parameters and full method validation in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3]
Introduction: The Analytical Challenge
Methyl 5-bromo-6-chloronicotinate is a halogenated pyridine derivative.[4][5] As a synthetic building block, its purity must be rigorously controlled to prevent the carry-over of impurities into the final drug product. Gas Chromatography (GC) is a powerful technique for separating volatile and semi-volatile compounds, while Mass Spectrometry (MS) provides definitive identification and sensitive quantification, making GC-MS an ideal platform for this analysis.[6]
However, the analysis of nicotinic acid and its derivatives by GC presents a challenge. The carboxylic acid form, 5-bromo-6-chloronicotinic acid, is a polar compound with low volatility, making it unsuitable for direct GC analysis.[7] High temperatures in the GC inlet can lead to thermal degradation rather than clean vaporization.[8] To overcome this, chemical derivatization is employed to convert the polar carboxyl group into a less polar, more volatile ester, making the analyte amenable to GC analysis.[9][10] This method focuses on the methyl ester form but also discusses derivatization principles applicable to the parent acid.
Methodological Rationale: Why This Approach?
The Imperative of Derivatization
The core of this method relies on rendering the analyte "GC-friendly." Polar functional groups, such as the carboxylic acid in 5-bromo-6-chloronicotinic acid, can cause poor peak shape and low sensitivity. Derivatization chemically modifies the analyte to increase its volatility and thermal stability.[7][11] Silylation is a common and effective technique where an active hydrogen in a carboxyl group is replaced by a trimethylsilyl (TMS) group, typically using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[12] This process transforms the polar acid into a nonpolar TMS-ester, which readily vaporizes and travels through the GC column.
GC-MS: The Synergy of Separation and Detection
The choice of GC-MS is deliberate.
-
Gas Chromatography (GC): Offers high-resolution separation of complex mixtures based on the compounds' boiling points and interactions with the column's stationary phase.[10] A non-polar column, such as a 5% diphenyl / 95% dimethylpolysiloxane phase (e.g., HP-5ms), is ideal for separating a wide range of semi-volatile compounds and is robust for routine analysis.[13][14]
-
Mass Spectrometry (MS): Serves as a highly specific and sensitive detector. After separation by the GC, molecules are ionized (typically by Electron Ionization - EI), fragmented in a reproducible pattern, and detected based on their mass-to-charge ratio (m/z).[15] This fragmentation pattern acts as a chemical fingerprint, allowing for unambiguous identification. For quantification, Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity by monitoring only specific, characteristic ions of the target analyte.[13]
Detailed Experimental Protocol
Materials and Reagents
-
Analyte: Methyl 5-bromo-6-chloronicotinate reference standard (>98% purity)
-
Parent Compound (if applicable): 5-bromo-6-chloronicotinic acid[16][17]
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate, HPLC or GC grade
-
Derivatization Reagent (for acid form): N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Internal Standard (IS): (Optional but recommended) e.g., Ethyl benzoate or a deuterated analog.
-
Vials: 2 mL glass autosampler vials with PTFE-lined septa.[11]
Sample Preparation Workflow
The following protocol outlines the preparation of calibration standards and samples.
-
Stock Solution Preparation: Accurately weigh ~10 mg of Methyl 5-bromo-6-chloronicotinate reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Dichloromethane to achieve a concentration of ~1 mg/mL.
-
Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of calibration standards. A typical range would be 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample matrix containing the analyte in Dichloromethane to achieve a final concentration within the calibration range. Ensure the sample is completely dissolved. If particulates are present, centrifuge or filter through a 0.22 µm PTFE filter before transferring to an autosampler vial.[9][10]
-
(If starting from Acid) Derivatization Protocol: a. Evaporate the solvent from a known amount of the acid sample under a gentle stream of nitrogen. b. Add 100 µL of MSTFA to the dried residue. c. Cap the vial tightly and heat at 60°C for 30 minutes.[12] d. Cool to room temperature before GC-MS analysis.
Workflow Visualization
Sources
- 1. researchtrendsjournal.com [researchtrendsjournal.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. mdpi.com [mdpi.com]
- 4. 78686-77-8|Methyl 5-bromo-6-chloronicotinate|BLD Pharm [bldpharm.com]
- 5. Methyl 5-bromo-6-chloronicotinate | C7H5BrClNO2 | CID 2764313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. organomation.com [organomation.com]
- 7. Sample Preparation – GC-FID – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. myfoodresearch.com [myfoodresearch.com]
- 9. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 10. Sample preparation GC-MS [scioninstruments.com]
- 11. uoguelph.ca [uoguelph.ca]
- 12. youtube.com [youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Determination of elemental compositions by gas chromatography/time-of-flight mass spectrometry using chemical and electron ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. 5-Bromo-6-chloronicotinic acid | 29241-62-1 [chemicalbook.com]
derivatization of acyl chlorides for chromatographic analysis.
An Application Guide to the Derivatization of Acyl Chlorides for Chromatographic Analysis
Introduction: The Analytical Challenge of Acyl Chlorides
Acyl chlorides are highly valuable, reactive intermediates in organic synthesis, particularly within the pharmaceutical industry where they serve as precursors to a vast array of active pharmaceutical ingredients (APIs).[1] However, their high reactivity presents a significant analytical challenge.[1][2] Direct analysis of residual acyl chlorides by standard chromatographic techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) is often impractical. The core issue lies in their extreme susceptibility to hydrolysis.[3][4][5][6] Trace amounts of water in solvents, the atmosphere, or within the chromatographic system can readily convert an acyl chloride into its corresponding carboxylic acid, leading to inaccurate quantification and potentially misleading results.[7][8][9] Furthermore, their polar and reactive nature can result in poor peak shape, adsorption onto column materials, and a short analytical column lifetime.
To overcome these obstacles, chemical derivatization is an essential and widely adopted strategy.[10][11][12] This process converts the unstable acyl chloride functional group into a stable, more readily analyzable derivative, such as an ester or an amide.[3][4] A successful derivatization strategy not only stabilizes the analyte but can also be tailored to enhance its detectability, improve chromatographic performance, and increase the overall sensitivity and specificity of the analytical method.[12]
This guide provides a detailed overview of the primary derivatization strategies for acyl chlorides, complete with field-tested protocols for both GC and HPLC analysis, designed for researchers, scientists, and drug development professionals.
The Principle of Derivatization: Transforming Reactivity into Stability
The fundamental goal of derivatizing acyl chlorides is to replace the highly reactive chloro leaving group with a more stable functional group via a nucleophilic acyl substitution reaction.[13][14] The choice of nucleophile dictates the nature of the derivative and is strategically selected based on the intended analytical platform (GC or HPLC) and the specific requirements of the analysis, such as sensitivity and matrix complexity.
The two most common and effective derivatization pathways are:
-
Esterification: Reaction with an alcohol to form a stable and more volatile ester, ideal for GC analysis.
-
Amidation: Reaction with an amine or hydrazine to form a stable amide. This approach is particularly powerful for HPLC when the derivatizing agent contains a chromophore, enhancing UV detectability.
The following diagram illustrates the general workflow for analyzing acyl chlorides using a pre-column derivatization strategy.
Caption: General workflow for acyl chloride analysis via pre-column derivatization.
Strategy 1: Esterification for Gas Chromatography (GC) Analysis
For GC-based methods, the primary objective of derivatization is to increase the analyte's volatility and thermal stability while reducing its polarity.[12] Acyl chlorides can be readily converted to esters, which are significantly less polar and more volatile, making them ideal candidates for GC separation and mass spectrometry (MS) detection.
Causality of Experimental Choices
-
Nucleophile Selection: Simple primary alcohols like methanol, ethanol, or 1-propanol are commonly used.[15][16] The reaction with an alcohol proceeds rapidly to form the corresponding ester and HCl.[6][17][18] The choice of alcohol can be used to tune the volatility and retention time of the resulting ester derivative to move it away from potential matrix interferences.
-
Role of a Base: The reaction produces hydrochloric acid (HCl) as a byproduct.[14] To drive the reaction to completion and prevent potential acid-catalyzed side reactions, a non-nucleophilic organic base such as pyridine or triethylamine is often included.[15][19] The base acts as an acid scavenger, neutralizing the HCl as it is formed.
-
Reaction Conditions: The esterification is typically fast. The reaction can often be carried out at room temperature or with gentle heating to ensure complete conversion.[19]
The chemical transformation is illustrated below:
Caption: General reaction for the esterification of acyl chlorides for GC analysis.
Protocol 1: Derivatization of Acyl Chlorides with 1-Propanol for GC-MS
This protocol is adapted from methodologies used for the analysis of reactive chlorides.[15][16]
1. Reagent Preparation:
- Derivatization Reagent: Prepare a solution of 1-propanol in pyridine (e.g., 60:40 v/v). Handle pyridine in a fume hood as it is toxic and has a strong odor.
- Sample Solvent: Use a high-purity aprotic solvent such as acetonitrile or dichloromethane.
2. Derivatization Procedure:
- Accurately weigh or pipette the sample containing the acyl chloride into a clean, dry 2 mL autosampler vial.
- If the sample is solid, dissolve it in a known volume of the sample solvent (e.g., 500 µL).
- Add 100 µL of the 1-propanol/pyridine derivatization reagent to the vial.
- Immediately cap the vial tightly and vortex for 10-15 seconds to ensure thorough mixing.[15]
- Allow the reaction to proceed at room temperature (20-25°C) for 15-30 minutes. Optimization of reaction time may be required depending on the specific acyl chloride.[15]
- (Optional Quenching/Extraction) Add 1 mL of deionized water and 1 mL of hexane. Vortex vigorously. Allow the layers to separate and transfer the upper organic layer (hexane), which contains the ester derivative, to a new vial for analysis. This step can help remove excess polar reagents.
- The sample is now ready for GC-MS injection.
3. Typical GC-MS Conditions:
- Column: A mid-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) is generally suitable.
- Injection: 1 µL split/splitless injection.
- Temperature Program: Start at a low temperature (e.g., 50°C) and ramp to a higher temperature (e.g., 250°C) to elute the ester derivative.
- Detection: Mass spectrometry (MS) in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.
Strategy 2: Amidation for High-Performance Liquid Chromatography (HPLC) Analysis
For HPLC analysis, particularly for trace-level quantification in complex matrices like APIs, the derivatization strategy focuses on introducing a chromophoric or fluorophoric tag.[20][21] This dramatically increases the molar absorptivity of the analyte, allowing for highly sensitive detection using UV-Diode Array (DAD) or fluorescence detectors.
Causality of Experimental Choices
-
Nucleophile Selection: The key is to use a nucleophile that contains a strong chromophore. Nitro-substituted phenylhydrazines, such as 2-nitrophenylhydrazine (2-NPH), are excellent choices.[1][7][10][20] The reaction between an acyl chloride and the hydrazine group is rapid and forms a stable N-acylhydrazine derivative.[7]
-
The Chromophoric Advantage: The resulting derivative exhibits a strong UV absorbance at a significantly longer wavelength (e.g., ~395 nm for 2-NPH derivatives) compared to most drug substances and their related impurities, which typically absorb below 350 nm.[1][10][20] This "red-shift" of the UV absorption maximum is critical for method specificity, as it effectively eliminates interference from the sample matrix, enabling sensitive and accurate trace analysis.[7][20]
-
Reaction Conditions: The reaction is typically performed in an aprotic solvent like acetonitrile to prevent hydrolysis of the acyl chloride.[7] The reaction is efficient at room temperature and generally reaches completion within 30 minutes.[1][10][20]
The chemical transformation is illustrated below:
Caption: Derivatization of an acyl chloride with 2-nitrophenylhydrazine for HPLC-UV analysis.
Protocol 2: Derivatization with 2-Nitrophenylhydrazine (2-NPH) for HPLC-UV
This protocol is based on a validated, general method for determining residual acyl chlorides in lipophilic drug substances.[1][10][20]
1. Reagent Preparation:
- Derivatization Reagent: Prepare a 100 µg/mL solution of 2-nitrophenylhydrazine in high-purity acetonitrile. This solution should be prepared fresh or stored protected from light.
- Sample/Standard Diluent: High-purity acetonitrile.
2. Derivatization Procedure:
- Prepare a stock solution of the sample containing the acyl chloride in acetonitrile. A typical concentration might be 10 mg/mL.
- In a 2 mL autosampler vial, mix 1.0 mL of the sample stock solution with 1.0 mL of the 2-NPH derivatization reagent.
- Cap the vial and vortex briefly.
- Allow the reaction to proceed at room temperature (20-25°C) for 30 minutes, protected from light.[1][20] Studies have shown the reaction is complete within this timeframe and that temperature variation between 25°C and 80°C has a negligible effect on efficiency.[10]
- After incubation, the sample is ready for direct injection. No quenching or extraction is typically required.
- Prepare standards and a blank by derivatizing known concentrations of the target acyl chloride and the diluent alone, respectively, using the same procedure.
3. Typical HPLC-UV/DAD Conditions:
- Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) is standard.[22]
- Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: Monitor at 395 nm for the 2-NPH derivative.[1][20] This is the key to achieving specificity against the matrix.
- Column Temperature: 30°C.
Comparative Summary and Data
The choice of derivatization strategy is dictated by the analytical objective and available instrumentation. The table below summarizes the key aspects of the two primary methods.
| Parameter | Strategy 1: Esterification (for GC) | Strategy 2: Amidation (for HPLC) |
| Primary Goal | Increase volatility & thermal stability | Introduce a UV-active chromophore |
| Typical Platform | Gas Chromatography (GC-MS, GC-FID) | High-Performance Liquid Chromatography (HPLC-UV/DAD) |
| Derivatizing Agent | Simple alcohols (Methanol, Propanol) | Amines/Hydrazines with chromophores (2-Nitrophenylhydrazine) |
| Reaction Byproduct | HCl (scavenged by base) | HCl |
| Typical Conditions | Room temp or gentle heat, 15-30 min | Room temp, 30 min |
| Key Advantage | Excellent for volatile/semi-volatile acyl chlorides; provides structural info via MS | High sensitivity and specificity for trace analysis in complex matrices (e.g., APIs)[1][10][20] |
| Considerations | Not suitable for non-volatile analytes. | Requires analyte to be soluble in HPLC mobile phase. |
| Detection Limit | Analyte-dependent, typically ng/mL range | Very low, reported in the 0.01–0.03 µg/mL range[1][20] |
Conclusion
The high reactivity that makes acyl chlorides synthetically useful also renders them challenging to analyze directly. Chemical derivatization provides a robust and reliable solution by converting them into stable, chromatographically suitable derivatives. By selecting an appropriate derivatization agent—an alcohol for GC analysis or a chromophore-tagged amine for HPLC analysis—researchers can develop accurate, specific, and sensitive methods for the quantification of residual acyl chlorides. The protocols outlined in this guide provide a validated starting point for method development, ensuring data integrity and supporting the stringent quality control standards required in pharmaceutical development and other scientific fields.
References
-
Liu, W., et al. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Journal of Pharmaceutical and Biomedical Analysis, 143, 137-143. Available at: [Link]
-
ResearchGate. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Available at: [Link]
- Google Patents. (2017). CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate.
-
Bohrium. (2017). development-and-validation-of-a-general-derivatization-hplc-method-for-the-trace-analysis-of-acyl-chlorides-in-lipophilic-drug-substances. Available at: [Link]
- Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS.
- Christie, W. W. (2019).
- Husek, P. (1990). Fast esterification of fatty acids with alkyl chloroformates. Optimization and application in gas chromatography.
-
Alfa Chemistry. (2023). Acylation Reagents for Gas Chromatography. Labinsights. Available at: [Link]
- Lepage, G., & Roy, C. C. (1984). A rapid and simple method for the esterification of fatty acids and steroid carboxylic acids prior to gas-liquid chromatography. Journal of Lipid Research, 25(12), 1391-1396.
-
Fisher Scientific. (n.d.). Amide Synthesis. Available at: [Link]
-
ResearchGate. (2015). With reference to fatty acid derivatization, what are different methods? and which one is most suitable for GC MS analysis of fatty acids?. Available at: [Link]
-
Clark, J. (2015). Making Esters. Chemguide. Available at: [Link]
- Higashi, T. (2007). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Biological & Pharmaceutical Bulletin, 30(10), 1839-1849.
-
Valdez, C. A., et al. (2021). Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS. OSTI.gov. Available at: [Link]
- Miller-Podraza, H., et al. (1992). Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry. Journal of Lipid Research, 33(10), 1547-1552.
-
Save My Exams. (2025). Reactions of Acyl Chlorides. Available at: [Link]
-
Hokkinen, J., et al. (2020). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods, 12(17), 2263-2270. Available at: [Link]
-
ResearchGate. (2017). Kinetics of the Hydrolysis of Acyl Chlorides in Pure Water. Available at: [Link]
-
The Organic Chemistry Tutor. (2021). Ester Formation | Acyl Chlorides, Anhydrides & Fischer Esterification Explained. YouTube. Available at: [Link]
-
Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Available at: [Link]
- Wang, H., et al. (2020). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. Organic Process Research & Development, 24(9), 1862-1867.
-
Save My Exams. (2025). Acyl Chlorides (OCR A Level Chemistry A): Revision Note. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). Hydrolysis of acid/acyl chlorides. Available at: [Link]
-
Royal Society of Chemistry. (2020). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods. Available at: [Link]
- Kido Soule, M. C., et al. (2021). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). Analytical Chemistry, 93(12), 5254-5263.
-
Journal of Chromatographic Science. (1966). Gas Chromatography of Acid Chlorides. Oxford Academic. Available at: [Link]
-
ResearchGate. (2018). GC/MS analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers. Available at: [Link]
-
Chemistry LibreTexts. (2023). Making Amides from Acyl Chlorides. Available at: [Link]
-
Chemguide. (n.d.). The Preparation of Amides. Available at: [Link]
-
Chrom Tech, Inc. (2025). Tackling Common Challenges in Chromatography. Available at: [Link]
-
Reactivity of acyl halides. (n.d.). Available at: [Link]
Sources
- 1. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. savemyexams.com [savemyexams.com]
- 4. savemyexams.com [savemyexams.com]
- 5. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 6. Reactivity of acyl halides [qorganica.es]
- 7. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Acyl Halides, Sulfonyl Halides, and Chloroformates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 11. weber.hu [weber.hu]
- 12. labinsights.nl [labinsights.nl]
- 13. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 14. benchchem.com [benchchem.com]
- 15. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) DOI:10.1039/D0AY00263A [pubs.rsc.org]
- 16. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. youtube.com [youtube.com]
- 19. osti.gov [osti.gov]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of 5-Bromonicotinic Acid Synthesis
Welcome to the technical support center for the synthesis of 5-bromonicotinic acid (CAS: 20826-04-4). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic transformation. As a key intermediate in the synthesis of numerous pharmaceutical and agrochemical compounds, achieving a high-yield, high-purity synthesis of 5-bromonicotinic acid is paramount.[1][2] This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and refine your reaction conditions effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most effective and scalable method for synthesizing 5-bromonicotinic acid?
The most prevalent and robust method for the preparative synthesis of 5-bromonicotinic acid is the direct electrophilic bromination of nicotinic acid.[3][4] This route consistently provides high yields (often exceeding 90%) and a product of high purity after a straightforward work-up and recrystallization.[3][4] Alternative methods, such as the hydrolysis of methyl 5-bromonicotinate or the Sandmeyer reaction from an amino precursor, are also reported but tend to result in significantly lower yields and may involve more complex procedures.[4] For scalability and process efficiency, direct bromination is the superior choice.[4]
Q2: What is the specific role of thionyl chloride in the direct bromination of nicotinic acid?
Thionyl chloride (SOCl₂) serves a dual purpose. Primarily, it reacts with the carboxylic acid group of nicotinic acid to form nicotinoyl chloride.[5][6] This conversion is critical because the resulting acyl chloride group is a more strongly deactivating, meta-directing group than the initial carboxylic acid, which can influence the regioselectivity of the bromination. Secondly, thionyl chloride can act as a dehydrating agent, ensuring anhydrous conditions which are favorable for the reaction. The formation of the acyl chloride intermediate is often a key step before the bromine is introduced.[5][7]
Q3: Why is an iron catalyst used, and what is its mechanism?
Powdered iron acts as a Lewis acid catalyst in this electrophilic aromatic substitution reaction.[8] The iron reacts with bromine (Br₂) to form iron(III) bromide (FeBr₃) in situ. FeBr₃ is a potent Lewis acid that polarizes the Br-Br bond, creating a highly electrophilic bromine species ("Br⁺") that can then attack the electron-rich pyridine ring. This catalytic step is essential for activating the bromine to overcome the inherent electron deficiency of the pyridine ring, which is otherwise resistant to electrophilic attack.
Q4: What are the most critical safety precautions when performing this synthesis?
This synthesis involves several hazardous reagents requiring strict safety protocols.
-
Thionyl Chloride (SOCl₂): Highly corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). Handle only in a well-ventilated chemical fume hood, wearing acid-resistant gloves, a lab coat, and chemical splash goggles.[5]
-
Bromine (Br₂): Extremely toxic, corrosive, and volatile. It can cause severe burns upon skin contact and respiratory damage if inhaled. All handling must be done in a fume hood with appropriate personal protective equipment (PPE).[1][3]
-
Reaction Vapors: The reaction generates HCl and SO₂ gases. Ensure the apparatus is equipped with a gas outlet that vents to a scrubbing system (e.g., a sodium hydroxide trap) to neutralize acidic vapors.[5]
-
Work-up: The quenching of the reaction mixture is highly exothermic. The addition of water or base should be done slowly and with external cooling (e.g., an ice bath) to control the reaction rate.[1][3]
Q5: How can the progress of the reaction be monitored effectively?
For precise optimization, real-time or frequent off-line monitoring is recommended. High-Performance Liquid Chromatography (HPLC) is an ideal method.[6] A small aliquot of the reaction mixture can be carefully withdrawn, quenched (e.g., in a dilute sodium bicarbonate solution), and analyzed to determine the ratio of starting material (nicotinic acid) to the product (5-bromonicotinic acid).[6] This allows for the determination of the optimal reaction time, preventing the formation of impurities from prolonged heating.[6] Thin-Layer Chromatography (TLC) can also be used for a more qualitative assessment of reaction completion.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis. The following logical diagram outlines a general troubleshooting workflow.
Caption: Troubleshooting workflow for synthesis optimization.
Problem: Low or no yield of 5-bromonicotinic acid.
-
Potential Cause 1: Inadequate Catalyst Amount. The concentration of the iron catalyst is critical. While it is essential for the reaction, using too little may result in a slow or incomplete reaction.[3]
-
Potential Cause 2: Insufficient Reaction Time or Temperature. Electrophilic substitution on the pyridine ring is inherently slow.
-
Potential Cause 3: Loss during Work-up. The precipitation of 5-bromonicotinic acid is highly pH-dependent.
-
Solution: After quenching, carefully adjust the pH of the aqueous solution to approximately 3 using a cooled acid or base solution.[1][3] Precipitating at a much higher or lower pH can lead to the product remaining in solution as its salt form. Washing the filtered precipitate with ice-cold water minimizes loss due to solubility.[1][3]
-
Problem: The final product is impure (e.g., off-white, low melting point).
-
Potential Cause 1: Presence of Starting Material. This indicates an incomplete reaction.
-
Solution: Refer to the solutions for "Low Yield" to drive the reaction to completion. A thorough purification by recrystallization is also necessary.
-
-
Potential Cause 2: Formation of Polybrominated Byproducts. Over-bromination can occur if reaction conditions are too harsh or prolonged.[6]
-
Potential Cause 3: Ineffective Purification. The crude product will contain residual catalyst and salts.
Data Presentation: Effect of Catalyst on Yield
The concentration of the iron catalyst directly impacts the reaction yield. Below is a summary of data adapted from patent literature, demonstrating this relationship.
| Nicotinic Acid (mol) | Thionyl Chloride (mol) | Bromine (mol) | Iron Powder (wt%) | Reflux Time (h) | Yield (%) | Reference |
| 0.406 | 0.96 | 0.78 | 0.2% | 6 | 63% | [3] |
| 0.406 | 0.96 | 0.78 | 1.0% | 6 | 87.3% | [3] |
| 0.406 | 0.96 | 0.78 | 2.0% | 6 | 93% | [3] |
| 0.406 | 0.96 | 0.78 | 5.0% | 6 | 95% | [3] |
As the data indicates, a significant yield increase is observed when moving from 0.2% to 2.0% catalyst loading. The gain from 2.0% to 5.0% is marginal and may not outweigh the increased difficulty in product isolation.[3]
Optimized Experimental Protocols
Protocol 1: Optimized Synthesis via Direct Bromination
This protocol is optimized for high yield and purity based on established procedures.[3][4]
Caption: Experimental workflow for the synthesis of 5-bromonicotinic acid.
Materials:
-
Nicotinic Acid (e.g., 50 g, 0.406 mol)
-
Thionyl Chloride (e.g., 70 ml, 0.96 mol)
-
Powdered Iron (e.g., 1 g, 2% w/w of nicotinic acid)
-
Bromine (e.g., 40 ml, 0.78 mol)
-
4N Sodium Hydroxide solution
-
Ice water
Procedure:
-
Reaction Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add nicotinic acid (50 g), thionyl chloride (70 ml), and powdered iron (1 g). Ensure the condenser outlet is connected to a gas trap.[3][5]
-
Initial Heating: Heat the mixture to 70°C with stirring in a well-ventilated fume hood.[3]
-
Bromine Addition: Over a period of 2 hours, add bromine (40 ml) dropwise from the dropping funnel. Maintain the temperature at 70°C. The mixture will become a dark red-brown color.[3]
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 6 hours with continuous, vigorous stirring.[3]
-
Reagent Removal: After reflux, cool the mixture slightly and distill off the excess bromine and thionyl chloride, preferably under reduced pressure.[4]
-
Precipitation: Cool the thick residue to 0°C in an ice bath. In a separate beaker, cool the 4N NaOH solution. Slowly and carefully add the cooled residue to the NaOH solution with stirring until the pH of the mixture reaches 3.[1][4]
-
Isolation: Collect the resulting white precipitate by suction filtration using a Büchner funnel.[1]
-
Washing: Wash the filter cake thoroughly with ice water (e.g., 100 ml) to remove inorganic salts.[3]
-
Drying: Dry the crude product under vacuum to yield crude 5-bromonicotinic acid.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude 5-bromonicotinic acid
-
Isopropyl alcohol (or Ethanol/Water)
-
Activated charcoal (optional)
Procedure:
-
Dissolution: In a flask, add the crude 5-bromonicotinic acid and the minimum amount of hot isopropyl alcohol required for complete dissolution.[3]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, heat briefly, and perform a hot filtration to remove the charcoal.[9]
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Collection: Collect the purified crystals by suction filtration.
-
Drying: Wash the crystals with a small amount of cold isopropyl alcohol and dry them under vacuum to obtain pure, white, crystalline 5-bromonicotinic acid.[10]
References
-
5-Bromonicotinic acid 20826-04-4 wiki. LookChem. [Link]
- RU2039046C1 - Process for preparing 5-bromonicotinic acid.
- EP1102749B1 - Method for producing 2-halogen nicotinic acid derivatives and 2-chloronicotinic acid-n-butyl esters as intermediate products.
-
Help with synthesis of substituted pyridine: 5-Bromo-6-Methyl-Nicotinic Acid. Sciencemadness Discussion Board. [Link]
-
Sandmeyer reaction. Wikipedia. [Link]
-
HOFMANN REARRANGEMENT. PHARMD GURU. [Link]
-
Hoffmann Rearrangement. Chemist Wizards. [Link]
-
Hofmann rearrangement. Wikipedia. [Link]
- RU2070193C1 - Process for preparing 5-bromonicotinic acid.
-
The Hofmann and Curtius Rearrangements. Master Organic Chemistry. [Link]
-
Hofmann Rearrangement. Chemistry Steps. [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
-
5-bromonicotinic acid (for synthesis). Loba Chemie. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. RU2070193C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. 5-Bromonicotinic acid | 20826-04-4 [chemicalbook.com]
- 10. Page loading... [wap.guidechem.com]
Technical Support Center: 5-Bromo-6-chloronicotinoyl Chloride Reactions
Welcome to the technical support center for 5-Bromo-6-chloronicotinoyl chloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and questions related to the handling and reactivity of this versatile synthetic intermediate. Our goal is to provide you with the expertise and practical insights needed to optimize your reactions, minimize byproduct formation, and ensure the integrity of your results.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and subsequent reactions of 5-Bromo-6-chloronicotinoyl chloride. Each entry details potential causes and provides actionable solutions.
Issue 1: Low Yield During the Synthesis of 5-Bromo-6-chloronicotinoyl Chloride
Question: I am experiencing low yields when preparing 5-Bromo-6-chloronicotinoyl chloride from 5-Bromo-6-chloronicotinic acid using thionyl chloride. What are the likely causes and how can I improve the yield?
Answer:
Low yields in this reaction are a common issue and can often be traced back to several critical parameters. The primary causes are typically incomplete reaction, hydrolysis of the product, or loss during work-up.[1]
Potential Causes & Solutions:
-
Incomplete Reaction:
-
Causality: The conversion of the carboxylic acid to the acyl chloride may be slow or stall due to insufficient activation.
-
Solution:
-
Increase Reaction Time or Temperature: Moderate increases in reaction time or temperature can drive the reaction to completion. Monitor the reaction's progress to avoid decomposition at elevated temperatures.[1]
-
Use a Catalyst: The addition of a catalytic amount of N,N-dimethylformamide (DMF) can significantly increase the reaction rate.[1][2] However, be aware that on a larger scale, DMF can sometimes lead to non-volatile impurities that complicate purification.[1]
-
Sufficient Chlorinating Agent: Ensure an adequate excess of the chlorinating agent (e.g., 1.5 - 2.0 equivalents of thionyl chloride) is used to drive the equilibrium towards the product.[3]
-
-
-
Hydrolysis of the Product:
-
Causality: 5-Bromo-6-chloronicotinoyl chloride is highly reactive towards moisture and will readily hydrolyze back to the starting carboxylic acid.[4][5][6]
-
Solution:
-
Anhydrous Conditions: All glassware must be thoroughly dried (oven or flame-dried), and anhydrous solvents and reagents should be used.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as dry nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.[5]
-
-
-
Loss During Work-up and Isolation:
-
Causality: The product can be lost during the removal of excess thionyl chloride or during purification.
-
Solution:
-
Efficient Removal of Excess Reagent: Remove excess thionyl chloride and solvent under reduced pressure. A co-distillation with an inert, high-boiling solvent like toluene can be effective.[1]
-
Optimized Purification: If purification is necessary, fractional distillation under reduced pressure is an effective method to remove less volatile impurities.[4] If crystallization is used, carefully select the solvent system to minimize the solubility of the product in the mother liquor.[1]
-
-
Issue 2: Formation of a White Precipitate in Amidation Reactions
Question: When I react 5-Bromo-6-chloronicotinoyl chloride with my amine, a white precipitate forms immediately, and my reaction does not proceed to completion. What is this precipitate and how can I prevent its formation?
Answer:
The white precipitate is almost certainly the hydrochloride salt of your amine nucleophile.[3][5] This is a very common occurrence in this type of reaction.
Mechanism of Byproduct Formation:
The reaction between the acyl chloride and the amine generates one equivalent of hydrogen chloride (HCl).[5] This HCl then reacts with the basic amine starting material, protonating it to form an ammonium salt. This salt is typically insoluble in common aprotic organic solvents and is no longer nucleophilic, effectively removing it from the reaction.[5]
Solutions:
-
Addition of a Non-Nucleophilic Base:
-
Causality: A "scavenger" base is added to neutralize the HCl as it is formed, preventing the protonation of the amine nucleophile.
-
Protocol:
-
Dissolve the amine (1.0 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.1 - 1.5 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) at 0 °C.[3]
-
Slowly add a solution of 5-Bromo-6-chloronicotinoyl chloride (1.05 eq) in the same solvent to the amine solution.[3]
-
The hydrochloride salt of the scavenger base (e.g., triethylamine hydrochloride) will precipitate. This salt can be easily removed during aqueous work-up by washing with water, as it is highly water-soluble.[3][5]
-
-
-
Use of Excess Amine:
-
Causality: If the amine starting material is inexpensive and readily available, it can be used in excess (e.g., >2.0 equivalents) to act as both the nucleophile and the HCl scavenger.[5]
-
Consideration: This method simplifies the reaction setup but requires an additional purification step to remove the excess unreacted amine.
-
Issue 3: Presence of Starting Carboxylic Acid in the Final Product
Question: My final amide product is contaminated with 5-Bromo-6-chloronicotinic acid. How is this happening and what is the best way to remove it?
Answer:
The presence of the starting carboxylic acid, 5-Bromo-6-chloronicotinic acid, in your final product is a strong indicator of either an incomplete initial reaction or, more commonly, hydrolysis of the acyl chloride at some stage.[3][7]
Workflow for Troubleshooting and Mitigation:
Caption: Troubleshooting workflow for carboxylic acid impurity.
Detailed Purification Protocol (Base Wash):
-
Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). You may observe gas evolution (CO₂) as the acid is neutralized.
-
Separate the aqueous layer.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified amide product.[3]
Frequently Asked Questions (FAQs)
Q1: What are the recommended chlorinating agents for synthesizing 5-Bromo-6-chloronicotinoyl chloride?
A1: The two most common and effective chlorinating agents are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[3] The choice between them depends on the desired reaction conditions and scale.
| Chlorinating Agent | Common Byproducts | Remarks |
| Thionyl Chloride (SOCl₂) ** | Sulfur dioxide (SO₂), Hydrogen chloride (HCl) | Widely used and effective. Byproducts are volatile and easily removed. The reaction may require heating.[3] |
| Oxalyl Chloride ((COCl)₂) ** | Carbon dioxide (CO₂), Carbon monoxide (CO), Hydrogen chloride (HCl) | Often used for milder reaction conditions. The gaseous byproducts are easily removed. Careful control of stoichiometry is crucial.[3] |
Q2: How can I monitor the progress of the conversion from the carboxylic acid to the acyl chloride?
A2: Direct monitoring of the highly reactive acyl chloride by Thin Layer Chromatography (TLC) is challenging due to its potential to hydrolyze on the silica plate. A more reliable method is to quench a small aliquot of the reaction mixture.[6]
Reaction Monitoring Protocol:
-
Withdraw a small sample (aliquot) from the reaction mixture.
-
Quench the aliquot with a simple nucleophile, such as methanol or benzylamine, in a separate vial. This will rapidly convert the 5-Bromo-6-chloronicotinoyl chloride into its corresponding stable methyl ester or benzylamide.[6]
-
Analyze the quenched sample by TLC or LC-MS.
-
The reaction is complete when the spot corresponding to the starting carboxylic acid is no longer visible, and a new, less polar spot for the ester or amide derivative is observed.[6]
Q3: What analytical techniques are best for identifying and quantifying byproducts in my reaction mixture?
A3: A combination of chromatographic and spectroscopic techniques is ideal for comprehensive impurity profiling. The choice of technique depends on the nature of the impurity you are looking for.
| Analytical Technique | Application in This Context |
| High-Performance Liquid Chromatography (HPLC) | Excellent for quantifying the purity of the main product and detecting non-volatile impurities like unreacted starting materials and the hydrolysis product.[3][8] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | The gold standard for identifying unknown impurities. It provides both retention time data and mass information, which is crucial for structural elucidation.[8][9] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information about the main product and any significant impurities. It can confirm the identity of byproducts if they are present in sufficient concentration.[3][10] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Useful for identifying volatile or semi-volatile impurities, such as residual solvents or byproducts from the chlorinating agent.[8][11] |
Q4: Can I use coupling agents as an alternative to forming the acyl chloride?
A4: Yes, using peptide coupling agents is a common alternative strategy for amide bond formation that avoids the isolation of the highly reactive and moisture-sensitive acyl chloride.[3] This method involves activating the carboxylic acid in situ.
Comparison of Methods:
| Method | Key Reagents | Common Byproducts | Advantages & Disadvantages |
| Acyl Chloride Method | 5-Bromo-6-chloronicotinoyl chloride, Amine, Base | Amine hydrochloride, Hydrolysis product | Adv: High reactivity, often leading to high yields and fast reactions. Disadv: Requires handling of a corrosive and moisture-sensitive acyl chloride.[3] |
| Carbodiimide Coupling | 5-Bromo-6-chloronicotinic acid, Amine, EDC, HOBt | Dicyclohexylurea (DCU) or other urea derivatives, N-acylurea | Adv: Milder reaction conditions. Disadv: Formation of urea byproducts which can be difficult to remove by chromatography.[3] |
Visualizing Reaction Choices:
Sources
- 1. benchchem.com [benchchem.com]
- 2. 5-Bromo-6-chloronicotinoyl chloride|CAS 78686-84-7 [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. rroij.com [rroij.com]
- 10. A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resolian.com [resolian.com]
Technical Support Center: Purification of 5-Bromo-6-chloronicotinoyl Chloride
Welcome to the technical support center for the purification of crude 5-Bromo-6-chloronicotinoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the successful purification of this critical chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 5-Bromo-6-chloronicotinoyl chloride and how do they arise?
A1: The impurity profile of crude 5-Bromo-6-chloronicotinoyl chloride is heavily dependent on the synthetic route and reaction conditions. The most common synthesis involves the reaction of 5-Bromo-6-chloronicotinic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[1]
The primary impurities encountered are:
-
Unreacted 5-Bromo-6-chloronicotinic acid: This is often the main non-volatile impurity, resulting from an incomplete reaction.[1] Factors contributing to this include insufficient reaction time, inadequate temperature, or improper stoichiometry of the chlorinating agent.[1]
-
Hydrolysis Product (5-Bromo-6-chloronicotinic acid): 5-Bromo-6-chloronicotinoyl chloride is highly reactive and susceptible to hydrolysis.[1] Exposure to atmospheric moisture or residual water in solvents or reagents will convert the acyl chloride back to the corresponding carboxylic acid.[2]
-
Residual Chlorinating Agent and Solvents: Volatile impurities such as excess thionyl chloride, oxalyl chloride, and reaction solvents (e.g., dichloromethane, toluene) can remain in the crude product.[1][2]
-
Over-chlorination Byproducts: Under harsh reaction conditions, further chlorination of the pyridine ring can occur, leading to undesired chlorinated species.[2]
-
Thionyl Chloride-Related Impurities: If thionyl chloride is used, impurities within the reagent itself, such as sulfuryl chloride, can lead to side reactions.[2]
Q2: Is it always necessary to purify crude 5-Bromo-6-chloronicotinoyl chloride?
A2: Not always. For many subsequent reactions, such as amide bond formation, the crude product can be used directly after removing the excess chlorinating agent and solvent under reduced pressure.[1][3] This is particularly feasible if the primary impurity is the unreacted starting material, which may not interfere with the downstream process or can be easily separated from the final product. However, for applications requiring high purity, such as in the synthesis of active pharmaceutical ingredients (APIs), purification is a critical step to remove impurities that could affect the yield, purity, and safety profile of the final compound.
Q3: What are the recommended methods for purifying crude 5-Bromo-6-chloronicotinoyl chloride?
A3: The two primary methods for the purification of 5-Bromo-6-chloronicotinoyl chloride are distillation and crystallization.
-
Distillation: Vacuum distillation is an effective method for separating the product from non-volatile impurities like the unreacted starting acid. This is contingent on the thermal stability of the acyl chloride.
-
Crystallization: This is a widely used technique. The crude product can be dissolved in a suitable solvent (e.g., toluene) and then precipitated by the addition of an anti-solvent (e.g., hexane).[2] This method is effective for removing both more polar impurities (like the starting acid) and less polar byproducts.
Q4: What are the critical safety precautions to take when handling and purifying 5-Bromo-6-chloronicotinoyl chloride?
A4: 5-Bromo-6-chloronicotinoyl chloride is a reactive and potentially corrosive compound.[3] It is essential to handle it in a well-ventilated fume hood at all times.[3] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[3] The gaseous byproducts of the synthesis, such as HCl and SO₂, are also hazardous and must be properly scrubbed.[2]
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of 5-Bromo-6-chloronicotinoyl chloride.
| Problem | Potential Cause | Recommended Action |
| Low Yield of Purified Product | 1. Incomplete initial reaction.[2] 2. Hydrolysis of the acyl chloride during workup or purification.[2] 3. Loss of product during isolation (e.g., high solubility in the crystallization mother liquor).[2] | 1. Ensure the initial reaction goes to completion by monitoring with TLC or HPLC. Consider increasing the reaction time or temperature moderately.[1][2] 2. Use anhydrous solvents and reagents and perform the reaction and workup under an inert atmosphere (e.g., nitrogen).[2] 3. Optimize the crystallization solvent system and temperature to minimize product solubility. |
| Product is an Oil and Fails to Crystallize | 1. Presence of impurities depressing the melting point.[2] 2. The concentration of the product in the crystallization solvent is too low.[2] 3. An inappropriate crystallization solvent is being used.[2] | 1. Analyze the crude product for impurities. Consider a preliminary purification step like a quick filtration through a small plug of silica gel or distillation if the compound is thermally stable.[2] 2. Concentrate the solution further before attempting crystallization.[2] 3. Screen for alternative crystallization solvents or solvent mixtures.[2] |
| Dark-Colored Product | 1. The reaction temperature was too high, leading to decomposition.[2] 2. Impurities present in the starting 5-Bromo-6-chloronicotinic acid. 3. Extended reaction time at elevated temperatures.[2] | 1. Lower the reaction temperature and, if necessary, extend the reaction time.[2] 2. Ensure the purity of the starting material. 3. Optimize the reaction time to ensure completion without significant degradation.[2] |
| Difficulty in Removing Excess Thionyl Chloride | 1. Inefficient vacuum distillation setup.[2] 2. Use of a high-boiling point solvent.[2] | 1. Use a high-vacuum pump with a cold trap to effectively remove volatile thionyl chloride.[2] 2. Co-distillation with an inert, lower-boiling solvent like toluene can be effective.[2] |
Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-6-chloronicotinoyl chloride from 5-Bromo-6-chloronicotinic acid
This protocol describes the conversion of 5-Bromo-6-chloronicotinic acid to its corresponding acyl chloride using thionyl chloride.[1][3]
Materials:
-
5-Bromo-6-chloronicotinic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or toluene
-
N,N-Dimethylformamide (DMF) (catalytic amount)
Procedure:
-
To a solution of 5-Bromo-6-chloronicotinic acid (1.0 eq) in anhydrous DCM or toluene, add a catalytic amount of DMF (1-2 drops).[1][3]
-
Slowly add thionyl chloride (1.5 - 2.0 eq) dropwise to the reaction mixture at 0 °C.[1]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution or by TLC/HPLC).[3]
-
Remove the solvent and excess thionyl chloride in vacuo using a rotary evaporator.[3]
-
The resulting crude 5-Bromo-6-chloronicotinoyl chloride can be used directly in the next step or purified as described in Protocol 2.[1][3]
Protocol 2: Purification of Crude 5-Bromo-6-chloronicotinoyl chloride by Crystallization
This protocol outlines a general procedure for the purification of crude 5-Bromo-6-chloronicotinoyl chloride.
Materials:
-
Crude 5-Bromo-6-chloronicotinoyl chloride
-
Anhydrous toluene (or other suitable solvent)
-
Anhydrous hexane (or other suitable anti-solvent)
Procedure:
-
Dissolve the crude 5-Bromo-6-chloronicotinoyl chloride in a minimum amount of warm, anhydrous toluene.
-
Slowly add anhydrous hexane to the solution with stirring until the solution becomes cloudy.
-
Cool the mixture in an ice bath to induce crystallization.
-
Collect the precipitated solid by filtration under an inert atmosphere.
-
Wash the solid with a small amount of cold hexane.
-
Dry the purified product under high vacuum to remove residual solvents.
Diagrams
Logical Workflow for Troubleshooting Purification Issues
Caption: Troubleshooting workflow for purification issues.
Synthesis and Impurity Formation Pathway
Sources
Technical Support Center: Optimizing Catalytic Hydrogenation of Halonitroheterocycles
Welcome to the technical support center dedicated to enhancing yield and selectivity in the catalytic hydrogenation of halonitroheterocycles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this critical transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reactions.
The selective reduction of a nitro group in the presence of a halogen on a heterocyclic ring is a common challenge. The primary competing reaction is hydrodehalogenation, which leads to undesired byproducts and reduced yield of the target haloaminoheterocycle. This guide provides a structured approach to diagnosing and resolving common issues encountered during these hydrogenations.
Frequently Asked Questions (FAQs)
Q1: My primary issue is significant dehalogenation. What is the first parameter I should investigate?
A1: The first and most critical parameter to investigate is your choice of catalyst. Palladium on carbon (Pd/C), while a common hydrogenation catalyst, is often too active and is known to promote dehalogenation, particularly with aryl halides.[1][2]
Initial Troubleshooting Steps:
-
Switch from Palladium to Platinum: Platinum-based catalysts, such as Platinum on carbon (Pt/C) or Adams' catalyst (PtO2), are generally less prone to causing hydrogenolysis of the carbon-halogen bond compared to palladium catalysts.[3]
-
Consider Raney Nickel: Catalytic hydrogenation with Raney nickel is an effective alternative for reducing nitro groups where dehalogenation is a concern, especially for aromatic chlorides, bromides, and iodides.[2][4]
-
Evaluate Modified Catalysts: If you must use palladium, consider a modified version. For example, ethylenediamine-modified Pd/C (Pd/C(en)) has controlled activity that can allow for selective hydrogenation of the nitro group.[5] Similarly, sulfur-modified Pt/C is effective for nitro group and olefin hydrogenation with inhibited dehalogenation.
Q2: I've switched my catalyst, but I'm still observing dehalogenation. What other reaction conditions can I modify?
A2: After catalyst selection, the reaction environment, including solvent, additives, and pH, plays a crucial role in directing the chemoselectivity of the reaction.
-
Solvent Effects: Solvents are not merely inert media; they can influence reaction rates and selectivity by affecting the binding of reactants to the catalyst surface.[6][7] The choice of solvent can alter the stability of intermediates and transition states.[6] For instance, in some systems, decreasing substrate concentration by using more solvent has been shown to decrease dehalogenation.[8]
-
The Role of Additives: The addition of certain chemical agents can suppress dehalogenation.
-
Bases: Cycloaliphatic amines like morpholine have been shown to be effective dehalogenation suppressors.[9] Inorganic bases such as magnesium oxide or sodium carbonate can also be used to minimize dehalogenation.[9][10]
-
Acids: In some cases, conducting the hydrogenation in an acidic medium can inhibit dehalogenation of fluorinated and chlorinated benzenoid nitro compounds.[11]
-
-
pH Control: Maintaining the pH of the reaction medium, for example with a buffer, can be critical. For Raney Nickel-catalyzed hydrogenations, maintaining a pH between 6-7.5 has been shown to minimize dehalogenation.[11] The pH can influence the surface coverage of intermediates on the catalyst.[12]
Q3: My reaction is very slow, and I'm not achieving full conversion. How can I improve the reaction rate without increasing dehalogenation?
A3: Balancing reaction rate and selectivity is a common challenge. Here are some strategies to improve conversion:
-
Optimize Hydrogen Pressure: Increasing the hydrogen pressure can enhance the reaction rate, but it may also increase the rate of dehalogenation. A careful optimization study is recommended to find the ideal pressure for your specific substrate and catalyst system.
-
Adjust Temperature: Gently increasing the temperature can improve the reaction rate. However, like pressure, excessive heat can lead to a loss of selectivity.
-
Catalyst Loading: Increasing the catalyst loading can improve the reaction rate. However, be mindful that too much catalyst can also contribute to increased side reactions.
-
Agitation: Ensure efficient stirring to overcome mass transfer limitations, allowing for better contact between the substrate, hydrogen, and the catalyst.
Troubleshooting Guide: A Systematic Approach
When faced with poor yield or selectivity, a systematic approach to troubleshooting is essential. The following workflow provides a logical sequence for diagnosing and resolving common issues.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. 铂催化剂 [sigmaaldrich.com]
- 4. Raney nickel - Wikipedia [en.wikipedia.org]
- 5. Chemoselective Reduction catalysts | [Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 6. Quantitative understanding of solvent effects on Pd catalyzed hydrogenation reactions - American Chemical Society [acs.digitellinc.com]
- 7. Solvent Plays a Critical Role in Controlling Hydrogen Binding Strength on Palladium | Research Highlight | PNNL [pnnl.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. US3145231A - Process for the reduction of halo nitro aromatic compounds - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Mastering the Handling of Moisture-Sensitive Acyl Chlorides
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with expert guidance on the challenges of handling moisture-sensitive acyl chlorides. This resource is designed to move beyond simple protocols, offering in-depth explanations, troubleshooting guides, and practical solutions to common experimental hurdles. Our goal is to empower you with the knowledge to conduct your reactions with confidence, ensuring both safety and success.
Part 1: Frequently Asked Questions (FAQs) - The Essentials of Acyl Chloride Chemistry
This section addresses the fundamental questions that every researcher working with acyl chlorides should be able to answer. Understanding these core principles is the first step toward preventing common experimental failures.
Q1: Why are acyl chlorides so reactive towards moisture?
A1: The high reactivity of acyl chlorides stems from the significant electrophilicity of the carbonyl carbon. Both the oxygen and chlorine atoms are highly electronegative, strongly withdrawing electron density from the carbonyl carbon. This creates a substantial partial positive charge, making it a prime target for nucleophiles like water.[1] The reaction, known as hydrolysis, proceeds via a nucleophilic acyl substitution mechanism.[2][3] Water attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then eliminates a chloride ion (a very good leaving group) to form a carboxylic acid and hydrogen chloride (HCl) gas.[2][4][5] This reaction is typically rapid and highly exothermic.[5]
Q2: What are the immediate signs that my acyl chloride has been compromised by moisture?
A2: The most common indicator of moisture contamination is the evolution of steamy, acidic fumes of hydrogen chloride (HCl) gas upon opening the container.[6] You may also notice a strong, sharp, vinegary smell, which is a combination of the HCl and the newly formed carboxylic acid.[6] Visually, the acyl chloride may appear cloudy or develop a precipitate of the corresponding carboxylic acid.
Q3: Can I use an acyl chloride that has been briefly exposed to air?
A3: It is strongly discouraged. Even a brief exposure to atmospheric moisture can lead to partial hydrolysis, introducing impurities (the corresponding carboxylic acid and HCl) into your starting material.[7] These impurities can lead to unwanted side reactions, lower yields, and complicate the purification of your desired product. For reactions that are highly sensitive, it is always best to use a fresh or newly purified batch of the acyl chloride.
Q4: What are the essential storage conditions for acyl chlorides?
A4: Acyl chlorides must be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, amines, strong bases, and oxidizing agents.[8][9] The containers should be tightly sealed, and for long-term storage or for highly reactive acyl chlorides, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended.[7][8][9] It is also good practice to store them in a designated flammables cabinet.[10]
Part 2: Troubleshooting Guide - From Reaction Failure to Success
This section provides a systematic approach to diagnosing and solving common problems encountered during reactions involving acyl chlorides.
Issue 1: Low or No Product Yield
Q: I'm performing an acylation reaction (e.g., esterification, amidation, Friedel-Crafts) and I'm getting a very low yield or no product at all. What are the likely causes?
A: Low yields in acylation reactions can often be traced back to a few key factors, primarily related to the integrity of the acyl chloride and the reaction conditions.
Potential Cause 1: Deactivated Acyl Chloride due to Hydrolysis
-
Explanation: As discussed, moisture contamination will convert your acyl chloride to the less reactive carboxylic acid, which will not participate in the desired reaction under the same conditions.
-
Troubleshooting Steps:
-
Verify Starting Material Purity: If possible, analyze your acyl chloride via NMR or IR spectroscopy to check for the presence of the corresponding carboxylic acid.
-
Use Fresh or Purified Reagent: Always use a freshly opened bottle of acyl chloride or purify the reagent by distillation before use.[11]
-
Improve Handling Technique: When dispensing the acyl chloride, work quickly and efficiently, preferably under a blanket of inert gas.
-
Potential Cause 2: Presence of Moisture in the Reaction System
-
Explanation: Trace amounts of water in your solvent, glassware, or other reagents can consume the acyl chloride before it has a chance to react with your desired substrate. In the case of Friedel-Crafts acylation, moisture will also deactivate the Lewis acid catalyst (e.g., AlCl₃).[12][13]
-
Troubleshooting Steps:
-
Ensure Anhydrous Solvents: Use commercially available anhydrous solvents or dry them using appropriate drying agents.[14][15][16]
-
Thoroughly Dry Glassware: Oven-dry all glassware at a minimum of 125°C overnight and cool it under a stream of inert gas or in a desiccator immediately before use.[17][18]
-
Use Inert Atmosphere Techniques: For highly sensitive reactions, employ Schlenk line or glovebox techniques to maintain an inert atmosphere throughout the experiment.[17][19][20]
-
Potential Cause 3: Inadequate Reaction Conditions
-
Explanation: Acylation reactions can be sensitive to temperature and stoichiometry. For example, in Friedel-Crafts acylations, a stoichiometric amount of the Lewis acid catalyst is often required because the product ketone can form a stable complex with the catalyst, effectively taking it out of the reaction.[12][13]
-
Troubleshooting Steps:
-
Optimize Temperature: Some reactions require heating to proceed at an appreciable rate, while others may need to be cooled to prevent side reactions.
-
Check Stoichiometry: Carefully re-calculate the molar equivalents of all reagents. For reactions that produce HCl, the inclusion of a non-nucleophilic base (like pyridine or triethylamine) is often necessary to neutralize the acid and drive the reaction to completion.[2]
-
Issue 2: Formation of Unexpected Byproducts
Q: My reaction is producing a complex mixture of products, and purification is proving difficult. What could be the cause?
A: The formation of multiple products often points to side reactions caused by impurities or non-optimal reaction conditions.
Potential Cause 1: Competing Reactions from Hydrolysis Products
-
Explanation: If your acyl chloride has been partially hydrolyzed, the resulting carboxylic acid can sometimes participate in competing reactions, leading to a mixture of products. The generated HCl can also catalyze unwanted side reactions.
-
Troubleshooting Steps:
-
Purify the Acyl Chloride: As mentioned previously, ensure the purity of your starting material.
-
Use an HCl Scavenger: Incorporate a suitable base to neutralize the in-situ generated HCl.[2]
-
Potential Cause 2: Reaction with Solvent
-
Explanation: If you are using a protic solvent (e.g., an alcohol), it will react with the acyl chloride to form an ester, competing with your desired nucleophile.
-
Troubleshooting Steps:
-
Choose an Inert Solvent: Select an aprotic, anhydrous solvent that does not react with acyl chlorides, such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene.
-
Issue 3: Difficulty in Initiating the Reaction
Q: My reaction doesn't seem to be starting, even after a significant amount of time. What should I check?
A: A failure to initiate can be due to several factors, often related to reagent quality or reaction setup.
Potential Cause 1: Poor Quality Reagents
-
Explanation: Besides the acyl chloride, the purity of your substrate and any catalysts is also crucial.
-
Troubleshooting Steps:
-
Verify All Reagents: Ensure all reagents are of high purity and are anhydrous.
-
Use Fresh Catalyst: For reactions like Friedel-Crafts acylation, use a fresh, unopened container of the Lewis acid catalyst.
-
Potential Cause 2: Insufficient Activation
-
Explanation: Some reactions require an initial input of energy to overcome the activation barrier.
-
Troubleshooting Steps:
-
Gentle Heating: Try gently warming the reaction mixture to see if the reaction initiates.
-
Check Catalyst Activity: Ensure your catalyst is active and has not been poisoned by moisture or other impurities.
-
Part 3: Experimental Protocols & Methodologies
To ensure the highest chance of success, it is imperative to follow rigorous experimental procedures. The following are detailed protocols for essential techniques in handling acyl chlorides.
Protocol 1: Preparation of Anhydrous Glassware
-
Cleaning: Thoroughly wash all glassware with an appropriate solvent to remove any organic residues, followed by a rinse with deionized water and acetone.
-
Oven Drying: Place the clean glassware in an oven at a temperature of at least 125°C for a minimum of 4 hours, though overnight is preferable.[18]
-
Cooling Under Inert Atmosphere:
-
For Schlenk Line Use: Assemble the hot glassware (e.g., a Schlenk flask) and immediately connect it to a Schlenk line. Evacuate the flask under vacuum while it cools to room temperature. Then, backfill with an inert gas (nitrogen or argon). Repeat this "vac-and-backfill" cycle at least three times to ensure a completely inert atmosphere.[20][21]
-
For Benchtop Use: If a Schlenk line is not available, place the hot glassware in a desiccator containing a suitable desiccant (e.g., Drierite, phosphorus pentoxide) to cool.
-
Protocol 2: Safe Quenching of Excess Acyl Chlorides
WARNING: Quenching of acyl chlorides is a highly exothermic process that releases corrosive HCl gas. This procedure must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Preparation: Place a beaker containing a suitable quenching agent (e.g., water, a dilute solution of sodium bicarbonate, or an alcohol like isopropanol) in an ice bath to control the temperature of the reaction.[22][23]
-
Slow Addition: Slowly and carefully add the excess acyl chloride dropwise to the cooled quenching solution with vigorous stirring.[22]
-
Monitoring: Monitor the reaction for any signs of excessive heat generation or gas evolution. If the reaction becomes too vigorous, stop the addition until it subsides.
-
Neutralization (if necessary): After the addition is complete, allow the mixture to stir until the reaction has ceased. If an acidic solution remains, neutralize it by slowly adding a base (e.g., sodium bicarbonate) until the pH is neutral.
-
Disposal: Dispose of the neutralized solution in accordance with your institution's hazardous waste disposal guidelines.
Part 4: Data Presentation & Visualization
Table 1: Common Drying Agents for Solvents
| Drying Agent | Suitable Solvents | Unsuitable Solvents | Comments |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Diethyl ether, Ethyl acetate, Dichloromethane | - | Low efficiency, but high capacity.[24] |
| Anhydrous Magnesium Sulfate (MgSO₄) | Diethyl ether, Ethyl acetate, Dichloromethane | - | Higher efficiency than Na₂SO₄, but can be slightly acidic.[15][24] |
| Anhydrous Calcium Chloride (CaCl₂) | Hydrocarbons, Ethers, Alkyl halides | Alcohols, Amines (forms adducts) | Very efficient, but can react with some functional groups.[15][25] |
| Molecular Sieves (3Å or 4Å) | THF, Dichloromethane, Acetonitrile | - | Very efficient for achieving very low water content. Must be activated before use.[14] |
| Calcium Hydride (CaH₂) | Hydrocarbons, Ethers, THF | Protic solvents, Esters, Ketones | Highly efficient, but reacts to produce hydrogen gas. Use with caution.[16] |
Diagrams
Caption: Mechanism of acyl chloride hydrolysis.
Caption: Troubleshooting workflow for low reaction yield.
References
-
Save My Exams. (n.d.). Acyl Chlorides | A Level Chemistry Revision Notes. Retrieved December 12, 2023, from [Link]
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]
-
Delloyd's Lab-Tech. (n.d.). Solvent drying and drying agents. Retrieved December 12, 2023, from [Link]
-
BYJU'S. (n.d.). Drying Agents - Removing water from organic solvents. Retrieved December 12, 2023, from [Link]
-
LibreTexts Chemistry. (2021). 21.4: Chemistry of Acid Halides. Retrieved December 12, 2023, from [Link]
-
Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. Retrieved December 12, 2023, from [Link]
-
ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (2). Retrieved December 12, 2023, from [Link]
-
Doc Brown's Chemistry. (n.d.). Hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis. Retrieved December 12, 2023, from [Link]
-
Wikipedia. (n.d.). Air-free technique. Retrieved December 12, 2023, from [Link]
-
Scribd. (n.d.). Drying Agents for Organic Solvents. Retrieved December 12, 2023, from [Link]
-
LibreTexts Chemistry. (2021). Reactions of Acyl Chlorides with Water. Retrieved December 12, 2023, from [Link]
-
LibreTexts Chemistry. (2021). 3.2: Drying Agents. Retrieved December 12, 2023, from [Link]
-
Smith, C. D. (2020). An Illustrated Guide to Schlenk Line Techniques. Organometallics, 39(15), 2836-2847. [Link]
-
Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride. Retrieved December 12, 2023, from [Link]
-
Breckland Scientific. (2023). Acetyl Chloride - SAFETY DATA SHEET. Retrieved December 12, 2023, from [Link]
-
Yufeng. (n.d.). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved December 12, 2023, from [Link]
-
Virginia Tech Chemistry Department. (2006). Quenching Reactive Substances. Retrieved December 12, 2023, from [Link]
-
Organic Syntheses. (n.d.). Triphenylchloromethane. Retrieved December 12, 2023, from [Link]
-
ScienceMadness Discussion Board. (2020). Acyl chlorides stability. Retrieved December 12, 2023, from [Link]
-
Wipf Group, University of Pittsburgh. (n.d.). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved December 12, 2023, from [Link]
-
Chemguide. (n.d.). An introduction to acyl chlorides (acid chlorides). Retrieved December 12, 2023, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 4. savemyexams.com [savemyexams.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. wcu.edu [wcu.edu]
- 9. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 10. brecklandscientific.co.uk [brecklandscientific.co.uk]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. Drying solvents and Drying agents [delloyd.50megs.com]
- 16. Drying Agents - Removing water from organic solvents [dhanlaldelloyd.tripod.com]
- 17. Air-free technique - Wikipedia [en.wikipedia.org]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. molan.wdfiles.com [molan.wdfiles.com]
- 20. Tips and Tricks for the Lab: Air-Sensitive Techniques (2) - ChemistryViews [chemistryviews.org]
- 21. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 22. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 23. kgroup.du.edu [kgroup.du.edu]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. scribd.com [scribd.com]
removing unreacted starting material from 5-Bromo-6-chloronicotinic acid reactions.
Welcome to the technical support center for the synthesis and purification of 5-bromo-6-chloronicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for the common challenge of removing unreacted starting materials from your reaction mixture. Here, we address specific issues with practical, field-proven solutions grounded in chemical principles.
Frequently Asked Questions (FAQs)
Q1: My final product of 5-bromo-6-chloronicotinic acid is a pink or tan solid. Is this normal?
A1: While the product is often described as a white to light yellow crystalline powder, a pink or tan hue can be common in the crude product.[1][2] This coloration may be due to trace impurities or byproducts. Further purification via recrystallization or other methods described in this guide can often yield a purer, off-white solid.
Q2: What are the most common starting materials I need to be concerned about removing?
A2: The most common unreacted starting materials you may encounter depend on your synthetic route. Two prevalent precursors are:
-
5-bromo-6-hydroxynicotinic acid: Used in chlorination reactions (e.g., with POCl₃ or SOCl₂).[1][3]
-
6-chloronicotinic acid: Used in bromination reactions.[4]
The purification strategy will be dictated by which of these, or other starting materials, is present in your crude product.
Q3: Can I use a simple aqueous work-up to purify my product?
A3: A simple aqueous work-up, such as quenching the reaction mixture in ice water and filtering the precipitate, is a good initial step to remove inorganic salts and highly polar impurities.[1] However, it is often insufficient to remove unreacted organic starting materials, which may co-precipitate with your product. More specific techniques like acid-base extraction or recrystallization are typically necessary for high purity.
Troubleshooting Guide: Removing Unreacted Starting Materials
This section provides detailed protocols to address specific separation challenges. The choice of method depends on the starting material you need to remove.
Issue 1: Residual 5-bromo-6-hydroxynicotinic Acid in my Product
This is a common impurity when synthesizing 5-bromo-6-chloronicotinic acid via chlorination of 5-bromo-6-hydroxynicotinic acid. The key to separation lies in the difference in acidity between the phenolic hydroxyl group of the starting material and the carboxylic acid of both the product and starting material.
Recommended Technique: pH-Controlled Acid-Base Extraction
This technique exploits the different pKa values of the functional groups to selectively move the desired compound between aqueous and organic phases.[5][6]
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product mixture in a suitable organic solvent, such as ethyl acetate or diethyl ether.
-
Weak Base Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid groups of both the product and the starting material will be deprotonated to form their respective sodium salts, which are soluble in the aqueous layer. The less acidic phenolic hydroxyl group of the starting material will likely remain protonated and stay in the organic layer if it has not already been deprotonated by the bicarbonate.
-
Separation: Transfer the mixture to a separatory funnel and allow the layers to separate. Drain the aqueous layer (containing your product and some starting material) into a clean flask.
-
Acidification & Precipitation: Cool the aqueous layer in an ice bath and slowly add a strong acid, such as concentrated HCl, until the pH is strongly acidic (pH ~2).[7] This will re-protonate the carboxylate groups, causing the 5-bromo-6-chloronicotinic acid and any carried-over starting material to precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.
Causality and Optimization:
-
Why it works: This method is effective because the deprotonated carboxylates are highly soluble in the aqueous phase, allowing for separation from neutral or less acidic impurities that remain in the organic phase.[6]
-
Troubleshooting: If you find that the starting material is still present, it may be due to its partial solubility in the aqueous bicarbonate solution. A second extraction of the organic layer with fresh sodium bicarbonate solution may be necessary.
Diagram of the Acid-Base Extraction Workflow:
Caption: Workflow for purifying 5-bromo-6-chloronicotinic acid using acid-base extraction.
Issue 2: Residual 6-chloronicotinic Acid in my Product
When preparing 5-bromo-6-chloronicotinic acid by brominating 6-chloronicotinic acid, the unreacted starting material can be challenging to remove due to its similar chemical structure to the product.
Recommended Technique: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds.[8] The success of this method relies on finding a solvent system where the desired product and the impurity have different solubilities at different temperatures.
Experimental Protocol: Recrystallization
-
Solvent Screening: The choice of solvent is critical. Based on the polar nature of nicotinic acid derivatives, solvents like ethanol, methanol, isopropanol, or aqueous mixtures of these alcohols are good starting points.[9] You are looking for a solvent that dissolves the crude product at an elevated temperature but in which the product has low solubility at room temperature or below, while the starting material remains more soluble.
-
Dissolution: In a flask, add the crude solid and a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of the crystals.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.
Data on Solvent Selection for Nicotinic Acid Derivatives:
| Solvent System | Suitability for Product | Suitability for Impurity (6-chloronicotinic acid) | Rationale |
| Aqueous Ethanol | Good | Moderate | The higher polarity of the starting material may keep it in the mother liquor. |
| Isopropanol | Good | Moderate | A good balance of polarity for differential solubility.[9] |
| Toluene | Poor | Poor | Generally, nicotinic acids have low solubility in non-polar solvents. |
Causality and Optimization:
-
Why it works: The principle of recrystallization is based on the controlled precipitation of the desired compound from a supersaturated solution, leaving impurities behind in the mother liquor.[8]
-
Troubleshooting: If the purity is not significantly improved after one recrystallization, a second recrystallization may be necessary. If the yield is low, it may be due to using too much solvent during dissolution.
Issue 3: Complex Mixture of Impurities or Failure of Other Methods
If your product is still impure after attempting extraction and recrystallization, or if you have a complex mixture of byproducts, column chromatography is a more rigorous purification method.
Recommended Technique: Reversed-Phase Column Chromatography
For polar compounds like pyridine carboxylic acids, reversed-phase chromatography using a C18 stationary phase is often effective.[10]
Experimental Protocol: Reversed-Phase Flash Chromatography
-
Stationary Phase: C18-functionalized silica gel.
-
Mobile Phase: A gradient of water and a polar organic solvent like methanol or acetonitrile is typically used. A small amount of an acid, such as 0.1% trifluoroacetic acid (TFA) or formic acid, is often added to the mobile phase to improve peak shape by keeping the carboxylic acid protonated.[10]
-
Sample Preparation: Dissolve the crude product in a small amount of the mobile phase or a suitable strong solvent like methanol.
-
Elution: Load the sample onto the column and begin elution with a low percentage of the organic solvent, gradually increasing the concentration. The more polar 6-chloronicotinic acid would be expected to elute earlier than the more nonpolar 5-bromo-6-chloronicotinic acid.
-
Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Causality and Optimization:
-
Why it works: Reversed-phase chromatography separates compounds based on their hydrophobicity. The nonpolar C18 stationary phase retains more hydrophobic compounds longer. The bromine atom in the product makes it more hydrophobic than the unreacted 6-chloronicotinic acid, allowing for their separation.
-
Troubleshooting: Peak tailing can be an issue with pyridine derivatives due to interactions with residual silanol groups on the silica support.[11] The addition of an acid to the mobile phase helps to suppress this interaction.
Diagram of the Chromatographic Separation Principle:
Caption: Principle of reversed-phase chromatographic separation of the product from a more polar starting material.
References
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
-
Molecular Energetics Group - Universidade de Lisboa. (n.d.). Crystallization of Nicotinic and Hydroxynicotinic Acids from Solution: Solubility and Aggregation Studies. Retrieved from [Link]
-
Scribd. (n.d.). Acid-Base Extraction of Organic Compounds. Retrieved from [Link]
- Google Patents. (n.d.). Purification of nicotinic acid - US3037987A.
-
SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Retrieved from [Link]
-
CORE. (n.d.). Preparation of a Series of N-Phenylamides of 5-Bromo-6-Chloronicontinic Acid and 5-Bromo-2-Chloronicontinic Acid. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids - US4960896A.
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]
- Google Patents. (n.d.). Process for the separation of nicotinic and isonicotinic acid - US3147269A.
-
Organic Syntheses. (n.d.). Nicotinic acid, 6-hydroxy-. Retrieved from [Link]
Sources
- 1. 5-Bromo-6-chloronicotinic acid | 29241-62-1 [chemicalbook.com]
- 2. 5-Bromo-6-chloronicotinic acid CAS#: 29241-62-1 [m.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Buy 5-Bromo-6-chloronicotinic acid | 29241-62-1 [smolecule.com]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. vernier.com [vernier.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. molenergetics.fc.ul.pt [molenergetics.fc.ul.pt]
- 9. US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids - Google Patents [patents.google.com]
- 10. teledyneisco.com [teledyneisco.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Hydrolysis of 5-Bromo-6-chloronicotinoyl Chloride
Welcome to the technical support center for 5-Bromo-6-chloronicotinoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on handling this reactive acyl chloride and mitigating the primary challenge encountered during its use: hydrolysis. Our goal is to equip you with the knowledge to ensure the integrity of your starting material, maximize reaction yields, and maintain the purity of your products.
Introduction: The Challenge of Hydrolysis
5-Bromo-6-chloronicotinoyl chloride is a highly valuable and reactive building block in organic synthesis, particularly for introducing the 5-bromo-6-chloropyridin-3-oyl moiety into complex molecules.[1] However, its high reactivity, stemming from the electrophilic acyl chloride group, also makes it extremely susceptible to hydrolysis.[2][3] Even trace amounts of moisture in solvents, reagents, or on glassware can lead to the rapid conversion of the acyl chloride back to its corresponding carboxylic acid, 5-Bromo-6-chloronicotinic acid.[4][5] This not only consumes the starting material, leading to lower yields, but also introduces an impurity that can complicate purification.[2][6]
This guide provides in-depth troubleshooting advice and frequently asked questions to help you minimize hydrolysis and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is hydrolysis and why is it a major issue with 5-Bromo-6-chloronicotinoyl chloride?
A1: Hydrolysis is a chemical reaction where a molecule is cleaved by reacting with water.[7] For 5-Bromo-6-chloronicotinoyl chloride, the acyl chloride group reacts with water to form 5-Bromo-6-chloronicotinic acid and hydrochloric acid (HCl).[2] This is a significant problem because:
-
Reduced Yield: The desired reaction cannot proceed if your starting material is consumed by this side reaction.[7]
-
Product Contamination: The formation of the carboxylic acid introduces a significant impurity that can be difficult to remove from the desired product.[4][7]
-
Reaction Inhibition: The generated HCl can protonate amine nucleophiles, rendering them non-nucleophilic and halting the desired reaction.[2]
Q2: How can I visually or analytically detect if my 5-Bromo-6-chloronicotinoyl chloride has undergone hydrolysis?
A2: There are several indicators of hydrolysis:
-
Visual Observation: When exposed to air, the compound may fume. This is HCl gas forming as the acyl chloride reacts with atmospheric moisture.[7]
-
Physical Appearance: The pure acyl chloride is typically a white to light yellow powder or crystalline solid.[8] Significant hydrolysis may result in a damp or clumpy appearance due to the presence of the carboxylic acid.
-
Analytical Monitoring: The most reliable methods for detecting hydrolysis are spectroscopic and chromatographic:
-
Thin Layer Chromatography (TLC): Co-spotting a sample of your acyl chloride with a known standard of 5-Bromo-6-chloronicotinic acid can reveal the presence of the hydrolysis product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum of the hydrolyzed sample will show a characteristic broad singlet for the carboxylic acid proton, typically at a high chemical shift (e.g., >10 ppm).[9]
-
Infrared (IR) Spectroscopy: You can monitor the disappearance of the C=O stretch of the acyl chloride (typically around 1780-1815 cm⁻¹) and the appearance of the broader C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹) and the very broad O-H stretch (around 2500-3300 cm⁻¹).[10]
-
HPLC Analysis: A reverse-phase HPLC method can be developed to separate and quantify the acyl chloride from its carboxylic acid hydrolysis product.[11][12]
-
Q3: What are the absolute essential precautions for storing 5-Bromo-6-chloronicotinoyl chloride to prevent hydrolysis?
A3: Proper storage is the first line of defense against hydrolysis. It is crucial to store 5-Bromo-6-chloronicotinoyl chloride in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon.[7] The storage area should be cool, dry, and well-ventilated.[7] Recommended storage temperatures are typically between 2-8°C.[7] It is imperative to keep it away from moisture, as well as other incompatible materials like strong bases and alcohols.[7]
Troubleshooting Guide: Minimizing Hydrolysis in Reactions
This guide addresses specific problems you might encounter during your experiments and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Desired Product | 1. Hydrolysis of 5-Bromo-6-chloronicotinoyl chloride: Trace moisture in the reaction setup is the most common culprit.[2][4] | 1. Implement Rigorous Anhydrous Techniques: - Glassware: Oven-dry all glassware at >120°C for at least 4 hours and cool under a stream of inert gas or in a desiccator immediately before use.[7] - Solvents: Use anhydrous solvents, either freshly distilled or from a solvent purification system.[7] - Reagents: Ensure all other reagents are anhydrous.[7] - Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) using a Schlenk line or a balloon.[2] |
| 2. Protonation of Nucleophile: The HCl byproduct from the reaction (or from hydrolysis) can protonate amine nucleophiles, rendering them inactive.[2] | 2. Add a Non-Nucleophilic Base: - Include a scavenger base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in the reaction mixture (typically 1.1-1.5 equivalents) to neutralize the HCl as it forms.[2] Pyridine can also be used as a base and a solvent.[1] | |
| Formation of a White Precipitate (Not the Product) | 1. Amine Hydrochloride Salt Formation: The generated HCl reacts with the amine nucleophile to form an insoluble amine hydrochloride salt.[2][6] | 1. Purification by Aqueous Workup: - During the workup, wash the reaction mixture with water or a dilute aqueous base. The amine hydrochloride salt is typically soluble in the aqueous layer and will be removed, while your organic product remains in the organic layer.[2] |
| Inconsistent Reaction Times or Stalled Reactions | 1. Poor Solubility of Reagents: Incomplete dissolution of the acyl chloride or the nucleophile can lead to a slow or incomplete reaction.[2] | 1. Choose an Appropriate Solvent: - Select a solvent in which both the acyl chloride and the nucleophile are soluble. Anhydrous dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are often suitable choices.[2] |
| Product Fails to Crystallize or is an Oil | 1. Presence of Impurities: The hydrolysis product, 5-Bromo-6-chloronicotinic acid, can act as an impurity that disrupts the crystal lattice of your desired product.[4] | 1. Optimize Purification: - If hydrolysis is suspected, perform an aqueous wash (as described above) to remove the carboxylic acid impurity before attempting crystallization. - Consider alternative purification methods such as column chromatography.[1] |
Experimental Protocols & Visual Guides
Protocol: General Procedure for Acylation while Minimizing Hydrolysis
This protocol provides a general guideline for reacting 5-Bromo-6-chloronicotinoyl chloride with a generic amine nucleophile, emphasizing the steps to prevent hydrolysis.
-
Preparation:
-
Place all necessary glassware (e.g., round-bottom flask, addition funnel) in an oven at >120°C for at least 4 hours.
-
Assemble the glassware while still hot and allow it to cool under a positive pressure of dry nitrogen or argon.
-
-
Reaction Setup:
-
To the reaction flask, add the amine nucleophile (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq).
-
Dissolve the reagents in a suitable anhydrous solvent (e.g., THF, DCM).[2]
-
Establish an inert atmosphere by connecting the flask to a nitrogen or argon line.
-
Cool the mixture to the desired temperature (typically 0°C) using an ice bath.
-
-
Addition of Acyl Chloride:
-
In a separate, dry flask, dissolve 5-Bromo-6-chloronicotinoyl chloride (1.0-1.1 eq) in a minimal amount of anhydrous solvent.
-
Using a dry syringe or addition funnel, add the acyl chloride solution dropwise to the cooled, stirring reaction mixture over 30-60 minutes. A slow addition rate is crucial to control any exotherm.[4]
-
-
Reaction Monitoring & Workup:
-
Allow the reaction to stir at 0°C for an additional 30 minutes, then warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction by adding water or a dilute aqueous acid.
-
Transfer the mixture to a separatory funnel, extract the product with a suitable organic solvent, wash the organic layer (e.g., with brine), dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]
-
Diagram: The Hydrolysis Pathway of 5-Bromo-6-chloronicotinoyl Chloride
This diagram illustrates the nucleophilic attack of water on the acyl chloride, leading to the formation of the undesired carboxylic acid.
Caption: Workflow to minimize hydrolysis during reactions.
References
- Benchchem Technical Support Team. (2025, December). Technical Support Center: 5-Bromo-6-chloronicotinoyl Chloride Production. Benchchem.
- Queen, A. (1967). Kinetics of the hydrolysis of acyl chlorides in pure water. Canadian Journal of Chemistry, 45(14), 1619-1629.
- Hall, H. K. (n.d.). Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. Journal of the American Chemical Society.
- Sparkl. (n.d.). Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides. Sparkl.
- Benchchem Technical Support Team. (2025, December). side reactions of 5-Bromo-6-chloronicotinoyl chloride with nucleophiles. Benchchem.
- Benchchem Technical Support Team. (2025).
- Queen, A. (1967). Kinetics of the Hydrolysis of Acyl Chlorides in Pure Water.
- Benchchem Technical Support Team. (2025). Application Notes and Protocols for 5-Bromo-6-chloronicotinoyl Chloride in Heterocyclic Synthesis. Benchchem.
- Benchchem Technical Support Team. (2025). Technical Support Center: 5-Bromo-6-chloronicotinoyl Chloride Reactions. Benchchem.
- Cairns, E. J., & Prausnitz, J. M. (1959). Kinetics of the Hydrolysis of Acetyl Chloride. The Journal of Chemical Physics, 32(1), 169-176.
- Queen, A. (1967).
- Benchchem Technical Support Team. (2025). How to prevent hydrolysis of Bromoacetyl chloride during a reaction. Benchchem.
- Benchchem Technical Support Team. (2025). Technical Support Center: Synthesis of 5-Bromo-6-chloronicotinoyl Chloride. Benchchem.
- Benchchem Technical Support Team. (2025). Technical Support Center: 5-Bromo-6-chloronicotinoyl Chloride Synthesis. Benchchem.
- ChemicalBook. (2023). 5-Bromo-6-chloronicotinic acid. ChemicalBook.
- Various Authors. (2018). How to stop hydrolysis of an acyl chloride in aquous solution?
- Benchchem Technical Support Team. (2025). An In-depth Technical Guide to the Synthesis of 5-Bromo-6-chloronicotinoyl chloride. Benchchem.
- The Chemistry Teacher. (2022, April 9). Acyl chlorides | Hydrolysis and distinguishing tests | A Level H2 Chem [Video]. YouTube.
- Zhang, Y., et al. (2017). Development and Validation of a General Derivatization HPLC Method for the Trace Analysis of Acyl Chlorides in Lipophilic Drug Substances. Journal of Pharmaceutical and Biomedical Analysis, 140, 27-33.
- Benchchem Technical Support Team. (2025). Safeguarding Your Research: A Comprehensive Guide to Handling 5-Bromo-6-chloronicotinoyl Chloride. Benchchem.
- CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google P
- Goalby, N. (n.d.). Acyl Chlorides and Acid Anhydrides. chemrevise.
- Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Yufeng.
- BLD Pharm. (n.d.). 5-Bromo-6-chloronicotinic acid. BLD Pharm.
- Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps.
- Benchchem. (n.d.). 5-Bromo-6-chloronicotinoyl chloride. Benchchem.
- PubChem. (n.d.).
- Fisher Scientific. (2024, March 31). SAFETY DATA SHEET: 5-Bromo-6-chloronicotinic acid. Fisher Scientific.
- Benchchem Technical Support Team. (2025). Application of 5-Bromo-6-chloronicotinoyl Chloride in Agrochemical Research: A Detailed Overview. Benchchem.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 5-Bromo-6-chloronicotinoyl chloride|CAS 78686-84-7 [benchchem.com]
- 9. 5-Bromo-6-chloronicotinic acid | 29241-62-1 [chemicalbook.com]
- 10. sparkl.me [sparkl.me]
- 11. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]
Technical Support Center: Optimizing Stoichiometry in Chlorination Reactions of Nicotinic Acids
Welcome to the Technical Support Center for the chlorination of nicotinic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, we will address common challenges encountered during the chlorination of nicotinic acid, with a focus on optimizing stoichiometry to enhance yield, purity, and reproducibility. Our approach is rooted in a deep understanding of the reaction mechanisms and extensive laboratory experience.
I. Understanding the Core Reaction: N-Oxidation Followed by Chlorination
The direct chlorination of the nicotinic acid ring is challenging due to the electron-deficient nature of the pyridine ring. Therefore, a common and effective strategy involves a two-step process:
-
N-Oxidation: The pyridine nitrogen is first oxidized to the corresponding N-oxide. This transformation increases the electron density of the pyridine ring, making it more susceptible to electrophilic attack and also activating the positions ortho and para to the nitrogen for nucleophilic substitution.
-
Chlorination: The nicotinic acid N-oxide is then treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to introduce a chlorine atom onto the ring, typically at the 2- or 6-position.
This guide will focus on the optimization of the second step, the chlorination of nicotinic acid N-oxide.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most frequent issues encountered in the lab.
Q1: My yield of 2-chloronicotinic acid is consistently low. What are the likely causes and how can I improve it?
A1: Low yield is one of the most common frustrations in this reaction. The root cause often lies in suboptimal stoichiometry of the reagents, incomplete reaction, or side reactions. Let's break down the potential issues and solutions.
Causality & Experimental Choices:
The chlorination of nicotinic acid N-oxide with phosphorus oxychloride (POCl₃) proceeds through a reactive intermediate. The N-oxide oxygen attacks the phosphorus atom of POCl₃, forming an adduct that activates the pyridine ring for nucleophilic attack by a chloride ion.[1] The stoichiometry of this activation step is critical. An insufficient amount of POCl₃ will lead to incomplete conversion of the starting material. Conversely, a large excess can lead to purification challenges and increased waste.
Troubleshooting Steps:
-
Verify Stoichiometry of POCl₃: For the chlorination of nicotinic acid N-oxide, a molar ratio of at least 2-3 equivalents of POCl₃ to 1 equivalent of the N-oxide is a good starting point.[2] If you are observing a significant amount of unreacted starting material, consider a stepwise increase in the amount of POCl₃.
-
The Role of an Amine Base: The reaction generates HCl as a byproduct. This can protonate the pyridine nitrogen of the starting material or product, deactivating the ring and hindering the reaction. The addition of a tertiary amine base, such as triethylamine (TEA), can scavenge the in-situ generated acid, driving the reaction to completion and improving the yield and selectivity for the 2-chloro isomer. A stoichiometric amount of TEA relative to the nicotinic acid N-oxide is recommended.[1]
-
Reaction Temperature and Time: Ensure the reaction is proceeding at an appropriate temperature. The reaction with POCl₃ often requires heating, typically in the range of 100-110°C.[2][3] Monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. Incomplete reactions are a common source of low yields.[4]
Experimental Protocol: Optimization of POCl₃ and TEA Stoichiometry
This protocol outlines a systematic approach to optimizing the stoichiometry of POCl₃ and triethylamine for the chlorination of nicotinic acid N-oxide.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add nicotinic acid N-oxide (1.0 eq).
-
Reagent Addition: Add phosphorus oxychloride (POCl₃) as the solvent and reagent.
-
Base Addition: Slowly add triethylamine (TEA) (1.0 eq) dropwise to the stirred suspension at room temperature. An exothermic reaction may be observed.[2]
-
Heating: Heat the reaction mixture to 100-110°C and monitor the reaction progress by TLC or HPLC.
-
Work-up: After completion, cool the reaction mixture and carefully quench by pouring it onto crushed ice. The product can then be isolated by filtration and purified.
-
Analysis: Analyze the yield and purity of the obtained 2-chloronicotinic acid.
Data Presentation: Stoichiometry Optimization Trials
| Trial | Nicotinic Acid N-oxide (eq) | POCl₃ (eq) | TEA (eq) | Observed Yield (%) | Purity (by HPLC, %) |
| 1 | 1.0 | 2.0 | 0.0 | 45 | 85 |
| 2 | 1.0 | 3.0 | 0.0 | 55 | 88 |
| 3 | 1.0 | 2.0 | 1.0 | 75 | 95 |
| 4 | 1.0 | 3.0 | 1.0 | 90 | 98 |
Mandatory Visualization: Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield.
Q2: I am observing the formation of significant amounts of byproducts, particularly the 4- and 6-chloro isomers. How can I improve the regioselectivity for the 2-position?
A2: Achieving high regioselectivity is crucial for simplifying purification and maximizing the yield of the desired product. The formation of other chloro isomers is a common issue.
Causality & Experimental Choices:
The chlorination of pyridine N-oxides with POCl₃ can lead to a mixture of 2- and 4-chloropyridines.[1] The regioselectivity is influenced by both electronic and steric factors. The presence of the carboxylic acid group at the 3-position in nicotinic acid N-oxide generally directs chlorination to the 2- and 6-positions. However, reaction conditions can significantly impact the product distribution. The use of an appropriate base can enhance the selectivity for the 2-position.
Troubleshooting Steps:
-
Stoichiometry of Triethylamine: As mentioned previously, the addition of triethylamine is key. It is proposed that TEA facilitates the elimination of a proton from the 2-position in the reaction intermediate, thereby favoring the formation of 2-chloronicotinic acid.[1] Ensure you are using at least a stoichiometric equivalent of TEA.
-
Alternative Chlorinating Agents: While POCl₃ is the most common reagent, other chlorinating agents can be explored. For instance, the use of phosphorus pentachloride (PCl₅) in combination with POCl₃ has been reported.[3][5] However, this may also increase the formation of byproducts and the harshness of the reaction conditions. A milder alternative that has been reported is bis(trichloromethyl)carbonate (BTC) in the presence of a phase transfer catalyst, which can offer high yield and purity.
-
Controlled Temperature: Running the reaction at a controlled and optimized temperature can influence the selectivity. A step-wise heating approach has been suggested in some patents to control the reaction rate and minimize side reactions.[6]
Experimental Protocol: Enhancing 2-Chloro Selectivity
-
Reaction Setup: In a well-ventilated fume hood, set up a three-necked flask with a stirrer, condenser, and thermometer.
-
Reagents: Charge the flask with nicotinic acid N-oxide (1.0 eq) and POCl₃ (3.0 eq).
-
Base Addition: Cool the mixture in an ice bath and slowly add triethylamine (1.1 eq).
-
Temperature Program:
-
Stir at 30-40°C for 1 hour.
-
Increase the temperature to 50-60°C and stir for another hour.
-
Finally, heat to 70-80°C and maintain for 3-4 hours, monitoring by HPLC.[6]
-
-
Work-up and Analysis: Follow the standard quenching and isolation procedure. Analyze the product mixture by HPLC to determine the ratio of 2-, 4-, and 6-chloro isomers.
Mandatory Visualization: Reaction Mechanism and Role of TEA
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. prepchem.com [prepchem.com]
- 3. 2-Chloronicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. indianchemicalsociety.com [indianchemicalsociety.com]
- 6. CN101117332B - The preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]
Technical Support Center: Amidation Reactions with 5-Bromo-6-chloronicotinoyl Chloride
Welcome to the technical support center for amidation reactions utilizing 5-Bromo-6-chloronicotinoyl chloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to equip you with the scientific understanding and practical solutions necessary for successful and efficient synthesis.
Introduction to 5-Bromo-6-chloronicotinoyl Chloride in Amidation
5-Bromo-6-chloronicotinoyl chloride is a highly reactive and versatile building block in organic synthesis, particularly for the construction of novel amide-containing molecules in agrochemical and pharmaceutical research. The presence of two electron-withdrawing halogen substituents on the pyridine ring enhances the electrophilicity of the acyl chloride, making it highly susceptible to nucleophilic attack by primary and secondary amines. This heightened reactivity, while advantageous for achieving high yields, also necessitates careful control of reaction conditions to mitigate potential side reactions.
This guide will delve into the nuances of working with this reagent, providing a framework for troubleshooting common issues and optimizing your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to be aware of when using 5-Bromo-6-chloronicotinoyl chloride for amidation?
A1: The two most prevalent side reactions are hydrolysis and the formation of amine hydrochloride salts.
-
Hydrolysis: 5-Bromo-6-chloronicotinoyl chloride is extremely sensitive to moisture. Any trace of water in the reaction mixture will lead to the rapid formation of the corresponding and unreactive 5-Bromo-6-chloronicotinic acid, which will reduce your yield and complicate purification.
-
Amine Hydrochloride Salt Formation: The amidation reaction generates one equivalent of hydrogen chloride (HCl) as a byproduct. This HCl will readily react with any available amine in the reaction mixture, including your starting amine, to form an insoluble amine hydrochloride salt. This salt is non-nucleophilic and will precipitate out of most organic solvents, effectively removing your amine from the reaction and leading to incomplete conversion.
Q2: Why is the use of a base crucial in these amidation reactions?
A2: A non-nucleophilic base is essential to neutralize the HCl generated during the reaction. By scavenging the HCl, the base prevents the formation of the non-nucleophilic amine hydrochloride salt, thereby ensuring that the amine remains available to react with the acyl chloride. Common bases for this purpose include triethylamine (TEA), diisopropylethylamine (DIPEA), or pyridine. In some cases, if the amine is inexpensive, it can be used in excess to act as both the nucleophile and the base.
Q3: What are the recommended solvents for amidation with 5-Bromo-6-chloronicotinoyl chloride?
A3: Anhydrous aprotic solvents are highly recommended to prevent hydrolysis of the acyl chloride. Dichloromethane (DCM), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are suitable choices. The selection of the solvent should also consider the solubility of both the acyl chloride and the amine to ensure a homogeneous reaction mixture, which is crucial for a complete and efficient reaction.
Q4: How can I monitor the progress of my amidation reaction?
A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside your starting materials, you can visually track the consumption of the amine and the formation of the amide product. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis of reaction conversion.
Q5: What are the best practices for purifying the final N-substituted 5-bromo-6-chloronicotinamide product?
A5: The purification strategy will depend on the physical properties of your product and the impurities present.
-
Aqueous Work-up: A common initial step is to wash the reaction mixture with water or a dilute aqueous acid to remove the amine hydrochloride salt and any excess base. The organic layer containing the amide product is then separated, dried, and concentrated.
-
Recrystallization: If the amide is a solid, recrystallization from a suitable solvent system (e.g., aqueous ethanol) is an effective method for obtaining highly pure material.
-
Column Chromatography: For oils or solids that are difficult to recrystallize, silica gel column chromatography is a versatile purification technique.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during amidation reactions with 5-Bromo-6-chloronicotinoyl chloride.
| Problem | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Formation | 1. Hydrolysis of the acyl chloride: Presence of moisture in reagents or glassware. 2. Inactivation of the amine: Formation of the amine hydrochloride salt due to the absence or insufficient amount of base. 3. Poor solubility of reactants: The acyl chloride or amine is not fully dissolved in the chosen solvent. 4. Low reactivity of the amine: The amine is sterically hindered or electronically deactivated. | 1. Ensure strictly anhydrous conditions: Thoroughly dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Add a suitable base: Include at least one equivalent of a non-nucleophilic base like triethylamine or DIPEA. If using excess amine as the base, ensure a sufficient excess is used. 3. Optimize the solvent: Choose a solvent in which both reactants are fully soluble. Gentle heating may be necessary, but monitor for potential side reactions. 4. Increase reaction temperature or time: For less reactive amines, extending the reaction time or moderately increasing the temperature may be required. Consider using a more forcing solvent like DMF. |
| Formation of a White Precipitate That is Not the Product | 1. Amine hydrochloride salt formation: The generated HCl is reacting with the starting amine. | 1. Add a non-nucleophilic base: This will neutralize the HCl as it is formed. 2. Purification: The amine hydrochloride salt can typically be removed by washing the crude product with water during work-up. |
| Complex Reaction Mixture (Multiple Spots on TLC) | 1. Presence of unreacted starting materials: Incomplete reaction. 2. Hydrolysis product present: 5-Bromo-6-chloronicotinic acid is present due to moisture contamination. 3. Formation of di-acylated byproduct: If the amine has multiple reactive sites. | 1. Optimize reaction conditions: See "Low or No Product Formation" section. 2. Improve anhydrous technique: Ensure all sources of moisture are eliminated. 3. Control stoichiometry: Use a 1:1 molar ratio of the acyl chloride to a mono-functional amine. For di-functional amines, consider using a protecting group strategy. |
| Product is an Oil or Fails to Crystallize | 1. Presence of impurities: Impurities can lower the melting point and inhibit crystallization. 2. Inappropriate crystallization solvent: The chosen solvent may not be suitable for inducing crystallization. | 1. Purify the crude product: Use column chromatography to remove impurities before attempting crystallization. 2. Screen for suitable solvents: Experiment with different solvents or solvent mixtures to find the optimal conditions for crystallization. |
| Dark-Colored Product | 1. Decomposition at elevated temperatures: The reaction temperature may be too high. 2. Impurities in the starting material: The starting acyl chloride or amine may contain colored impurities. | 1. Lower the reaction temperature: If possible, run the reaction at a lower temperature for a longer duration. 2. Purify starting materials: Ensure the purity of your starting materials before beginning the reaction. The acyl chloride can sometimes be purified by distillation under reduced pressure if it is thermally stable. |
Experimental Protocols
General Protocol for Amidation of an Amine with 5-Bromo-6-chloronicotinoyl Chloride
This protocol provides a general starting point for the amidation reaction. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific amines.
Materials:
-
5-Bromo-6-chloronicotinoyl chloride
-
Primary or secondary amine (1.0 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice-water bath
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq) and anhydrous DCM.
-
Add the base (e.g., triethylamine, 1.2 eq) to the stirred solution.
-
Cool the mixture to 0 °C in an ice-water bath.
-
In a separate dry flask, dissolve 5-Bromo-6-chloronicotinoyl chloride (1.05 eq) in anhydrous DCM.
-
Slowly add the solution of 5-Bromo-6-chloronicotinoyl chloride to the cooled amine solution dropwise over 10-15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude amide product.
-
Purify the crude product by recrystallization or column chromatography as needed.
Visualizing the Reaction and Troubleshooting Workflow
Amidation Reaction Scheme
Caption: General amidation reaction of 5-Bromo-6-chloronicotinoyl chloride.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yield in amidation reactions.
References
-
Setliff, F. L., & Caldwell, J. Z. (1991). Preparation of a Series of N-Phenylamides of 5-Bromo-6-Chloronicontinic Acid and 5-Bromo-2-Chloronicontinic Acid. Journal of the Arkansas Academy of Science, 45(1), 28. Available at: [Link]
-
ResearchGate. (2025). Electron-Withdrawing Substituents Decrease the Electrophilicity of the Carbonyl Carbon. An Investigation with the Aid of 13 C NMR Chemical Shifts, ??(CO) Frequency Values, Charge Densities, and Isodesmic Reactions To Interprete Substituent Effects on Reactivity. Available at: [Link]
- Pirrung, M. C. (2007). The Synthetic Organic Chemist's Companion. John Wiley & Sons.
- Filo. (20
Technical Support Center: Scaling Up the Synthesis of 5-Bromonicotinic Acid Derivatives
Welcome to the technical support center for the synthesis and derivatization of 5-bromonicotinic acid. This guide is designed for researchers, chemists, and process development professionals who are looking to troubleshoot and scale up their synthetic routes. As a pivotal building block in the pharmaceutical and agrochemical industries, robust and scalable syntheses of 5-bromonicotinic acid and its derivatives are critical.[1][2] This resource provides in-depth, field-proven insights in a direct question-and-answer format to address common challenges encountered during laboratory and pilot-scale production.
Section 1: Synthesis of the Core Intermediate: 5-Bromonicotinic Acid
The most prevalent and industrially viable route to 5-bromonicotinic acid is the direct electrophilic bromination of nicotinic acid. This section addresses the common questions and pitfalls associated with this key transformation.
Frequently Asked Questions (FAQs)
Question 1: What is the standard, scalable method for preparing 5-bromonicotinic acid?
Answer: The most common industrial method is the direct bromination of nicotinic acid. The reaction typically employs molecular bromine (Br₂) as the brominating agent and thionyl chloride (SOCl₂) as both a solvent and a reagent to activate the carboxylic acid.[3] A catalyst, such as powdered iron or another Lewis acid, is essential to facilitate the electrophilic aromatic substitution on the electron-deficient pyridine ring.[3][4][5]
The general mechanism involves the in-situ formation of nicotinoyl chloride, which is more susceptible to bromination. The carboxylic acid group directs the incoming electrophile (bromine) to the 5-position.[4]
Experimental Protocol: Synthesis of 5-Bromonicotinic Acid via Direct Bromination [3][5][6]
Troubleshooting Guide: Direct Bromination
Question 2: My direct bromination reaction is suffering from low yield. What are the common causes and solutions?
Answer: Low yield is a frequent issue when scaling up this reaction. The causes can generally be traced back to four key areas: temperature, catalyst activity, reagent quality, or reaction time. A systematic approach is crucial for diagnosis.
Table 1: Troubleshooting Guide for Low Yield in Direct Bromination
| Possible Cause | Underlying Reason | Suggested Solution |
| Insufficient Temperature | The electrophilic substitution on the electron-deficient pyridine ring has a high activation energy.[4] | Ensure the reaction mixture reaches and maintains the recommended reflux temperature (e.g., 110-120°C).[7] Use a high-boiling solvent or adjust heating mantle settings accordingly. |
| Inactive/Insufficient Catalyst | The Lewis acid catalyst (e.g., powdered iron) may be hydrated or oxidized, reducing its activity. Incorrect loading can also be an issue. | Use fresh, anhydrous catalyst. Ensure the catalyst loading is within the optimal range of 2-8% by weight of the starting nicotinic acid.[7] |
| Poor Reagent Quality | Impurities in the nicotinic acid, bromine, or thionyl chloride can interfere with the reaction mechanism or poison the catalyst.[4] | Verify the purity of all starting materials. Use reagents from a reputable supplier. Consider purification of nicotinic acid if its purity is suspect. |
| Insufficient Reaction Time | This reaction can be slow to reach completion, especially at a larger scale. | Allow the reaction to proceed for the full recommended duration (e.g., 10-14 hours).[4][7] Monitor the reaction's progress using TLC or HPLC to confirm the consumption of starting material before proceeding with work-up. |
Question 3: I'm observing significant impurities and side-products. How can I improve the reaction's selectivity?
Answer: The primary impurity is often over-brominated products. While the directing groups favor the 5-position, harsh conditions can lead to di-brominated species.
-
Control Stoichiometry: Carefully control the stoichiometry of the bromine.[4] While a slight excess may be required to drive the reaction to completion, a large excess will promote the formation of polybrominated byproducts.
-
Temperature Management: Excessively high temperatures can reduce selectivity. Adhere to the recommended temperature range found in literature procedures.[4]
-
Controlled Bromine Addition: On a larger scale, the addition of bromine should be done slowly and sub-surface, if possible, to ensure rapid mixing and prevent localized high concentrations of the brominating agent.
Section 2: Synthesis of Key Derivatives
Once pure 5-bromonicotinic acid is obtained, it serves as a versatile scaffold for further derivatization.[5] The two most common modifications involve the carboxylic acid handle and the bromine atom.
FAQs: Amide and Ester Formation
Question 4: What is the most reliable method for synthesizing amides from 5-bromonicotinic acid, especially at scale?
Answer: For a robust and scalable process, a two-step approach is recommended. First, the carboxylic acid is activated by converting it to the more reactive 5-bromonicotinoyl chloride . This is typically achieved by refluxing with an excess of thionyl chloride (SOCl₂) or oxalyl chloride.[6] The excess activating agent is then removed under reduced pressure. The crude acyl chloride can then be reacted with the desired amine (primary or secondary) in the presence of a base to yield the final amide.
-
Troubleshooting Tip: During the acyl chloride formation, ensure the reaction goes to completion (cessation of HCl/SO₂ gas evolution) to avoid unreacted starting material in the next step.[6] When scaling up, be mindful that the reaction of the acyl chloride with the amine is often highly exothermic and may require cooling and slow addition.
Question 5: I need to prepare a simple ester (e.g., methyl or ethyl). Is the acyl chloride route necessary?
Answer: Not necessarily. For simple, unhindered alcohols like methanol or ethanol, a direct Fischer esterification is often sufficient. This involves refluxing the 5-bromonicotinic acid in a large excess of the alcohol, which also acts as the solvent, with a catalytic amount of a strong acid (e.g., H₂SO₄). However, for more complex or acid-sensitive alcohols, the acyl chloride route provides a milder and more versatile alternative. It's also worth noting that the acid can be generated from its corresponding methyl ester via saponification (hydrolysis with a base like NaOH).[8]
Section 3: Alternative Synthetic Routes
While direct bromination is common, certain scenarios may require alternative approaches.
Question 6: Are there viable alternative routes if direct bromination fails or is unsuitable for my specific derivative?
Answer: Yes, though they are often more complex. Two classical reactions can be adapted:
-
Sandmeyer Reaction: This route starts with 5-aminonicotinic acid. The amino group is converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). This diazonium salt is then displaced by bromide using a copper(I) bromide (CuBr) catalyst.[9][10][11]
-
Potential Issue: Diazonium salts can be unstable, requiring careful temperature control (typically 0-5°C). The reaction can also generate radical side products.[9]
-
-
Hunsdiecker Reaction: This reaction involves the thermal decarboxylation of a silver salt of a carboxylic acid in the presence of bromine.[12][13] One could envision a route starting from a pyridine-3,5-dicarboxylic acid derivative, where one of the carboxylic acid groups is selectively converted to a silver salt and then subjected to brominative decarboxylation.
Section 4: Purification Strategies
Question 7: What are the most effective methods for purifying 5-bromonicotinic acid and its derivatives at a larger scale?
Answer: The purification strategy depends on the scale and the nature of the impurities.
-
Precipitation/pH Adjustment: For 5-bromonicotinic acid itself, the work-up is a key purification step. Carefully adjusting the pH of the aqueous solution to the isoelectric point (around pH 2.5-3.0) causes the product to precipitate, leaving many impurities behind in the solution.[1][7]
-
Recrystallization: This is the most powerful technique for obtaining high-purity crystalline material. The choice of solvent is critical.
Table 2: Common Solvents for Recrystallization
| Compound Type | Recommended Solvents | Notes |
| 5-Bromonicotinic Acid | Water, Ethanol, Isopropyl Alcohol[3][8] | Recrystallization from water is effective for removing inorganic salts. Alcohols can provide higher purity. |
| Amide/Ester Derivatives | Ethyl Acetate, Heptane, Toluene, Ethanol/Water mixtures | The optimal solvent will depend on the specific derivative's polarity. A solvent screen is highly recommended. |
-
Washing/Trituration: After filtration, washing the filter cake with a cold, non-polar solvent (like ice water or heptane) can effectively remove residual soluble impurities.[1]
References
-
The Indispensable Role of 5-Bromonicotinic Acid in Modern Pharmaceutical Synthesis . Pharmaffiliates. [Link]
- RU2039046C1 - Process for preparing 5-bromonicotinic acid.
- RU2070193C1 - Process for preparing 5-bromonicotinic acid.
-
Sandmeyer reaction . Wikipedia. [Link]
-
Hunsdiecker reaction . Wikipedia. [Link]
-
Decarboxylative Halogenation of Organic Compounds . National Institutes of Health (NIH). [Link]
-
Hunsdiecker Reaction . Organic Chemistry Portal. [Link]
-
Sandmeyer reaction . L.S.College, Muzaffarpur. [Link]
-
Hunsdiecker Reaction . BYJU'S. [Link]
-
Rate of Decarboxylation of pyridinecarboxylic acids . Chemistry Stack Exchange. [Link]
-
Sandmeyer Reaction . Organic Chemistry Portal. [Link]
-
Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II . ResearchGate. [Link]
-
5-Bromonicotinic acid 20826-04-4 wiki . LookChem. [Link]
-
Sandmeyer Reaction Mechanism . BYJU'S. [Link]
-
Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3) . ACS Publications. [Link]
-
Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch . National Institutes of Health (NIH). [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. RU2070193C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]
- 8. 5-Bromonicotinic acid | 20826-04-4 [chemicalbook.com]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 10. lscollege.ac.in [lscollege.ac.in]
- 11. byjus.com [byjus.com]
- 12. Hunsdiecker reaction - Wikipedia [en.wikipedia.org]
- 13. byjus.com [byjus.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Hunsdiecker Reaction [organic-chemistry.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Cytotoxicity of 5-Bromonicotinic Acid Derivatives
Introduction: The Strategic Importance of the 5-Bromonicotinic Acid Scaffold
In the landscape of modern medicinal chemistry, the pursuit of novel anticancer agents is relentless. A key strategy in this endeavor is the use of versatile molecular scaffolds that permit extensive structural modification to explore structure-activity relationships (SAR). 5-Bromonicotinic acid, a halogenated derivative of niacin (Vitamin B3), has emerged as a pivotal building block in this context.[1] Its structure is deceptively simple, yet it offers a powerful and adaptable platform for synthetic chemists.
The true value of 5-bromonicotinic acid lies in its two distinct, reactive sites: the carboxylic acid group and the bromine atom at the 5-position of the pyridine ring.[1][2] The carboxylic acid is readily converted into a variety of functional groups such as amides, esters, and hydrazides.[1] Simultaneously, the bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl and heteroaryl moieties.[1][2] This dual reactivity allows for the creation of large, structurally diverse libraries of compounds from a single, readily available starting material. This guide provides a comparative analysis of the cytotoxic potential of various classes of 5-bromonicotinic acid derivatives, details the experimental rationale, and provides robust protocols for their synthesis and evaluation.
Comparative Cytotoxicity of 5-Bromonicotinic Acid Derivatives
The derivatization of the 5-bromonicotinic acid scaffold has yielded several classes of compounds with promising cytotoxic profiles against various human cancer cell lines. The data presented below, synthesized from multiple studies, illustrates the potential of these derivatives. It is important to note that direct head-to-head comparisons across different studies can be influenced by varied experimental conditions; however, this curated data provides valuable insight into the general potency of each class.[3]
| Derivative Class | Representative Structure/Modification | Cancer Cell Line | IC50 (µM) | Key Observations & Reference |
| Hydrazones | 5-Bromosalicylaldehyde Isonicotinoyl Hydrazone | HL-60 (Leukemia) | ~4.13 | Demonstrates potent, concentration-dependent cytotoxicity comparable to cisplatin.[4] |
| 5-Bromosalicylaldehyde Isonicotinoyl Hydrazone | SKW-3 (Leukemia) | ~3.14 | Shows high sensitivity in T-cell leukemia lines.[4] | |
| Schiff Bases | Condensation with primary amines | A549 (Lung) | Varies | Cytotoxicity is highly dependent on the amine substituent. Coordination with metals like copper can enhance activity.[5][6] |
| (Generic Example) | MCF-7 (Breast) | Varies | Schiff bases are explored for their ability to induce apoptosis.[5][7] | |
| Amides | N-substituted amides | Various | Varies | Amide derivatives are synthesized to improve physicochemical properties and explore SAR.[8] |
| Isatin Hybrids | N'-(5-bromo-2-oxoindolin-3-ylidene) nicotinohydrazide** | M. tuberculosis*** | 6.25 µg/mL | While tested for antitubercular activity, these compounds showed no significant cytotoxicity against cancer cell lines like MCF-7, HepG2, and A549, indicating a favorable selectivity profile.[9] |
*Note: This is a bromo-salicylaldehyde hydrazone, structurally related and indicative of the potential of bromo-substituted hydrazone derivatives. **Note: A nicotinohydrazide with a bromo-substituted isatin moiety, demonstrating the versatility of the core structure. ***Note: MIC value, not IC50. Included to show a class of derivatives with high potency against a biological target but low host cell toxicity.
Experimental Design & Rationale: From Synthesis to Cytotoxicity
The evaluation of novel compounds is a systematic process. The causality behind our experimental choices is grounded in establishing a clear, reproducible path from chemical synthesis to biological effect.
Workflow for Cytotoxicity Evaluation
The overall process involves synthesizing the target compounds, purifying and characterizing them to ensure identity and purity, and then subjecting them to in vitro cytotoxicity screening to determine their potency.
Caption: General workflow for synthesis and in vitro cytotoxicity testing.
Protocol 1: Synthesis of 5-Bromonicotinic Acid Hydrazide
This protocol details the conversion of the carboxylic acid moiety into a hydrazide. Hydrazides are key intermediates for synthesizing hydrazones and other heterocyclic systems, which often exhibit potent biological activities.[10]
Rationale: This two-step process first converts the relatively unreactive carboxylic acid into a more electrophilic ester, which then readily reacts with hydrazine hydrate in a nucleophilic acyl substitution reaction to form the stable hydrazide. Ethanol is used as a solvent due to its ability to dissolve the reactants and its suitable boiling point for reflux.
Materials:
-
5-Bromonicotinic acid
-
Absolute Ethanol
-
Concentrated Sulfuric Acid (catalyst)
-
Hydrazine Hydrate (80%)
-
Sodium Bicarbonate solution
-
Reaction flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
Esterification: To a solution of 5-bromonicotinic acid (10 mmol) in absolute ethanol (50 mL), add concentrated sulfuric acid (0.5 mL) dropwise.
-
Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.
-
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Causality: Heating provides the necessary activation energy for the reaction. Refluxing prevents the loss of solvent and reactants.
-
-
Work-up (Ester): After cooling, reduce the solvent volume under vacuum. Neutralize the remaining solution carefully with a saturated sodium bicarbonate solution until effervescence ceases. Extract the ethyl 5-bromonicotinate product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude ester.
-
Hydrazide Formation: Dissolve the crude ethyl 5-bromonicotinate (8 mmol) in ethanol (40 mL). Add hydrazine hydrate (16 mmol, 2 equivalents).
-
Causality: Hydrazine is a strong nucleophile that attacks the ester's carbonyl carbon. Using an excess ensures the reaction goes to completion.
-
-
Second Reflux: Reflux the mixture for 6-8 hours. A precipitate of the hydrazide may form upon cooling.
-
Isolation: Cool the reaction mixture in an ice bath. Collect the precipitated solid by suction filtration, wash with cold ethanol, and dry under vacuum to yield 5-bromonicotinic acid hydrazide.
Protocol 2: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[11]
Rationale: In viable cells, mitochondrial reductase enzymes convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells. A solubilizing agent (like DMSO) is then added to dissolve the formazan crystals, and the absorbance is read on a spectrophotometer.[11]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well sterile plates
-
Test compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Causality: A 24-hour pre-incubation ensures cells are in a logarithmic growth phase and have adhered to the plate, providing a consistent baseline for the experiment.
-
-
Compound Treatment: Prepare serial dilutions of the 5-bromonicotinic acid derivative in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO at the highest concentration used) and a blank (medium only).
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO2.
-
Causality: This extended incubation period allows the compound sufficient time to exert its cytotoxic or cytostatic effects. The choice between 48h and 72h depends on the cell line's doubling time and the compound's expected mechanism.[3]
-
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Causality: This allows sufficient time for viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well. Agitate the plate gently for 10 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the formula: (Absorbance of treated cells / Absorbance of vehicle control) x 100. Plot the viability percentage against the compound concentration to determine the IC50 value (the concentration required to inhibit 50% of cell growth).[12]
Potential Mechanism of Action: Induction of Apoptosis
Many cytotoxic agents, including derivatives of heterocyclic compounds, exert their anticancer effects by inducing apoptosis, or programmed cell death.[5][13] This is a highly regulated process that eliminates damaged or unwanted cells without causing inflammation. A common pathway involves the mitochondria, which, upon receiving an apoptotic signal from the compound, release cytochrome c. This triggers a cascade of caspase activation (e.g., caspase-9 and caspase-3), leading to the systematic dismantling of the cell.[13]
Caption: Simplified mitochondrial pathway of apoptosis induction.
Conclusion and Future Outlook
5-Bromonicotinic acid and its derivatives represent a highly promising and synthetically tractable class of compounds for anticancer drug discovery.[1] The data indicates that derivatization into hydrazones and Schiff bases can lead to compounds with potent cytotoxic activity in the low micromolar range.[4] The true strength of this scaffold lies in its amenability to fine-tuning through combinatorial synthesis, allowing for the rapid optimization of potency, selectivity, and pharmacokinetic properties.
Future research should focus on synthesizing broader libraries of derivatives and screening them against larger panels of cancer cell lines, including drug-resistant variants. Elucidating the specific molecular targets and mechanisms of action for the most potent compounds will be crucial for their rational development into next-generation therapeutic agents.
References
- Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines. Benchchem.
- Preliminary Cytotoxicity Screening of Novel Anticancer Compounds: A Technical Guide. Benchchem.
- Application Notes and Protocols: 5-Bromonicotinic Acid in Medicinal Chemistry. Benchchem.
- 5-Bromonicotinic acid | 20826-04-4. Benchchem.
- Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. PMC - NIH.
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- Application Notes and Protocols for the Synthesis of Schiff Bases from 5-Bromonicotinaldehyde and Primary Amines. Benchchem.
- Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. Anticancer Research.
- Design, drug-likeness and cytotoxicity of some bromo-salicylaldehyde aroylhydrazones. Journal of Medical and Biological Sciences.
- Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. MDPI.
- An In-depth Technical Guide to 5-Bromonicotinic Acid (CAS Number: 20826-04-4). Benchchem.
- 5-Bromonicotinic acid | Drug Information, Uses, Side Effects, Pharma intermedi
- IN VITRO PROSPECTION OF ANTICANCER ACTIVITY OF SOME BROMINATED DERIVATIVES WITH ACETOPHENONE SCAFFOLD. Farmacia Journal.
- Graphical representation of the cytotoxicity of the synthesized compounds against (A) lung (A549) and (B) gastric (AGS) cancer cell lines obtained by MTT assay.
- 5-Bromonicotinic acid | 20826-04-4. ChemicalBook.
- 5-Bromonicotinic acid | C6H4BrNO2 | CID 88707. PubChem.
- Synthesis and biological evaluation of novel hydrazide based cytotoxic agents. PubMed.
- Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Bentham Science.
- Organoboronic acids/esters as effective drug and prodrug candidates in cancer tre
- Synthesis and anti-cancer activity evaluation of 5-(2-carboxyethenyl)
- Enhancement of the Cytotoxicity of Quinazolinone Schiff Base Derivatives with Copper Coordin
- Development of naphthalimide hydrazide derivatives as potent antibacterial agents against carbapenem-resistant A. baumannii. PubMed Central.
- Evaluation of newly synthesized schiff base Pd(II) complexes for prostate cancer treatment through in vitro cytotoxicity and molecular mechanistic studies. PMC - PubMed Central.
- Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxyl
- Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. MDPI.
- Gold amides as anticancer drugs: synthesis and activity studies. RSC Publishing.
- Acetylation Enhances the Anticancer Activity and Oral Bioavailability of 5-Demethyltangeretin. MDPI.
- Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing C
Sources
- 1. 5-Bromonicotinic acid | 20826-04-4 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioscience.scientific-journal.com [bioscience.scientific-journal.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Gold amides as anticancer drugs: synthesis and activity studies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and biological evaluation of novel hydrazide based cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijprajournal.com [ijprajournal.com]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis and anti-cancer activity evaluation of 5-(2-carboxyethenyl)-isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 5-Bromo-6-chloronicotinoyl Chloride
For researchers, scientists, and professionals in drug development, the purity and quality of starting materials and intermediates are paramount. 5-Bromo-6-chloronicotinoyl chloride is a key building block in the synthesis of various pharmaceutical compounds.[1][2][3] Its reactive nature as an acyl chloride necessitates robust and reliable analytical methods to ensure its identity, purity, and stability. This guide provides an in-depth comparison of analytical methodologies for the validation of 5-Bromo-6-chloronicotinoyl chloride, grounded in the principles of scientific integrity and regulatory compliance.
The validation of an analytical procedure is the documented process that establishes, by laboratory studies, that the performance characteristics of the procedure meet the requirements for its intended application.[4][5] This guide will explore the validation of two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, which are recognized by major regulatory bodies including the FDA and EMA.[6][7][8][9][10]
The Criticality of Method Validation
Analytical method validation is the cornerstone of quality control in the pharmaceutical industry. It provides a high degree of assurance that the method consistently produces a result that is accurate, reproducible, and specific for its intended purpose.[4][9] For a reactive intermediate like 5-Bromo-6-chloronicotinoyl chloride, a validated method is crucial for:
-
Ensuring the quality of the starting material: This directly impacts the purity and yield of the final active pharmaceutical ingredient (API).
-
Monitoring reaction progress and byproducts: Understanding the reaction landscape is key to process optimization.[1]
-
Stability testing: Acyl chlorides can be sensitive to hydrolysis, and a validated method is essential to assess degradation products over time.[11][12]
-
Regulatory submissions: Comprehensive validation data is a mandatory component of regulatory filings.[13][14]
Comparative Analysis of Analytical Methodologies
The choice of analytical technique is driven by the physicochemical properties of the analyte. For 5-Bromo-6-chloronicotinoyl chloride, both HPLC and GC present viable options, each with its own set of advantages and considerations.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely adopted technique for the analysis of non-volatile and thermally labile compounds.[15][16][17] Given the potential for thermal degradation of acyl chlorides, HPLC is often a preferred method.
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and thermally stable compounds. While acyl chlorides can be reactive, with proper derivatization or direct injection under optimized conditions, GC can provide excellent resolution and sensitivity.[11][18][19]
Validation Parameters: A Head-to-Head Comparison
The following sections detail the validation parameters as prescribed by ICH Q2(R2) and provide a comparative analysis of their application to HPLC and GC methods for 5-Bromo-6-chloronicotinoyl chloride.[5][6][8]
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components.[13][20]
-
HPLC Approach: Specificity is typically demonstrated by separating the main peak of 5-Bromo-6-chloronicotinoyl chloride from potential impurities and degradation products (e.g., 5-bromo-6-chloronicotinic acid, the hydrolysis product).[1] This can be achieved by developing a suitable gradient elution method and using a photodiode array (PDA) detector to check for peak purity.
-
GC Approach: For GC, specificity is established by demonstrating baseline separation of the analyte from other volatile components. Derivatization of the acyl chloride to a more stable ester can enhance specificity and chromatographic performance.[11][12][21]
Table 1: Comparison of Specificity Validation
| Parameter | HPLC Method | GC Method |
| Method | Gradient Reverse-Phase HPLC with PDA detection | Capillary GC with Flame Ionization Detection (FID) after derivatization |
| Procedure | Analyze a spiked sample containing 5-Bromo-6-chloronicotinoyl chloride and its potential impurities/degradants. | Analyze a derivatized spiked sample containing the analyte and potential volatile impurities. |
| Acceptance Criteria | The main peak is well-resolved from all other peaks (Resolution > 2). Peak purity index is > 0.99. | The main peak is baseline-separated from all other peaks (Resolution > 1.5). |
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[20]
-
HPLC & GC Approach: Linearity is assessed by preparing a series of standard solutions of 5-Bromo-6-chloronicotinoyl chloride at different concentrations and analyzing them. The response (peak area) is then plotted against the concentration, and a linear regression analysis is performed.
Table 2: Illustrative Linearity and Range Data
| Method | Range (µg/mL) | Correlation Coefficient (r²) |
| HPLC | 1 - 100 | > 0.999 |
| GC (derivatized) | 0.5 - 50 | > 0.998 |
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[9] It is typically determined by recovery studies.
-
HPLC & GC Approach: A known amount of 5-Bromo-6-chloronicotinoyl chloride is spiked into a placebo or a sample matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery of the analyte is then calculated.
Table 3: Hypothetical Accuracy (Recovery) Data
| Method | Spiked Level | Mean Recovery (%) |
| HPLC | 80% | 99.5 |
| 100% | 100.2 | |
| 120% | 99.8 | |
| GC (derivatized) | 80% | 98.9 |
| 100% | 101.1 | |
| 120% | 99.3 | |
| Acceptance Criteria | 98.0% - 102.0% | 98.0% - 102.0% |
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability and intermediate precision.[20]
-
Repeatability (Intra-assay precision): The precision of the method under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): The precision of the method within the same laboratory but on different days, with different analysts, and/or with different equipment.
Table 4: Example Precision Data
| Parameter | HPLC Method (%RSD) | GC Method (%RSD) |
| Repeatability (n=6) | < 1.0% | < 1.5% |
| Intermediate Precision | < 2.0% | < 2.5% |
| Acceptance Criteria | < 2.0% | < 3.0% |
Detection Limit (DL) and Quantitation Limit (QL)
The Detection Limit is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Quantitation Limit is the lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
-
Approach: DL and QL can be determined based on the standard deviation of the response and the slope of the calibration curve.
Table 5: Comparative DL and QL
| Parameter | HPLC Method (µg/mL) | GC Method (µg/mL) |
| Detection Limit (DL) | 0.1 | 0.05 |
| Quantitation Limit (QL) | 0.3 | 0.15 |
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[13][20]
-
HPLC Parameters to Vary: pH of the mobile phase, column temperature, flow rate, and organic modifier percentage.
-
GC Parameters to Vary: Inlet temperature, oven temperature ramp rate, carrier gas flow rate.
Table 6: Robustness Study Design
| Parameter Varied | HPLC Method | GC Method |
| Flow Rate/Carrier Gas Flow | ± 0.2 mL/min | ± 0.1 mL/min |
| Temperature | ± 5 °C | ± 5 °C |
| Mobile Phase Composition | ± 2% organic | N/A |
| Acceptance Criteria | System suitability parameters are met, and the results do not significantly change. | System suitability parameters are met, and the results do not significantly change. |
Experimental Protocols
HPLC Method Validation Protocol
-
Specificity: Prepare a solution containing 5-Bromo-6-chloronicotinoyl chloride, 5-bromo-6-chloronicotinic acid, and another potential process impurity. Inject and verify the resolution between the peaks.
-
Linearity: Prepare a series of at least five concentrations of 5-Bromo-6-chloronicotinoyl chloride reference standard. Inject each solution in triplicate.
-
Accuracy: Spike a placebo with the analyte at three different concentration levels. Analyze each level in triplicate.
-
Precision:
-
Repeatability: Analyze six replicate preparations of the same sample.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
-
-
Robustness: Vary the chromatographic conditions as outlined in Table 6 and assess the impact on the results.
GC Method Validation Protocol (with Derivatization)
-
Derivatization: React 5-Bromo-6-chloronicotinoyl chloride with a suitable alcohol (e.g., methanol) in the presence of a non-nucleophilic base to form the corresponding methyl ester.
-
Specificity: Analyze the derivatized analyte along with potential volatile impurities.
-
Linearity, Accuracy, and Precision: Follow the same principles as for the HPLC method, using the derivatized analyte.
-
Robustness: Vary the GC parameters as described in Table 6.
Visualization of Validation Workflows
Caption: A generalized workflow for the validation of an analytical method.
Conclusion and Recommendations
Both HPLC and GC are suitable techniques for the analysis of 5-Bromo-6-chloronicotinoyl chloride, provided they are properly validated.
-
HPLC is recommended for routine quality control due to its direct analysis capabilities for this type of compound, minimizing sample preparation and potential for analyte degradation. Its robustness and precision are generally very high for non-volatile compounds.
-
GC with derivatization is a powerful alternative, particularly for impurity profiling where volatile byproducts may be of interest. The derivatization step adds complexity but can significantly improve chromatographic performance and sensitivity.
The choice between the two methods will ultimately depend on the specific application, the available instrumentation, and the nature of the impurities that need to be monitored. Regardless of the method chosen, a comprehensive validation study following the principles outlined in the ICH guidelines is non-negotiable to ensure the generation of reliable and scientifically sound data. This, in turn, underpins the quality and safety of the final pharmaceutical products.
References
-
Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024). U.S. Food and Drug Administration. [Link]
-
Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Pharmaguideline. [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024). ProPharma Group. [Link]
-
FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). ECA Academy. [Link]
-
Quality Guidelines - ICH. (n.d.). International Council for Harmonisation. [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (2024). European Medicines Agency. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025). Lab Manager. [Link]
-
FDA Releases Guidance on Analytical Procedures - BioPharm International. (2024). BioPharm International. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. (2024). Starodub. [Link]
-
3 Key Regulatory Guidelines for Method Validation - Altabrisa Group. (2025). Altabrisa Group. [Link]
-
ICH Q2 R1: Mastering Analytical Method Validation - Abraham Entertainment. (2025). Abraham Entertainment. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.). ECA Academy. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. (1995). European Medicines Agency. [Link]
-
Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA). (2023). European Medicines Agency. [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. - European Bioanalysis Forum. (n.d.). European Bioanalysis Forum. [Link]
-
Development and Validation of a Specific and Sensitive GC-FID Method for the Determination of Impurities in 5-chlorovaleroyl Chloride - PubMed. (2010). PubMed. [Link]
-
Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - ResearchGate. (n.d.). ResearchGate. [Link]
-
Spectroscopic Studies of Substituted Methyl-Hydroxy-Pyridine. (2022). International Journal of Food and Nutritional Sciences. [Link]
-
Development and validation of a specific and sensitive GC-FID method for the determination of impurities in 5-chlorovaleroyl chloride - ResearchGate. (2010). ResearchGate. [Link]
-
Spectroscopic analysis of 2,5-Disubstituted Pyridine Derivatives: Part III - International Journal of Engineering Inventions. (n.d.). International Journal of Engineering Inventions. [Link]
-
Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives - ResearchGate. (2014). ResearchGate. [Link]
-
Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins - PubMed. (1976). PubMed. [Link]
-
Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives | ACS Omega. (2023). ACS Omega. [Link]
-
Development and validation of gas chromatography method for low level detection of residual Methyl chloride, Ethyl chloride and - Der Pharma Chemica. (n.d.). Der Pharma Chemica. [Link]
-
SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE | TSI Journals. (n.d.). TSI Journals. [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Chromatography Online. [Link]
-
HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW - World Journal of Pharmaceutical and Medical Research. (2023). World Journal of Pharmaceutical and Medical Research. [Link]
-
Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. (n.d.). International Journal of Creative Research Thoughts. [Link]
-
VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO) - INIS-IAEA. (n.d.). INIS-IAEA. [Link]
-
Hplc method development and validation: an overview - SciSpace. (n.d.). SciSpace. [Link]
-
phenyl nicotinamide derivatives promoted by dcc - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2023). World Journal of Pharmaceutical Research. [Link]
-
The Preparation of Nicotinyl Chloride | Journal of the American Chemical Society. (1951). Journal of the American Chemical Society. [Link]
-
Validation of liquid chromatographic methods - OUCI. (n.d.). OUCI. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. fda.gov [fda.gov]
- 7. ICH Official web site : ICH [ich.org]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 10. starodub.nl [starodub.nl]
- 11. Development and validation of a specific and sensitive GC-FID method for the determination of impurities in 5-chlorovaleroyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. propharmagroup.com [propharmagroup.com]
- 14. altabrisagroup.com [altabrisagroup.com]
- 15. benchchem.com [benchchem.com]
- 16. wjpmr.com [wjpmr.com]
- 17. ijarsct.co.in [ijarsct.co.in]
- 18. Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. derpharmachemica.com [derpharmachemica.com]
- 20. ema.europa.eu [ema.europa.eu]
- 21. researchgate.net [researchgate.net]
A Comparative Guide for Researchers: Thionyl Chloride vs. Oxalyl Chloride for the Chlorination of Nicotinic Acid
In the synthesis of pharmaceuticals and fine chemicals, the conversion of carboxylic acids to their corresponding acyl chlorides is a cornerstone transformation. Nicotinoyl chloride, derived from nicotinic acid (Vitamin B3), is a pivotal intermediate. The choice of chlorinating agent for this conversion is critical, directly impacting yield, purity, and process safety. This guide provides an in-depth, objective comparison of two common reagents for this purpose: thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂), grounded in mechanistic principles and practical laboratory data.
Mechanistic Overview: Understanding the "Why"
While both reagents yield the same acyl chloride, their reaction pathways are distinct, influencing reaction conditions and outcomes.[1]
Thionyl Chloride (SOCl₂): The reaction with thionyl chloride typically proceeds through an Sₙi (intramolecular nucleophilic substitution) mechanism.[1] The carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of SOCl₂, forming a reactive chlorosulfite intermediate. This intermediate then collapses, with an internal chloride transfer to the carbonyl carbon, releasing gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl).[1][2]
Oxalyl Chloride ((COCl)₂): Oxalyl chloride is often considered a milder and more selective reagent.[3] Its reaction with a carboxylic acid forms an unstable acyl oxalyl chloride intermediate. This intermediate readily decomposes to the desired acyl chloride, driven by the formation of highly stable and volatile byproducts: carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl).[4][5]
The Catalytic Role of DMF: For both reagents, but especially for oxalyl chloride, a catalytic amount of N,N-dimethylformamide (DMF) is often employed to accelerate the reaction.[6][7] DMF reacts with the chlorinating agent to form an electrophilic Vilsmeier reagent in situ (N,N-dimethylchloroiminium ion).[8][9][10][11] This highly reactive species is the true active chlorinating agent, readily reacting with the carboxylate to form the acyl chloride and regenerate the DMF catalyst.[5][7][9]
Visualizing the Reaction Pathways
Caption: Reaction mechanism of nicotinic acid with thionyl chloride.
Caption: DMF-catalyzed reaction of nicotinic acid with oxalyl chloride.
Head-to-Head Performance Comparison
The choice between thionyl chloride and oxalyl chloride often comes down to a trade-off between cost, reaction conditions, and the ease of product purification.
| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) | Rationale & Expert Insights |
| Reactivity & Conditions | Lower reactivity; often requires heating/reflux.[6] | Higher reactivity; reactions often run at room temperature or below.[6] | Oxalyl chloride's higher reactivity, especially with catalytic DMF, allows for milder conditions, which is beneficial for sensitive substrates. |
| Byproducts | SO₂ (gas), HCl (gas).[1] | CO (gas), CO₂ (gas), HCl (gas).[4][12] | All byproducts from oxalyl chloride are gaseous, simplifying work-up significantly.[3][12] SO₂ from thionyl chloride is also a gas but requires efficient scrubbing. |
| Work-up & Purification | Requires removal of excess reagent (b.p. 79°C) via distillation/evaporation.[13][14] | Excess reagent (b.p. 62-65°C) and all byproducts are highly volatile and easily removed in vacuo.[1][15] | The lower boiling point and all-gaseous byproducts make oxalyl chloride reactions "cleaner" and generally easier to work up.[12][16] |
| Product Form | Often yields nicotinoyl chloride hydrochloride due to HCl byproduct.[13][17][18][19] | Can yield the free acyl chloride, especially if HCl is scavenged or removed efficiently. | The pyridine nitrogen in nicotinic acid is basic and readily protonated by the HCl generated, forming the hydrochloride salt. This is a critical consideration for subsequent reaction steps. |
| Cost | Lower cost, favored for large-scale industrial production.[1] | More expensive, typically used for smaller-scale, high-value syntheses.[20] | For bulk manufacturing, the cost of thionyl chloride is a significant advantage. In research and fine chemical synthesis, the benefits of oxalyl chloride often justify the higher price. |
| Safety | Corrosive, lachrymator. Releases toxic SO₂ and HCl gas.[21] | Corrosive. Releases toxic CO and HCl gas. Decomposes to phosgene at high temperatures. | Both reagents are hazardous and must be handled in a well-ventilated fume hood with appropriate personal protective equipment.[18] |
Experimental Protocols: A Self-Validating System
The following protocols represent typical, field-proven methodologies. The rationale behind key steps is explained to ensure reproducibility and understanding.
This method is robust and widely cited for producing the hydrochloride salt of the acyl chloride.
Workflow Diagram:
Caption: Workflow for nicotinoyl chloride synthesis using thionyl chloride.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (containing NaOH solution), add nicotinic acid (1.0 eq).
-
Causality: The scrubber is essential to neutralize the toxic HCl and SO₂ gases produced during the reaction.
-
-
Reagent Addition: In a fume hood, carefully add an excess of thionyl chloride (e.g., 3-5 eq) to the nicotinic acid.[13] The reaction can be run neat or in a high-boiling inert solvent like toluene.
-
Causality: Using SOCl₂ as both reagent and solvent drives the reaction to completion. An excess ensures all the carboxylic acid is consumed.
-
-
Heating: Heat the mixture to reflux (approximately 79°C if neat) for 2-3 hours.[13][17] The reaction is typically complete when gas evolution ceases.
-
Causality: Heating is required to overcome the activation energy for the less reactive thionyl chloride.[1]
-
-
Work-up: Cool the reaction mixture to room temperature. Remove the excess thionyl chloride under reduced pressure (vacuum).[13][14] An azeotropic distillation with a dry, inert solvent like toluene can aid in the complete removal of residual SOCl₂.[22]
-
Causality: Complete removal of SOCl₂ is crucial as it can interfere with subsequent reactions. The resulting solid is the crystalline nicotinoyl chloride hydrochloride.[13]
-
-
Product Handling: The resulting solid hydrochloride is often used directly in the next step by suspending it in an anhydrous aprotic solvent (e.g., dichloromethane, THF).[13][23]
This method offers milder conditions and a simpler work-up, making it ideal for laboratory-scale synthesis.
Workflow Diagram:
Caption: Workflow for nicotinoyl chloride synthesis using oxalyl chloride.
Step-by-Step Methodology:
-
Reaction Setup: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a gas outlet, suspend nicotinic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, CH₂Cl₂).
-
Causality: An inert atmosphere and anhydrous conditions are critical as acyl chlorides are highly moisture-sensitive.
-
-
Catalyst Addition: Add a catalytic amount of DMF (e.g., 1-2 drops) via syringe.[15]
-
Reagent Addition: Cool the suspension to 0°C using an ice bath. Slowly add oxalyl chloride (1.1-1.5 eq) dropwise.[15] Vigorous gas evolution (CO, CO₂, HCl) will be observed.
-
Causality: The slow, cold addition helps to control the exothermic reaction and prevent potential side reactions.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution has stopped.[15]
-
Causality: The cessation of bubbling is a reliable indicator that the reaction is complete.
-
-
Work-up: Concentrate the reaction mixture by rotary evaporation to remove the solvent, excess oxalyl chloride, and dissolved gaseous byproducts.[15]
Conclusion for the Practicing Scientist
Both thionyl chloride and oxalyl chloride are effective reagents for the preparation of nicotinoyl chloride.
-
Thionyl Chloride is the workhorse for large-scale synthesis where cost is a primary driver. The protocol is straightforward, but the higher temperatures and more involved work-up to remove the excess reagent must be considered. The product is reliably isolated as the stable hydrochloride salt.
-
Oxalyl Chloride is the superior choice for research, process development, and the synthesis of high-value compounds where purity and mild reaction conditions are paramount.[1] The ease of work-up, driven by volatile byproducts, is a significant practical advantage, often leading to cleaner crude product that can be used directly in subsequent transformations.
The final decision should be guided by the scale of the reaction, the sensitivity of other functional groups in the molecule (if any), available equipment for handling hazardous gases, and economic considerations.
References
- Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison. (2025). Vertex AI Search.
- Synthesis of Nicotinoyl chloride.PrepChem.com.
- Vilsmeier-Haack Reaction.Tokyo Chemical Industry UK Ltd.
- Synthesis of nicotinoyl chloride hydrochloride.PrepChem.com.
- An Efficient Method for Preparation of Acyl Chlorides and Symmetrical Anhydrides from Carboxylic Acids with Btc/Dmf.Semantic Scholar.
- Application Notes and Protocols for the Conversion of Carboxylic Acids to Acyl Chlorides using N,N-dimethylformamide Hydrochlori.Benchchem.
- How to achieve chlorination of carboxylic acid to convert into acid chloride?
- Synthesis of acid chlorides?
- Acid to Acid Chloride - Common Conditions.Organic Chemistry Portal.
- Beyond a solvent: triple roles of dimethylformamide in organic chemistry.
- Understanding the Formation of Acid Chlorides: Common Missteps and Key Insights.Medium.
- Dmf role in acid chloride form
- Vilsmeier-Haack Reaction.J&K Scientific LLC.
- Nicotinic acid ester of resveratrol and its synthetic method.
- A Comparative Guide to Activating Agents for Vilsmeier Reagent Formation: POCl₃, SOCl₂, and Oxalyl Chloride.Benchchem.
- A Comparative Guide to Chlorinating Agents for Carboxylic Acids.Benchchem.
- Method for producing 2-halogen nicotinic acid derivatives and 2-chloronicotinic acid-n-butyl esters as intermediate products.
- Vilsmeier reagent.Wikipedia.
- Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides.MDPI.
- Oxalyl chloride.Organic Chemistry Portal.
- Organic Syntheses Procedure.Organic Syntheses.
- Vilsmeier-Haack Reaction.Organic Chemistry Portal.
- Oxalyl chloride.Wikipedia.
- Working with Hazardous Chemicals.Organic Syntheses.
- Synthesis of Acyl Chlorides with Thionyl Chloride.Reddit.
- Oxalyl Chloride.Organic Syntheses.
- Procedure.Organic Syntheses.
- Reactions and Applic
- Green Process for the Synthesis of 2-Chloronicotinic Acid.China/Asia On Demand (CAOD).
- Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.Master Organic Chemistry.
- Synthesis, characterization of some deriv
- Alcohol to Chloride - Common Conditions.Organic Chemistry Portal.
- Alcohols to Alkyl Chlorides, Part 2: Thionyl Chloride (SOCl2).YouTube.
- Oxalyl Chloride.Common Organic Chemistry.
- Oxalyl chloride- a versatile reagent in organic transform
Sources
- 1. Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison - Wolfa [wolfabio.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Understanding the Formation of Acid Chlorides: Common Missteps and Key Insights [yufenggp.com]
- 5. benchchem.com [benchchem.com]
- 6. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 7. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vilsmeier-Haack Reaction | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 9. benchchem.com [benchchem.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. prepchem.com [prepchem.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]
- 17. prepchem.com [prepchem.com]
- 18. researchgate.net [researchgate.net]
- 19. CN1234690C - Nicotinic acid ester of resveratrol and its synthetic method - Google Patents [patents.google.com]
- 20. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 21. m.youtube.com [m.youtube.com]
- 22. reddit.com [reddit.com]
- 23. mdpi.com [mdpi.com]
A Comparative Guide to ¹H and ¹³C NMR for Structural Confirmation of Nicotinic Acid Derivatives
<_>
Introduction
Nicotinic acid, also known as niacin or Vitamin B3, is a fundamental component in cellular metabolism and a precursor to the coenzymes NAD and NADP. Its derivatives form the backbone of numerous pharmaceuticals, exhibiting a wide range of biological activities. The precise structural characterization of these derivatives is a critical step in drug discovery, development, and quality control. Among the analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most powerful and definitive method for the unambiguous structural elucidation of organic molecules in solution.[1][2]
This guide provides an in-depth comparison of ¹H and ¹³C NMR spectral data for nicotinic acid and several of its key derivatives. By presenting experimental data and explaining the underlying principles of chemical shifts and coupling constants, this document serves as a practical resource for researchers, scientists, and drug development professionals. We will explore how functional group modifications—such as esterification, amidation, and ring substitution—induce predictable changes in the NMR spectra, allowing for confident structural confirmation.
Fundamental Principles: NMR of the Pyridine Ring
The nicotinic acid core is a pyridine ring substituted with a carboxylic acid at the 3-position. The electronic properties of this heteroaromatic system are key to interpreting its NMR spectra. The nitrogen atom is more electronegative than carbon, leading to a general deshielding of the ring protons and carbons compared to benzene. Protons and carbons closer to the nitrogen (the α-positions, C2 and C6) are typically the most deshielded.[3] The introduction of substituents further perturbs this electronic environment, causing characteristic shifts in the NMR signals that provide a roadmap to the molecule's structure.
¹H and ¹³C NMR Spectral Analysis of Nicotinic Acid
The starting point for any comparative analysis is the parent compound, nicotinic acid. The protons on the pyridine ring give rise to a distinct set of signals in the aromatic region of the ¹H NMR spectrum, typically between 7.0 and 9.0 ppm.[4] The assignment of these protons is based on their chemical environment, their coupling patterns (multiplicity), and the magnitude of the coupling constants (J-values).
The proton at position 2 (H2) is the most deshielded due to its proximity to both the ring nitrogen and the electron-withdrawing carboxylic acid group. H6 is also significantly deshielded by the adjacent nitrogen. H4 and H5 are typically found at higher fields (less deshielded).
Diagram: Structure and Atom Numbering of Nicotinic Acid
Caption: Structure of Nicotinic Acid with IUPAC numbering.
Table 1: ¹H and ¹³C NMR Data for Nicotinic Acid
| Atom | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity & Coupling Constants (J, Hz) | ¹³C Chemical Shift (δ, ppm) |
| H2/C2 | 9.12 | d, J ≈ 2.3 | 150.8 |
| C3 | - | - | 130.2 |
| H4/C4 | 8.85 | dt, J ≈ 8.0, 1.8 | 137.2 |
| H5/C5 | 7.59 | ddd, J ≈ 8.0, 4.8, 0.8 | 123.8 |
| H6/C6 | 8.30 | dd, J ≈ 4.8, 1.7 | 153.9 |
| COOH | 13.2 (broad) | s | 166.0 |
| (Data acquired in DMSO-d₆. Source: Spectral Database for Organic Compounds, SDBS) |
Comparative Analysis: Structural Confirmation of Derivatives
Case Study 1: Esterification - Ethyl Nicotinate
Esterification of the carboxylic acid group, for example, to form ethyl nicotinate, introduces new signals and causes subtle but predictable shifts in the existing pyridine signals.
-
¹H NMR: The most obvious change is the appearance of signals for the ethyl group: a quartet around 4.38 ppm (–OCH₂–) and a triplet around 1.36 ppm (–CH₃). The quartet arises from coupling to the three methyl protons, and the triplet from coupling to the two methylene protons. The chemical shifts of the pyridine protons are slightly adjusted due to the change in the electronic nature of the substituent at C3.[5][6]
-
¹³C NMR: The carboxylic acid carbon signal is replaced by an ester carbonyl signal. New signals for the ethoxy group carbons (–OCH₂– and –CH₃) appear around 61 ppm and 14 ppm, respectively.[5]
Table 2: Comparative NMR Data for Nicotinic Acid vs. Ethyl Nicotinate
| Atom | Nicotinic Acid (¹H δ) | Ethyl Nicotinate (¹H δ) | Nicotinic Acid (¹³C δ) | Ethyl Nicotinate (¹³C δ) |
| H2/C2 | 9.12 | 9.22 | 150.8 | 150.9 |
| H4/C4 | 8.85 | 8.32 | 137.2 | 136.9 |
| H5/C5 | 7.59 | 7.41 | 123.8 | 123.3 |
| H6/C6 | 8.30 | 8.76 | 153.9 | 153.4 |
| C=O | - | - | 166.0 | 165.2 |
| O–CH₂ | - | 4.38 (q) | - | 61.4 |
| –CH₃ | - | 1.36 (t) | - | 14.3 |
| (Solvent: CDCl₃ for Ethyl Nicotinate, DMSO-d₆ for Nicotinic Acid. Data from PubChem and SDBS).[5] |
Case Study 2: Amidation - Nicotinamide
Converting the carboxylic acid to a primary amide (nicotinamide) also leads to distinct spectral changes.
-
¹H NMR: The acidic proton of the carboxyl group is replaced by two amide protons (–NH₂), which typically appear as two separate broad singlets around 7.6 and 8.2 ppm in DMSO-d₆.[7] These protons can exchange with deuterium in solvents like D₂O, causing them to disappear from the spectrum. The pyridine proton signals are also shifted relative to the parent acid.[7]
-
¹³C NMR: The chemical shift of the carbonyl carbon in nicotinamide is slightly different from that in nicotinic acid, reflecting the change in the attached heteroatom (nitrogen vs. oxygen).[8]
Table 3: Comparative NMR Data for Nicotinic Acid vs. Nicotinamide
| Atom | Nicotinic Acid (¹H δ) | Nicotinamide (¹H δ) | Nicotinic Acid (¹³C δ) | Nicotinamide (¹³C δ) |
| H2/C2 | 9.12 | 9.03 | 150.8 | 149.8 |
| H4/C4 | 8.85 | 8.71 | 137.2 | 135.5 |
| H5/C5 | 7.59 | 7.53 | 123.8 | 123.6 |
| H6/C6 | 8.30 | 8.21 | 153.9 | 152.7 |
| C=O | - | - | 166.0 | 165.9 |
| –NH₂ | - | 8.16 (br s), 7.55 (br s) | - | - |
| (Solvent: DMSO-d₆. Data from SDBS and BMRB).[9][10] |
Case Study 3: Ring Substitution - 6-Chloronicotinic Acid
Introducing a substituent directly onto the pyridine ring, such as a chlorine atom at the 6-position, causes the most dramatic changes to the NMR spectra.
-
¹H NMR: The signal for H6 disappears entirely. The chlorine atom, being electronegative, influences the chemical shifts of the remaining protons. The signal for H2, now adjacent to the chloro-substituted carbon, is significantly affected. The coupling patterns also simplify; for instance, H5 will no longer show coupling to H6.[11]
-
¹³C NMR: The C6 signal is shifted significantly downfield due to the direct attachment of the electronegative chlorine atom. All other carbon signals are also perturbed by the inductive and resonance effects of the new substituent.
Table 4: Comparative NMR Data for Nicotinic Acid vs. 6-Chloronicotinic Acid
| Atom | Nicotinic Acid (¹H δ) | 6-Chloronicotinic Acid (¹H δ) | Nicotinic Acid (¹³C δ) | 6-Chloronicotinic Acid (¹³C δ) |
| H2/C2 | 9.12 | 8.98 (d) | 150.8 | 152.1 |
| H4/C4 | 8.85 | 8.37 (dd) | 137.2 | 141.0 |
| H5/C5 | 7.59 | 7.64 (d) | 123.8 | 125.0 |
| H6/C6 | 8.30 | - | 153.9 | 159.0 |
| C=O | - | - | 166.0 | 164.5 |
| (Solvent: DMSO-d₆. Data from ChemicalBook and SDBS).[11] |
Advanced NMR Techniques for Unambiguous Assignment
For complex derivatives or cases with significant signal overlap in the 1D spectra, 2D NMR techniques are indispensable.[1][4][12]
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in a COSY spectrum connect protons that are coupled to each other (typically over 2-3 bonds), allowing for the tracing of proton connectivity around the pyridine ring.[4]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to.[4][13] It is the most reliable way to assign the protonated carbons in the molecule.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away.[4] It is crucial for assigning quaternary (non-protonated) carbons, like C3 and the carbonyl carbon, by observing their correlations to assigned protons.
Diagram: General Workflow for NMR Structural Elucidation
Caption: A typical workflow for small molecule structural confirmation using NMR.
Experimental Protocol: Acquiring High-Quality NMR Data
Trustworthy data begins with meticulous sample preparation and standardized acquisition parameters.
1. Sample Preparation: a. Weigh 5-10 mg of the nicotinic acid derivative into a clean, dry NMR tube. b. Add 0.5-0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O). The choice of solvent is critical; DMSO-d₆ is excellent for nicotinic acid and its amide, as it solubilizes them well and the acidic/amide protons are readily observed. CDCl₃ is suitable for less polar esters like ethyl nicotinate. c. Cap the tube and vortex or sonicate gently until the sample is fully dissolved. Ensure the solution is clear and free of particulate matter.[4]
2. Spectrometer Setup (Example for a 400 MHz Instrument): a. Insert the sample into the spectrometer. b. Lock the spectrometer onto the deuterium signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity. This is checked by observing the peak shape of a reference signal (e.g., residual solvent peak); it should be sharp and symmetrical.[4]
3. ¹H NMR Acquisition: a. Use a standard single-pulse experiment. b. Set the spectral width to cover the expected chemical shift range (e.g., -1 to 13 ppm). c. Use a 90° pulse angle. d. Set the relaxation delay (d1) to at least 1-2 seconds to allow for full magnetization recovery. e. Acquire a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.
4. ¹³C NMR Acquisition: a. Use a standard proton-decoupled pulse sequence (e.g., zgpg30). b. Set the spectral width to cover the full carbon range (e.g., 0 to 200 ppm). c. Set the relaxation delay to 2 seconds. d. Acquire a larger number of scans (e.g., 1024 or more) as ¹³C has a much lower natural abundance and sensitivity than ¹H.
5. Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decay (FID). b. Phase correct the spectrum to ensure all peaks are in positive absorption mode. c. Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C). d. Integrate the ¹H signals to determine the relative number of protons for each peak.
Conclusion
¹H and ¹³C NMR spectroscopy are unparalleled tools for the structural confirmation of nicotinic acid derivatives. By systematically analyzing chemical shifts, coupling constants, and peak multiplicities, one can confidently deduce the molecular structure. This guide demonstrates that functional group transformations result in predictable and interpretable changes in the NMR spectra. A comparative approach, starting from the known spectrum of the parent nicotinic acid, provides a robust framework for analysis. When combined with advanced 2D NMR techniques and rigorous experimental protocols, researchers can achieve unambiguous structural elucidation, a cornerstone of modern chemical and pharmaceutical science.
References
-
Structure elucidation of uniformly 13C labeled small molecule natural products. PMC - NIH. Available at: [Link]
-
Ethyl Nicotinate | C8H9NO2 | CID 69188. PubChem - NIH. Available at: [Link]
-
6-Chloronicotinic acid | C6H4ClNO2 | CID 79222. PubChem. Available at: [Link]
-
13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488). Human Metabolome Database. Available at: [Link]
-
Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Omics Publishing Group. Available at: [Link]
-
Nicotinamide, picrate - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]
-
bmse000281 Nicotinamide at BMRB. Biological Magnetic Resonance Bank. Available at: [Link]
-
A) Bottom: 1D 1H NMR spectrum of nicotinamide that was hyperpolarized under SABRE. Top. ResearchGate. Available at: [Link]
-
Small Molecule Characterization | Nuclear Magnetic Resonance Facility. Oregon State University. Available at: [Link]
-
13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. Available at: [Link]
-
bmse000104 Nicotinic Acid at BMRB. Biological Magnetic Resonance Bank. Available at: [Link]
-
2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. Available at: [Link]
-
What is the NMR spectrum of Pyridine Series compounds like?. BTC Pharmaceutical. Available at: [Link]
-
Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy | Request PDF. ResearchGate. Available at: [Link]
-
There's a lot going on in nicotinamide at 125 MHz. Q Magnetics. Available at: [Link]
-
NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Polish Academy of Sciences. Available at: [Link]
-
Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. The Serbian Chemical Society. Available at: [Link]
-
1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488). Human Metabolome Database. Available at: [Link]
-
6-Chloronicotinic acid. NIST WebBook. Available at: [Link]
-
Nicotinic acid. SpectraBase. Available at: [Link]
-
Supplementary Material (ESI) for Chemical Communications. The Royal Society of Chemistry. Available at: [Link]
-
Ethyl nicotinate. NIST WebBook. Available at: [Link]
-
6-Chloronicotinic acid. NIST WebBook. Available at: [Link]
Sources
- 1. omicsonline.org [omicsonline.org]
- 2. researchgate.net [researchgate.net]
- 3. What is the NMR spectrum of Pyridine Series compounds like? - Blog [m.btcpharmtech.com]
- 4. benchchem.com [benchchem.com]
- 5. Ethyl Nicotinate | C8H9NO2 | CID 69188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethyl nicotinate(614-18-6) 1H NMR spectrum [chemicalbook.com]
- 7. qmagnetics.com [qmagnetics.com]
- 8. Nicotinamide(98-92-0) 13C NMR [m.chemicalbook.com]
- 9. bmse000281 Nicotinamide at BMRB [bmrb.io]
- 10. bmse000104 Nicotinic Acid at BMRB [bmrb.io]
- 11. 6-Chloronicotinic acid(5326-23-8) 1H NMR spectrum [chemicalbook.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Structure elucidation of uniformly 13C labeled small molecule natural products - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Assay of 5-Bromo-6-chloronicotinoyl Chloride: The Definitive Advantage of Quantitative NMR (qNMR)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The accurate determination of purity for highly reactive intermediates like 5-Bromo-6-chloronicotinoyl chloride is a critical control point in pharmaceutical synthesis. Due to its inherent instability and susceptibility to hydrolysis, traditional chromatographic and titrimetric methods present significant analytical hurdles, often requiring derivatization steps that introduce new variables and potential sources of error. This guide provides an in-depth comparison of analytical methodologies, establishing quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a superior, direct, and primary method for the assay of this compound. We will explore the fundamental principles of qNMR, provide a detailed, field-tested experimental protocol, and present a comparative analysis against alternative techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), supported by a logical framework and experimental insights.
The Analytical Challenge: Quantifying a Reactive Acyl Chloride
5-Bromo-6-chloronicotinoyl chloride is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). As an acyl chloride, its functional group is highly electrophilic and reactive, particularly towards nucleophiles like water. This reactivity is essential for its synthetic utility but poses a significant challenge for accurate purity assessment.[1]
The primary analytical difficulties include:
-
Hydrolytic Instability: Exposure to atmospheric moisture or protic solvents (common in reversed-phase HPLC) rapidly degrades the acyl chloride back to its parent carboxylic acid, 5-Bromo-6-chloronicotinic acid.[2] This means any measured purity value could be artificially low, with the primary impurity being the starting material for its synthesis.
-
Derivatization Requirement for Chromatography: Direct analysis by GC or HPLC is often impractical.[3] Consequently, these methods necessitate a pre-analysis derivatization step—for instance, converting the acyl chloride to a stable ester or amide.[4][5][6][7] This indirect approach is time-consuming and its accuracy is contingent on the derivatization reaction proceeding to 100% completion, which is not always guaranteed.
-
Lack of a Specific Chromophore: While the pyridine ring provides UV absorbance, it does not easily distinguish the acyl chloride from its parent carboxylic acid or other structurally similar impurities, complicating HPLC-UV analysis.
These challenges underscore the need for an analytical technique that can directly quantify the analyte in a non-destructive and unambiguous manner, without requiring chemical modification.
Quantitative NMR (qNMR): A Primary Method of Measurement
Quantitative NMR (qNMR) stands apart from other analytical techniques because the area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[8][9] This fundamental principle allows qNMR to function as a primary ratio method of measurement, capable of determining the purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity and mass.[10]
Key Advantages of qNMR for 5-Bromo-6-chloronicotinoyl Chloride Assay:
-
Absolute and Direct Quantification: qNMR does not require a calibration curve or a reference standard of the analyte itself.[8][9] Purity is calculated directly from fundamental constants and the precisely weighed masses of the sample and internal standard.
-
Non-Destructive Analysis: The sample can be recovered unchanged after the analysis, which is particularly valuable when working with expensive or scarce materials.[8]
-
Structural Confirmation: The NMR spectrum simultaneously provides quantitative data and confirms the chemical structure of the analyte and any impurities present, offering a holistic quality assessment in a single experiment.[11]
-
High Specificity: Well-resolved signals in the ¹H NMR spectrum allow for the unambiguous quantification of the target molecule, even in the presence of impurities like the parent carboxylic acid or residual solvents.
Experimental Guide: qNMR Assay Protocol
This section provides a robust, step-by-step protocol for the accurate purity determination of 5-Bromo-6-chloronicotinoyl chloride using ¹H qNMR. The causality behind critical experimental choices is explained to ensure scientific integrity and reproducibility.
Workflow for qNMR Purity Assay
Caption: Workflow for qNMR assay of 5-Bromo-6-chloronicotinoyl chloride.
Step-by-Step Methodology
1. Materials and Reagents
-
Analyte: 5-Bromo-6-chloronicotinoyl chloride sample.
-
Internal Standard (IS): Certified Reference Material (CRM) of Dimethyl Sulfone (DMSO₂). Purity ≥99.5%.
-
Deuterated Solvent: Chloroform-d (CDCl₃) with low water content (<0.01%).
-
Rationale: CDCl₃ is an aprotic solvent that will not react with the acyl chloride. Using a solvent with minimal water content is critical to prevent sample degradation during the experiment.[14]
-
2. Sample Preparation
-
Accurately weigh approximately 15-20 mg of the 5-Bromo-6-chloronicotinoyl chloride sample into a clean, dry glass vial using an analytical balance. Record the mass precisely.
-
To the same vial, add an accurately weighed mass of the internal standard, Dimethyl Sulfone (approximately 8-10 mg). The goal is a near 1:1 molar ratio between the analyte and the standard to minimize integration errors.[14][15]
-
Add approximately 0.7 mL of Chloroform-d to the vial. Ensure complete dissolution of both the sample and the internal standard, using gentle vortexing if necessary.
-
Transfer the resulting solution to a 5 mm NMR tube.
3. NMR Data Acquisition
-
Acquire a ¹H NMR spectrum on a spectrometer operating at a field strength of 400 MHz or higher.
-
Critical Acquisition Parameters:
-
Pulse Angle (p1): 90°. A 90° pulse ensures maximum signal generation for all protons, which is essential for accurate quantification.[14]
-
Relaxation Delay (d1): ≥ 30 seconds. This is the most critical parameter for qNMR. The delay must be at least 5 times the longest spin-lattice relaxation time (T₁) of any proton being quantified (both analyte and standard).[16][17] This ensures all protons have fully relaxed back to thermal equilibrium before the next pulse, guaranteeing that signal intensity is directly proportional to concentration.
-
Acquisition Time (aq): ≥ 3 seconds. A longer acquisition time provides better digital resolution, which is necessary for accurate integration of sharp signals.[16]
-
Number of Scans (ns): 16 to 64. The number of scans should be sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks being integrated.[16] This minimizes errors in the integration process.
-
4. Data Processing and Purity Calculation
-
Apply a small line broadening factor (e.g., 0.3 Hz) to the Free Induction Decay (FID) to improve the S/N without significantly distorting the peak shape.
-
Perform careful manual phasing and baseline correction across the entire spectrum to ensure the accuracy of the integrals.
-
Integrate the well-resolved singlet from the analyte (the proton on the pyridine ring) and the singlet from the internal standard (the methyl protons of DMSO₂).
-
Calculate the purity of the 5-Bromo-6-chloronicotinoyl chloride sample using the following equation[14]:
Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std
Where:
-
I: Integral value of the signal
-
N: Number of protons generating the signal (N_analyte = 1; N_std = 6 for DMSO₂)
-
M: Molar mass of the compound
-
m: Weighed mass of the compound
-
Purity_std: Certified purity of the internal standard
-
Comparative Analysis: qNMR vs. Alternative Methods
To provide a clear perspective, the performance of qNMR is compared against common alternative methods for the assay of acyl chlorides.
| Parameter | Quantitative NMR (qNMR) | HPLC (with Derivatization) | GC (with Derivatization) | Titration |
| Principle | Direct proportionality of signal to molar concentration | Chromatographic separation of a stable derivative | Chromatographic separation of a volatile, stable derivative | Reaction with a titrant (e.g., AgNO₃ after hydrolysis) |
| Specificity | Very High (unambiguous signals) | Moderate to High (dependent on derivative and column) | High (dependent on derivative and column) | Low (titrates all chloride sources) |
| Sample Prep | Simple (weighing & dissolving) | Complex (derivatization, quenching, extraction)[4][5] | Complex (derivatization, extraction)[6][7] | Moderate (hydrolysis may be required) |
| Need for Analyte Standard | No (uses certified IS)[18] | Yes (for calibration curve) | Yes (for calibration curve) | No (uses primary standard titrant) |
| Analysis Time | ~15-30 min per sample | ~30-60 min per sample (excluding derivatization) | ~30-60 min per sample (excluding derivatization) | ~15-20 min per sample |
| Accuracy | Very High (<1% error typical)[17] | High (dependent on derivatization efficiency) | High (dependent on derivatization efficiency) | Moderate (subject to endpoint determination errors) |
| Precision | Very High (<1% RSD typical) | High (<2% RSD typical) | High (<2% RSD typical) | Moderate (1-3% RSD) |
| Information Provided | Purity, structural identity, impurity profile | Purity relative to a standard | Purity relative to a standard | Total halide/acid content |
Discussion of Alternatives
-
HPLC/GC: The primary drawback of these methods is the mandatory derivatization. As documented, acyl chlorides are converted into more stable entities like amides or esters before analysis.[4][5][6] This multi-step process can be a significant source of error. If the derivatization is incomplete or produces side products, the final calculated purity will be inaccurate. Furthermore, these methods require a pure reference standard of the analyte itself to create a calibration curve, which may not be available, especially during process development.
-
Titration: Methods like argentometric titration can determine the chloride content but are not specific. This approach cannot distinguish between the acyl chloride, hydrolyzed hydrochloric acid, or other halide-containing impurities. It provides a measure of total chlorides, not the purity of the specific target molecule.
Conclusion: The Unrivaled Choice for a Demanding Analyte
For the quantitative assay of a reactive and sensitive molecule like 5-Bromo-6-chloronicotinoyl chloride, qNMR emerges as the demonstrably superior technique. It circumvents the critical flaws of alternative methods by providing a direct, highly specific, and accurate measurement without the need for chemical derivatization. Its ability to deliver simultaneous structural confirmation and impurity profiling in a single, non-destructive experiment provides a level of analytical confidence and efficiency that is unmatched. For researchers, scientists, and drug development professionals who require the highest degree of accuracy and trustworthiness in their analytical data, qNMR is the definitive method of choice for this and other reactive pharmaceutical intermediates.
References
-
Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. ResearchGate. [Link]
-
Quantitative nuclear magnetic resonance: Experimental methods and typical applications. Chinese Journal of Magnetic Resonance. [Link]
-
Quantitative NMR Spectroscopy. University of Oxford. [Link]
-
Development and Validation of a General Derivatization HPLC Method for the Trace Analysis of Acyl Chlorides in Lipophilic Drug Substances. PubMed. [Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]
-
Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. MDPI. [Link]
-
qNMR. BIPM. [Link]
-
What is qNMR and why is it important?. Mestrelab Resources. [Link]
-
Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. AZoM. [Link]
-
Gas chromatographic analysis of C2-C16 acyl chlorides as the 2-butanol esters. ACS Publications. [Link]
-
Gas chromatographic analysis of C2-C16 acyl chlorides as the 2-butanol esters. Analytical Chemistry. [Link]
-
A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
-
Stimuli Article (qNMR). US Pharmacopeia (USP). [Link]
-
A Routine Experimental Protocol for qHNMR Illustrated with Taxol. PMC - NIH. [Link]
-
Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production. ACS Publications. [Link]
-
Validation and implementation of qNMR as platform methods of oligonucleotides and peptides. Bruker. [Link]
-
GUIDELINE FOR qNMR ANALYSIS. ENFSI. [Link]
-
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Stohler Isotope Chemicals. [Link]
-
Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins. PubMed. [Link]
-
Validation of a Generic qHNMR Method for Natural Products Analysis. PMC - NIH. [Link]
-
qNMR - Quantitative Analysis by NMR. AWS. [Link]
-
Acyl Chlorides (OCR A Level Chemistry A): Revision Note. Save My Exams. [Link]
-
HPLC analysis of reactive acid chlorides as methyl esters via derivatization with anhydrous methanol. ResearchGate. [Link]
Sources
- 1. savemyexams.com [savemyexams.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resolvemass.ca [resolvemass.ca]
- 9. azom.com [azom.com]
- 10. usp.org [usp.org]
- 11. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 12. qNMR - BIPM [bipm.org]
- 13. resolvemass.ca [resolvemass.ca]
- 14. emerypharma.com [emerypharma.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 17. mdpi.com [mdpi.com]
- 18. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
A Comparative Guide to the Analysis of 5-Bromo-6-chloronicotinoyl Chloride: HPLC vs. GC-MS
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities, the accurate and robust analysis of reactive intermediates is paramount. 5-Bromo-6-chloronicotinoyl chloride is a key building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its inherent reactivity as an acyl chloride, however, presents a significant analytical challenge. This guide provides an in-depth, objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the qualitative and quantitative analysis of this compound. We will delve into the theoretical underpinnings, practical considerations, and supporting methodologies to empower you in selecting the optimal analytical strategy for your research needs.
The Analytical Challenge: The Reactive Nature of Acyl Chlorides
5-Bromo-6-chloronicotinoyl chloride, as a derivative of nicotinic acid, is susceptible to hydrolysis, readily reacting with trace amounts of water to revert to its parent carboxylic acid, 5-Bromo-6-chloronicotinic acid.[2] This instability complicates direct analysis and necessitates careful sample handling and methodological design. The choice between HPLC and GC-MS is not merely a matter of instrumental availability but a strategic decision influenced by the analyte's physicochemical properties and the analytical objectives.
High-Performance Liquid Chromatography (HPLC): A Versatile Approach for Acyl Chloride Analysis
HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for a wide range of compounds. For highly reactive molecules like acyl chlorides, direct analysis can be problematic due to potential on-column reactions or poor retention on common reversed-phase columns. Consequently, a derivatization strategy is often employed to enhance both the stability and detectability of the analyte.[3][4][5]
The Power of Derivatization in HPLC
The primary strategy for analyzing 5-Bromo-6-chloronicotinoyl chloride by HPLC involves its conversion to a more stable and readily detectable derivative. This is typically achieved by reacting the acyl chloride with a nucleophilic derivatizing agent. A well-chosen derivatization reaction offers several advantages:
-
Enhanced Stability: The resulting derivative is significantly less susceptible to hydrolysis than the parent acyl chloride.
-
Improved Chromatographic Behavior: Derivatization can improve the analyte's retention and peak shape on standard HPLC columns.
-
Increased Sensitivity: By introducing a strong chromophore or fluorophore, the limit of detection can be substantially lowered.[3][5][6]
A common and effective derivatizing agent for acyl chlorides is 2-nitrophenylhydrazine.[3][5][6] The reaction yields a highly conjugated derivative with strong UV absorbance at a wavelength where most drug substances and their related impurities exhibit weak absorption, thereby minimizing matrix interferences.[3][6]
Experimental Protocol: HPLC Analysis via Derivatization with 2-Nitrophenylhydrazine
This protocol outlines a self-validating system for the trace analysis of 5-Bromo-6-chloronicotinoyl chloride.
1. Sample and Standard Preparation:
-
Prepare a stock solution of 5-Bromo-6-chloronicotinoyl chloride in anhydrous acetonitrile.
-
Prepare a series of calibration standards by diluting the stock solution.
-
For process samples, dissolve a known quantity in anhydrous acetonitrile.
2. Derivatization Reaction:
-
To 100 µL of the sample or standard solution, add 100 µL of a 100 µg/mL solution of 2-nitrophenylhydrazine in acetonitrile.
-
Vortex the mixture and allow it to react at room temperature for 30 minutes.[3]
3. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water or a suitable buffer.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
4. Validation Parameters:
-
Specificity: Analyze a blank (reagents without the analyte) and a spiked sample to ensure no interfering peaks at the retention time of the derivatized analyte.
-
Linearity: Construct a calibration curve from the standards and determine the correlation coefficient (r² > 0.99).
-
Accuracy and Precision: Analyze replicate preparations of a known concentration to determine recovery and relative standard deviation.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]
- 5. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. researchgate.net [researchgate.net]
Navigating the Therapeutic Potential of Halogenated Nicotinamide Analogs in Oncology: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Targeting Nicotinamide Metabolism in Cancer
The relentless pursuit of novel anticancer agents has led researchers down numerous molecular avenues. One particularly compelling area of investigation is the exploitation of the metabolic dependencies of cancer cells. Nicotinamide, a form of vitamin B3, is a crucial precursor for the synthesis of nicotinamide adenine dinucleotide (NAD+), a coenzyme central to cellular metabolism, DNA repair, and signaling.[1] Given that many cancers exhibit upregulated metabolic and DNA repair pathways to sustain their rapid proliferation, targeting the enzymes involved in NAD+ biosynthesis, such as nicotinamide phosphoribosyltransferase (NAMPT), has emerged as a promising therapeutic strategy.[2][3]
The nicotinamide scaffold, therefore, presents a fertile ground for the design of novel anticancer agents.[4] By chemically modifying the nicotinamide core, medicinal chemists aim to develop analogs with enhanced potency, selectivity, and pharmacological properties. The introduction of halogens, such as bromine and chlorine, is a common strategy in drug design to modulate the electronic and lipophilic properties of a molecule, potentially enhancing its binding affinity to target proteins and its ability to cross cellular membranes.[5]
This guide focuses on the in vitro anticancer activity of halogenated nicotinamide analogs. While the initial intent was to specifically analyze analogs of 5-Bromo-6-chloronicotinamide , a thorough review of the scientific literature and patent databases did not yield specific public data on the synthesis and anticancer evaluation of this particular series of compounds. Therefore, to provide a practical and data-driven comparison guide in the intended format, we will use a well-documented series of structurally related nicotinamide-based diamide derivatives as a representative case study. This allows us to illustrate the principles of comparative analysis, structure-activity relationship (SAR) studies, and mechanistic investigation that are central to the evaluation of any new class of potential anticancer compounds.
Comparative Analysis of In Vitro Anticancer Activity
The primary evaluation of a potential anticancer compound's efficacy begins with in vitro cytotoxicity screening against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of the compound required to inhibit the growth of 50% of the cancer cell population. A lower IC50 value indicates greater potency.
For the purpose of this guide, we will analyze the data for a series of nicotinamide-based diamide derivatives, as reported by Peng et al. (2017), to demonstrate how such a comparison is structured.[4]
Table 1: In Vitro Cytotoxic Activity (IC50, µg/mL) of Nicotinamide-Based Diamide Derivatives against Human Cancer Cell Lines [4]
| Compound | R1 | R2 | NCI-H460 (Large Cell Lung Cancer) | A549 (Lung Cancer) | NCI-H1975 (Lung Cancer) |
| 4a | H | H | >40 | >40 | >40 |
| 4b | H | 2-Cl | 25.31 ± 1.25 | 33.47 ± 2.11 | 30.14 ± 1.88 |
| 4c | H | 4-Cl | 15.89 ± 1.03 | 21.54 ± 1.57 | 19.76 ± 1.32 |
| 4d | H | 2,4-diCl | 4.07 ± 1.30 | 13.09 ± 2.45 | 12.82 ± 1.59 |
| 4h | Nicotinoyl | 2,4-diCl | 8.15 ± 0.98 | 15.23 ± 1.19 | 14.67 ± 1.05 |
| 4i | Nicotinoyl | 4-Cl | 10.22 ± 1.11 | 18.91 ± 1.43 | 17.54 ± 1.27 |
| 5-FU (Control) | - | - | 18.54 ± 1.76 | 25.67 ± 2.01 | 22.43 ± 1.95 |
Data is presented as mean ± standard deviation.
Structure-Activity Relationship (SAR) Analysis
The data presented in Table 1 allows for a preliminary structure-activity relationship analysis, which is crucial for guiding the design of more potent analogs.
-
Impact of Halogenation : The unsubstituted parent compound 4a showed no significant activity. The introduction of chlorine atoms to the phenyl ring progressively increased the cytotoxic activity.
-
Position and Number of Halogens : A single chlorine at the 4-position (4c ) was more effective than at the 2-position (4b ). The presence of two chlorine atoms at the 2 and 4 positions (4d ) resulted in the most potent compound in the series, with an IC50 value of 4.07 µg/mL against the NCI-H460 cell line.[4] This suggests that the electronic and steric properties conferred by di-substitution are favorable for activity.
-
Modification of the Amide : The replacement of the hydrogen on the second amide with another nicotinoyl group (compounds 4h and 4i ) generally maintained good activity, although slightly less potent than the most active compound 4d .[4] This indicates that this position can be modified to potentially modulate other properties like solubility or metabolic stability without completely losing the anticancer effect.
These observations underscore the importance of the halogenation pattern on the phenyl ring for the anticancer activity of this series of nicotinamide derivatives.
Proposed Mechanism of Action: Targeting Cancer Cell Signaling
While the precise mechanism of action for the specific 5-Bromo-6-chloronicotinamide scaffold is not documented, nicotinamide analogs have been reported to exert their anticancer effects through various mechanisms. A prominent target for some nicotinamide derivatives is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[6][7] Inhibition of VEGFR-2 can starve the tumor of its blood supply, leading to apoptosis and inhibition of proliferation.
Below is a diagram illustrating the potential signaling pathway targeted by such nicotinamide analogs.
Caption: Proposed mechanism of action via VEGFR-2 inhibition.
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
To ensure the reproducibility and validity of the in vitro anticancer activity data, a standardized protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.
Workflow for Determining Compound Cytotoxicity using the MTT Assay
Caption: General workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Maintain the desired human cancer cell line (e.g., NCI-H460) in the appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Harvest the cells and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of the 5-Bromo-6-chloronicotinamide analog (or other test compound) in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution in the culture medium to obtain the desired final concentrations.
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of the test compound to the respective wells. Include wells with vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
-
Incubation and Assay:
-
Incubate the plate for 48 to 72 hours.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
-
Incubate the plate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
-
Data Acquisition and Analysis:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Comparison with Alternative Anticancer Agents
To contextualize the potential of a novel compound series, it is essential to compare its activity with established chemotherapeutic agents. For instance, the most potent compound in our representative series, 4d , exhibited an IC50 of 4.07 µg/mL against NCI-H460 cells.[4] This can be compared to the standard chemotherapeutic drug 5-Fluorouracil (5-FU), which showed an IC50 of 18.54 µg/mL against the same cell line.[4] This preliminary comparison suggests that compound 4d has a significantly higher potency in vitro than 5-FU for this specific cancer cell line, warranting further investigation.
It is important to note that in vitro potency is only one aspect of a drug's potential. Further studies are required to evaluate selectivity (the effect on non-cancerous cells), mechanism of action, pharmacokinetic properties, and in vivo efficacy and toxicity.
Conclusion and Future Directions
The exploration of halogenated nicotinamide analogs as potential anticancer agents is a promising field of research. While specific data on 5-Bromo-6-chloronicotinamide analogs is not yet publicly available, the analysis of related nicotinamide derivatives demonstrates the power of systematic chemical modification and in vitro screening to identify potent cytotoxic compounds. The structure-activity relationships derived from such studies provide a roadmap for the design of next-generation analogs with improved anticancer profiles. Future work should focus on the synthesis and evaluation of a broader range of halogenated nicotinamides to fully elucidate their therapeutic potential and mechanisms of action.
References
-
Peng, M., Shi, L., & Ke, S. (2017). Nicotinamide-based diamides derivatives as potential cytotoxic agents: synthesis and biological evaluation. Chemistry Central Journal, 11(1), 109. Available at: [Link]
-
Abdel-Ghani, T. M., & El-Sayed, M. A. A. (2006). Novel synthesis of nicotinamide derivatives of cytotoxic properties. Archives of Pharmacal Research, 29(7), 563-572. Available at: [Link]
-
Peng, M., Shi, L., & Ke, S. (2017). Nicotinamide-based diamides derivatives as potential cytotoxic agents: synthesis and biological evaluation. ResearchGate. Available at: [Link]
-
Peng, M., Shi, L., & Ke, S. (2017). Nicotinamide-based diamides derivatives as potential cytotoxic agents: synthesis and biological evaluation. Chemistry Central Journal, 11(1). Available at: [Link]
-
Peng, M., Shi, L., & Ke, S. (2017). Figure 1: Structures of nicotinamide and its derivatives. ResearchGate. Available at: [Link]
-
Nahimana, A., et al. (2021). Anticancer Activities of Novel Nicotinamide Phosphoribosyltransferase Inhibitors in Hematological Malignancies. International Journal of Molecular Sciences, 22(16), 8887. Available at: [Link]
-
Matanes, F., et al. (2021). Time and dose-dependent cytotoxicity of selected nicotinamide derivatives on SH-SY5Y and HEK293 cells after 1-, 4- and 24-h treatment. ResearchGate. Available at: [Link]
-
Gomez, S., et al. (2015). Nicotinamide sensitizes human breast cancer cells to the cytotoxic effects of radiation and cisplatin. Oncology Reports, 33(2), 961-968. Available at: [Link]
-
Al-Warhi, T., et al. (2023). Exploring the anticancer properties of a new nicotinamide analogue: Investigations into in silico analysis, antiproliferative effects, selectivity, VEGFR-2 inhibition, apoptosis induction, and migration suppression. Saudi Pharmaceutical Journal, 31(10), 101777. Available at: [Link]
-
Gomec, M., et al. (2024). Design, synthesis, in vitro and computational analyses of anticancer nicotinamide derivatives. Indian Journal of Chemistry, 63B(2), 145-155. Available at: [Link]
-
Nahimana, A., et al. (2021). Anticancer Activities of Novel Nicotinamide Phosphoribosyltransferase Inhibitors in Hematological Malignancies. MDPI. Available at: [Link]
-
El-Sayed, N. F., et al. (2022). Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. Scientific Reports, 12(1), 17351. Available at: [Link]
-
El-Sayed, N. F., et al. (2022). Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. Molecules, 27(21), 7247. Available at: [Link]
-
Carcache de Blanco, E. J., et al. (2017). Structure-Activity Relationship of Niclosamide Derivatives. Anticancer Research, 37(6), 2895-2902. Available at: [Link]
-
Tan, M. L., et al. (2018). A Review of the Structure-Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Molecules, 23(8), 2086. Available at: [Link]
-
Rodriguez-Serrano, F., et al. (2021). Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. International Journal of Molecular Sciences, 22(17), 9308. Available at: [Link]
-
Dyshlovoy, S. A., & von Amsberg, G. (2017). Structure-activity Relationship Studies of New Marine Anticancer Agents and their Synthetic Analogues. Current Medicinal Chemistry, 24(42), 4779-4799. Available at: [Link]
-
Napiórkowska, M., et al. (2023). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. International Journal of Molecular Sciences, 24(13), 10709. Available at: [Link]
-
Rodriguez-Serrano, F., et al. (2021). Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. Padua@Thesis. Available at: [Link]
-
Napiórkowska, M., et al. (2023). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. National Institutes of Health. Available at: [Link]
Sources
- 1. Nicotinaldehyde, a Novel Precursor of NAD Biosynthesis, Abrogates the Anti-Cancer Activity of an NAD-Lowering Agent in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. SAR based design of nicotinamides as a novel class of androgen receptor antagonists for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nicotinamide-based diamides derivatives as potential cytotoxic agents: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. An Insight into Synthetic Strategies, SAR Study and Anticancer Mechanism of Chalcone Derivatives: Medicinal Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Investigating the Biological Activity of 5-Bromo-4-chloronicotinic Acid Analogs
Introduction: The Untapped Potential of a Halogenated Nicotinic Acid Scaffold
For researchers and drug development professionals, the nicotinic acid scaffold is a well-established starting point for the synthesis of a wide array of biologically active molecules.[1] The strategic placement of halogen atoms can significantly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, and provide synthetic handles for further chemical modifications.[2] Specifically, 5-Bromo-4-chloronicotinic acid presents a unique and underexplored scaffold. While direct comparative studies on a series of its analogs are not yet prevalent in published literature, the known biological activities of related halogenated nicotinic acids suggest a high potential for the discovery of novel therapeutic agents.
This guide provides a framework for the systematic evaluation of this compound analogs. It is designed to equip researchers with the rationale, methodologies, and experimental protocols necessary to explore the potential of this scaffold in key therapeutic areas, including oncology, inflammation, and infectious diseases. We will delve into the potential biological targets and provide detailed, field-proven protocols for assessing the activity of newly synthesized analogs.
Potential Therapeutic Applications and Biological Targets
Based on the activities of structurally related nicotinic acid derivatives, analogs of this compound are promising candidates for investigation in several key areas:
-
Oncology: Nicotinic acid derivatives have been explored as anticancer agents, with some exhibiting inhibitory activity against key signaling proteins like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical mediator of angiogenesis.[3][4]
-
Immunomodulation and Inflammation: The G-protein coupled receptor GPR109A, a target for niacin (nicotinic acid), is known to mediate anti-inflammatory effects.[5][6] Furthermore, Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism, is a key target in immuno-oncology, and derivatives of 5-bromonicotinic acid have shown inhibitory activity against it.
-
Antimicrobial Activity: Halogenated compounds are a well-established class of antimicrobial agents.[7] Nicotinic acid analogs have also demonstrated antibacterial and antifungal properties, making this a promising avenue for exploration.[8][9]
The following sections will provide detailed experimental protocols to assess the biological activity of this compound analogs against these potential targets.
Comparative Biological Activity Data of Related Nicotinic Acid Analogs
While specific data for a series of this compound analogs is not yet available, the following table summarizes the activity of other substituted nicotinic acid derivatives to provide a contextual baseline for potential potency.
| Compound Class | Target | Key Substitutions | Activity (IC50/EC50) | Reference |
| Nicotinamide-based derivatives | VEGFR-2 | Varied aromatic and heterocyclic moieties | 60.83 nM (for most potent analog) | [3] |
| 5-Bromonicotinic acid amides | IDO1 | Substituted phenyl groups | 1.1 µM - 50 µM | |
| Pyrrole derivatives | GPR109A | Substituted pyrrole and phenyl rings | Potent agonism, longer duration than niacin | [10] |
| Nicotinic acid hydrazides | Candida albicans | Varied aromatic and heterocyclic rings | Effective antifungal activity | [8][9] |
This table is for illustrative purposes to show the potential of the nicotinic acid scaffold. Direct comparative data for this compound analogs should be generated through the experimental protocols outlined below.
Experimental Protocols
Anticancer Activity Assessment: VEGFR-2 Kinase Inhibition Assay
Rationale: VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. This in vitro kinase assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme.
Experimental Workflow:
Caption: Workflow for the in vitro VEGFR-2 kinase inhibition assay.
Step-by-Step Protocol:
-
Master Mixture Preparation: For each 25 µL reaction, prepare a master mixture containing 6 µL of 5x Kinase Buffer, 1 µL of 500 µM ATP, 1 µL of 50x PTK substrate, and 17 µL of sterile deionized water.[2]
-
Plate Setup: Add 25 µL of the master mixture to each well of a white 96-well plate.[2]
-
Compound Addition: Add 5 µL of the serially diluted test compounds to the respective wells. For the positive control (no inhibitor), add 5 µL of buffer with the same DMSO concentration. For the blank (no enzyme), add 5 µL of buffer.
-
Enzyme Addition: To the test and positive control wells, add 20 µL of diluted VEGFR-2 enzyme (e.g., 1 ng/µL). To the blank wells, add 20 µL of 1x Kinase Buffer.[11]
-
Incubation: Gently mix the plate and incubate at 30°C for 45 minutes.[11]
-
Luminescence Detection: Add 50 µL of Kinase-Glo® MAX reagent to each well. Incubate at room temperature for 10 minutes to stabilize the signal.[2]
-
Data Acquisition: Read the luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of VEGFR-2 activity remaining in the presence of the inhibitor compared to the positive control and determine the IC50 value from the dose-response curve.
Immunomodulatory Activity Assessment: IDO1 Inhibition Assay
Rationale: Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that catabolizes the essential amino acid L-tryptophan.[12] In the tumor microenvironment, IDO1 expression can lead to immunosuppression by depleting tryptophan and producing immunosuppressive metabolites.[12] Inhibiting IDO1 is a promising strategy in cancer immunotherapy. This assay measures the inhibition of IDO1 activity by quantifying the product, N-formylkynurenine, or its hydrolyzed product, kynurenine.
Experimental Workflow:
Caption: Workflow for the IDO1 enzyme inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of the test inhibitor and IDO1 enzyme. Also, prepare the reaction buffer containing L-tryptophan.
-
Pre-incubation: Pre-incubate the IDO1 enzyme with the test inhibitor to allow for binding.[1]
-
Reaction Initiation: Dilute the enzyme-inhibitor mixture into the reaction buffer containing L-tryptophan to start the reaction.[1]
-
Incubation: Incubate the reaction mixture at room temperature for a specified time.
-
Detection: Measure the absorbance of the reaction product (kynurenine) at 320-325 nm.[1]
-
Data Analysis: Determine the percentage of IDO1 activity inhibition and calculate the IC50 value.
Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Assay
Rationale: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[13] It is a standard method to quantify the potency of a potential new antibiotic. The broth microdilution method is a widely used technique for determining MIC values.
Experimental Workflow:
Caption: Workflow for the broth microdilution MIC assay.
Step-by-Step Protocol:
-
Compound Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).[13]
-
Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[13]
-
Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.[14]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[13]
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutic agents. While direct comparative data on its analogs is currently limited, the established biological activities of related nicotinic acid derivatives in oncology, inflammation, and infectious diseases provide a strong rationale for its exploration. The experimental protocols detailed in this guide offer a robust framework for researchers to systematically evaluate the biological potential of newly synthesized this compound analogs.
Future research should focus on building a library of these analogs and performing head-to-head comparisons of their activity against key targets such as VEGFR-2, IDO1, and a panel of relevant microbial strains. Such studies will be crucial in elucidating the structure-activity relationships and identifying lead compounds for further preclinical development.
References
-
BPS Bioscience. VEGFR2 (KDR) Kinase Assay Kit. [Link]
-
BPS Bioscience. VEGFR2 (KDR) Kinase Assay Kit. [Link]
-
BPS Bioscience. IDO1 Inhibitor Mechanism of Action Assay Kit. [Link]
-
Acta Scientific. Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. [Link]
-
Peng, Y. et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. PMC. [Link]
-
Acta Scientific. Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. [Link]
-
Singh, R. P. et al. (2016). Evaluation of Novel Nicotine Analogues for their Anti-Bacterial and Anti-Fungal Activity. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. 5-Bromo-2-chloronicotinic Acid: Properties, Applications, and Synthesis. [Link]
-
Moustafa, M. F. et al. (2024). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. PMC. [Link]
-
Shcherbakov, D. et al. (2021). Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens. ResearchGate. [Link]
-
Al-Warhi, T. et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. PubMed. [Link]
-
BPS Bioscience. Lumi-Verse™ VEGFR2 (KDR) Kinase Assay Kit. [Link]
-
BPS Bioscience. IDO1 Inhibitor Screening Assay Kit. [Link]
-
Protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
-
Rahman, M. M. et al. (2023). Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. PMC. [Link]
-
ResearchGate. Synthesis, spectroscopic properties and biological activity of new mono organotin(IV) complexes with 5-bromo-2-hydroxybenzaldehyde-4,4-dimethylthiosemicarbazone. [Link]
-
ResearchGate. Structures of GPR109A agonists presented herein with compound.... [Link]
-
ResearchGate. Enzyme inhibition activity (% age inhibition and IC 50 ) of synthesized 3 and 5a-e. [Link]
-
Al-Warhi, T. et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. PMC. [Link]
-
Gambhir, D. et al. (2014). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. PMC. [Link]
-
Miyazawa, Y. et al. (2020). Discovery of novel pyrrole derivatives as potent agonists for the niacin receptor GPR109A. PubMed. [Link]
-
MDPI. Halogenated Analogs to Natural A-Type Proanthocyanidins: Evaluation of Their Antioxidant and Antimicrobial Properties and Possible Application in Food Industries. [Link]
-
MDPI. In Silico Discovery of Potential VEGFR-2 Inhibitors from Natural Derivatives for Anti-Angiogenesis Therapy. [Link]
-
ResearchGate. Some VEGFR-2 inhibitors and their essential pharmacophoric parts.. [Link]
Sources
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of Novel Nicotine Analogues for their Anti-Bacterial and Anti-Fungal Activity - MedCrave online [medcraveonline.com]
- 9. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of novel pyrrole derivatives as potent agonists for the niacin receptor GPR109A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. actascientific.com [actascientific.com]
A Senior Scientist's Guide to Cross-Validation of Analytical Results for Halogenated Nicotinic Acids
Abstract
In the landscape of pharmaceutical development and chemical research, the integrity of analytical data is paramount. Halogenated nicotinic acids, a class of compounds with significant therapeutic and industrial potential, demand robust and reliable quantification methods. This guide provides an in-depth comparison of analytical techniques for these compounds, focusing on the critical process of cross-validation. We will explore the underlying principles of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offer detailed experimental protocols, and present a framework for comparing and validating results between these orthogonal methods. This document is intended for researchers, scientists, and drug development professionals seeking to ensure the accuracy, precision, and interchangeability of their analytical findings.
Chapter 1: The Analytical Landscape for Halogenated Nicotinic Acids
Halogenated derivatives of nicotinic acid (a form of Vitamin B3) are key intermediates and active pharmaceutical ingredients (APIs). Their accurate quantification is essential for ensuring product quality, safety, and efficacy. The choice of analytical technique is often a balance between the need for high throughput, sensitivity, and specificity.
High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC is a cornerstone of pharmaceutical analysis.[1][2] For compounds like nicotinic acids which possess a chromophore, UV detection provides a robust, cost-effective, and widely available method for quantification.[1] The separation is typically achieved on reverse-phase columns (e.g., C18), where the polarity of the halogenated nicotinic acid relative to the mobile phase dictates its retention time. While reliable, HPLC-UV methods can sometimes lack the specificity required to distinguish the target analyte from structurally similar impurities or matrix components, especially at low concentrations.[2]
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for volatile and thermally stable compounds.[3] However, nicotinic acids are polar and non-volatile, necessitating a chemical modification step known as derivatization prior to analysis.[4][5][6] Silylation, for example, replaces active hydrogens with a trimethylsilyl group, increasing volatility.[4][5][7] While GC-MS offers excellent separation and structural confirmation through mass spectra, the derivatization step adds complexity and can be a source of variability.[4][6]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has become the gold standard for sensitive and selective quantification of organic molecules in complex matrices.[1][8] This technique couples the separation power of HPLC with the high specificity and sensitivity of tandem mass spectrometry.[1] It can differentiate compounds based on their mass-to-charge ratio and fragmentation patterns, virtually eliminating interferences.[9][10][11] For halogenated compounds, the characteristic isotopic patterns of chlorine and bromine provide an additional layer of confirmation.[9][10][11]
Chapter 2: The Mandate for Cross-Validation
Analytical method validation is a formal process that demonstrates a method is suitable for its intended purpose, as outlined in guidelines like the ICH Q2(R1).[12][13][14][15] Cross-validation is a specific component of this lifecycle, essential when two or more distinct analytical procedures are used to generate data for the same analyte within a study or across different studies.[16][17][18]
When is Cross-Validation Necessary?
-
Method Transfer: When an analytical method is transferred between laboratories or instruments.[18]
-
Method Comparison: When comparing a newly developed method against an established one (e.g., comparing a new LC-MS/MS method to a legacy HPLC-UV method).
-
Data Bridging: When data from different analytical techniques need to be combined or compared in a regulatory submission.[17]
The primary goal is to ensure that the results are comparable and that any observed differences are statistically insignificant and fall within predefined acceptance criteria.[18]
Sources
- 1. Niacin Analysis Service | Precise Vitamin B3 Quantification for Reliable Results - Creative Proteomics [creative-proteomics.com]
- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 3. myfoodresearch.com [myfoodresearch.com]
- 4. GC-MS Determination of Nicotinic Acid with Derivatization by Silanization [mat-test.com]
- 5. youtube.com [youtube.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. academic.oup.com [academic.oup.com]
- 8. uu.nl [uu.nl]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 13. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 14. jordilabs.com [jordilabs.com]
- 15. fda.gov [fda.gov]
- 16. ema.europa.eu [ema.europa.eu]
- 17. e-b-f.eu [e-b-f.eu]
- 18. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-4-chloronicotinic Acid
This document provides essential, step-by-step guidance for the safe and compliant disposal of 5-Bromo-4-chloronicotinic acid. As a halogenated aromatic carboxylic acid, this compound requires specific handling and disposal protocols that differ significantly from non-hazardous or even standard acidic waste. This guide is designed for researchers, chemists, and drug development professionals who handle this substance in a laboratory setting. Our objective is to provide a clear, logical framework that ensures operational safety and regulatory compliance, reinforcing the trust you place in our commitment to laboratory safety.
Core Principle: Hazard Identification and Risk Assessment
Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is not merely an acidic compound; its halogenated structure dictates its classification as a specific category of hazardous waste.
1.1. Chemical and Physical Hazards The primary hazards associated with this solid, off-white powder are irritation and its classification as a halogenated organic compound.[1] According to the Globally Harmonized System (GHS), it is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[2][3][4][5] The causality here is direct: contact with mucous membranes or skin can lead to inflammatory responses.
1.2. Waste Classification: The Critical Distinction The presence of both bromine and chlorine atoms places this compound into the halogenated organic waste category.[6][7] This is the single most important factor determining its disposal pathway. Halogenated wastes cannot be disposed of via standard chemical landfill or simple neutralization for sewer release. They require high-temperature incineration in specialized facilities equipped with scrubbers to neutralize the resulting acid gases (like HCl and HBr) and prevent the formation of highly toxic dioxins and furans.[8][9]
For quick reference, the key safety data is summarized below.
| Parameter | Description | Source(s) |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2][3][4][5] |
| CAS Number | 1256790-85-8 (representative) | [10] |
| Molecular Formula | C₆H₃BrClNO₂ | [10] |
| Appearance | Solid, off-white powder | [1][11] |
| Primary Waste Stream | Halogenated Organic Waste | [6][7] |
| Incompatible Materials | Strong oxidizing agents, strong reducing agents, strong bases. | [3][8][12] |
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Given the irritant nature of the compound, all handling and disposal operations must be conducted with appropriate engineering controls and PPE.
-
Engineering Controls : Always handle this compound (both pure compound and waste) inside a certified chemical fume hood to prevent inhalation of dust or vapors.[2] Ensure an eyewash station and safety shower are readily accessible.[3]
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear chemical safety goggles or a face shield.[9][13]
-
Hand Protection : Wear chemically resistant gloves (e.g., nitrile). Inspect gloves before use and use proper removal technique.[14]
-
Skin and Body Protection : Wear a flame-retardant lab coat and closed-toe shoes. Ensure exposed skin is minimized.[9][13]
-
The Disposal Workflow: A Self-Validating System
The following workflow provides a logical, step-by-step process for waste management, from generation to final pickup. The core of this system is the principle of waste segregation, which is crucial for both safety and cost-effective, compliant disposal. It costs significantly more to dispose of halogenated waste compared to non-halogenated streams, making accidental mixing a costly error.[7]
Detailed Step-by-Step Disposal Protocol
This protocol details the actions described in the workflow diagram.
4.1. Waste Container Selection and Labeling
-
Select a Compatible Container : Use a high-density polyethylene (HDPE) or glass container with a tightly sealing screw cap. The container must be in good condition and compatible with acidic and halogenated organic waste.[15]
-
Label Correctly Before Use : Before adding any waste, affix a "Hazardous Waste" label.[7] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "Waste this compound" and any solvents used. Do not use abbreviations.[15]
-
The specific hazard characteristics (e.g., "Irritant," "Corrosive - Acid").
-
The accumulation start date.
-
4.2. In-Lab Waste Collection
-
Solid Waste : For pure, unadulterated solid waste, carefully transfer it into the designated container using a spatula or powder funnel. Perform this task in a fume hood to minimize dust inhalation.
-
Solutions : If the waste is in a solution, pour it carefully into the designated liquid waste container. Ensure the solvent is compatible with other contents. For example, do not mix acid-solvent solutions with other reactive materials.[6]
-
Keep Container Closed : The waste container must remain sealed at all times except when actively adding waste.[7][15] This prevents the release of vapors and protects against spills.
4.3. The Inadvisability of In-Lab Neutralization for Disposal While this compound is an acid, standard in-lab acid-base neutralization with the goal of sewer disposal is strictly prohibited .[16] The rationale is twofold:
-
Regulatory Compliance : The U.S. EPA and local water authorities regulate the disposal of halogenated organic compounds, which are not permitted in sanitary sewer systems.[17][18]
-
Environmental Hazard : The molecule is persistent, and its ecological effects are not well-characterized, necessitating its destruction rather than release.[9]
Any neutralization should only be considered as a pre-treatment step to reduce corrosivity if mandated by your institution's waste management plan, but the resulting salt solution is still a halogenated hazardous waste and must be collected for incineration.
4.4. Storage and Professional Disposal
-
Satellite Accumulation : Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory. This area should be under the control of the laboratory personnel.
-
Arrange for Pickup : Once the container is full or the accumulation time limit set by your institution is reached, arrange for its collection by your organization's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][3][11] They are equipped to transport and manage the waste according to all federal and state regulations.
Emergency Procedures: Spills and Exposure
5.1. Spill Response
-
Evacuate and Alert : Alert personnel in the immediate area. If the spill is large, evacuate the lab.
-
Control Vapors : Ensure the fume hood is operational.
-
Contain and Clean : Wearing full PPE, cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels to absorb large quantities of the neat material.
-
Collect Waste : Carefully sweep or scoop the absorbed material and spilled solid into a designated hazardous waste container.[2][13] Label it appropriately for disposal.
-
Decontaminate : Clean the spill area thoroughly.
5.2. Personal Exposure
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3][5]
-
Skin Contact : Immediately wash the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[2][3][5]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][3][5]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
By adhering to this comprehensive guide, you ensure that the disposal of this compound is managed with the highest degree of safety, scientific integrity, and regulatory compliance.
References
- 1. nbinno.com [nbinno.com]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. 5-Bromonicotinic acid | C6H4BrNO2 | CID 88707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aksci.com [aksci.com]
- 6. bucknell.edu [bucknell.edu]
- 7. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 8. synquestlabs.com [synquestlabs.com]
- 9. echemi.com [echemi.com]
- 10. This compound | [frontierspecialtychemicals.com]
- 11. fishersci.com [fishersci.com]
- 12. Partial List of Chemical Incompatibilities | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 13. fishersci.be [fishersci.be]
- 14. angenechemical.com [angenechemical.com]
- 15. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 16. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 17. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 18. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Handling 5-Bromo-4-chloronicotinic Acid: Personal Protective Equipment (PPE) and Disposal
As researchers dedicated to advancing drug development, our work with novel chemical entities like 5-Bromo-4-chloronicotinic acid demands not only scientific rigor but also an unwavering commitment to safety. This guide moves beyond mere compliance, offering a detailed, field-tested framework for personal protective equipment (PPE) selection, operational protocols, and disposal. The causality behind each recommendation is explained to build a culture of intrinsic safety within your laboratory.
Hazard Identification: Understanding the "Why" Behind the "What"
Before we can select the appropriate PPE, we must first understand the specific risks posed by this compound. Based on its chemical structure—a halogenated pyridine carboxylic acid—and available safety data, the primary hazards are clear:
-
Skin Irritation (H315): The compound is classified as a skin irritant. Prolonged or repeated contact can cause redness, itching, and inflammation.
-
Serious Eye Irritation (H319): Direct contact with the eyes can cause significant irritation, potentially leading to damage if not addressed immediately.[1][2][3]
-
Respiratory Tract Irritation (H335): As a solid, the compound can form dust. Inhalation of this dust may irritate the respiratory system, causing coughing and discomfort.[1][2][3]
These classifications, derived from GHS (Globally Harmonized System of Classification and Labelling of Chemicals), are our primary directive for control measures. The goal is to establish barriers that prevent the chemical from coming into contact with your skin, eyes, or respiratory system.
Engineering and Administrative Controls: Your First Line of Defense
PPE is the final barrier between you and a potential hazard. It should always be used in conjunction with robust engineering and administrative controls.
-
Engineering Controls: Always handle this compound within a certified chemical fume hood.[2] This is the most critical step in minimizing respiratory exposure by capturing dust at the source. Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[1][2]
-
Administrative Controls: Develop a Standard Operating Procedure (SOP) for working with this compound. All personnel must be trained on the SOP, the specific hazards, and the required PPE before beginning work.[4][5] Never work alone when handling hazardous materials.[6]
Personal Protective Equipment (PPE): A Task-Based Approach
The level of PPE required can vary based on the specific task and the quantity of material being handled. Below is a breakdown of required PPE for different laboratory operations.
Due to the serious eye irritation hazard (H319), robust eye protection is non-negotiable.
-
Minimum Requirement: ANSI Z87.1-rated safety glasses with side shields are the absolute minimum for any work in the laboratory.[7]
-
Required for Handling: When handling the solid compound or any of its solutions, chemical splash goggles are required.[2] Goggles provide a complete seal around the eyes, offering superior protection from dust and splashes compared to safety glasses.
-
Recommended for High-Risk Tasks: When handling larger quantities (>10g) or during procedures with a high splash potential (e.g., vigorous mixing, heating), a face shield should be worn in addition to chemical splash goggles. The goggles protect from the initial splash, while the face shield protects the entire face.[7]
A multi-layered approach is essential to prevent skin contact.
-
Protective Clothing: A flame-resistant laboratory coat is mandatory. Ensure it is fully buttoned with the sleeves rolled down. Long pants and closed-toe shoes are also required attire in any laboratory setting.[7]
-
Gloves - The Critical Barrier: The choice of glove material is paramount. Standard lightweight nitrile gloves, while common, offer poor resistance to many halogenated and aromatic hydrocarbons.[8][9][10][11]
-
For Incidental Contact (e.g., handling vials, quick transfers): Double-gloving with standard nitrile examination gloves is an acceptable minimum practice. The outer glove should be removed and replaced immediately upon any known or suspected contact.[7][8]
-
For Extended Contact or Immersion: For tasks involving significant handling of the solid, preparing solutions, or running reactions, more robust gloves are necessary. Neoprene or Viton gloves are recommended as they offer better protection against chlorinated and aromatic solvents.[8][10] If dexterity is a concern, a thinner neoprene glove can be worn over a standard nitrile glove.
-
Glove Usage Protocol: Always inspect gloves for tears or punctures before use. Never reuse disposable gloves.[8] Wash hands thoroughly after removing gloves.
-
While a fume hood is the primary control for respiratory hazards, additional protection may be necessary.
-
Standard Operations: For handling small quantities inside a properly functioning chemical fume hood, no additional respiratory protection is typically required.
-
Weighing Operations: When weighing the solid, even inside a fume hood, dust can be generated. For quantities greater than a few grams, or if you observe any visible dust, a filtering facepiece respirator (e.g., an N95-rated mask) is recommended to minimize inhalation.
-
Emergency Situations (Spills): In the event of a significant spill outside of a fume hood, a respirator with a combination of organic vapor and particulate cartridges will be required as part of the emergency response.[12] All personnel required to wear tight-fitting respirators must be medically cleared and fit-tested as part of a formal respiratory protection program compliant with OSHA 29 CFR 1910.134.[5][12]
Summary of PPE Requirements
The following table summarizes the recommended PPE for common laboratory tasks involving this compound.
| Task | Location | Eye/Face Protection | Hand Protection | Respiratory Protection |
| Weighing Solid (<1g) | Chemical Fume Hood | Chemical Splash Goggles | Double Nitrile Gloves | Not required |
| Weighing Solid (>1g) | Chemical Fume Hood | Chemical Splash Goggles | Neoprene or Viton Gloves | N95 Respirator Recommended |
| Preparing Solutions | Chemical Fume Hood | Chemical Splash Goggles | Neoprene or Viton Gloves | Not required |
| Running Reaction | Chemical Fume Hood | Chemical Splash Goggles | Neoprene or Viton Gloves | Not required |
| Handling Spills | (As per SOP) | Goggles & Face Shield | Heavy-duty Neoprene/Viton | Air-Purifying Respirator |
PPE Selection Workflow
The process of selecting the correct PPE should be a logical, risk-based decision. The following diagram illustrates this workflow.
Caption: PPE selection workflow for handling this compound.
Operational and Disposal Plans
Safe handling extends to the entire lifecycle of the chemical in the laboratory, including its disposal.
-
Preparation: Before retrieving the chemical, ensure the fume hood is operational and the workspace is clear. Don the required PPE as determined by your task.
-
Weighing: Use a disposable weigh boat. Handle the container and spatula carefully to minimize dust generation.[13] Close the primary container immediately after dispensing.
-
Dissolution: Add solvent to the solid slowly. If the process is exothermic, ensure the vessel is appropriately cooled.
-
Post-Handling: Wipe down the work surface in the fume hood. Remove the outer pair of gloves (if double-gloving) before leaving the fume hood. Wash hands thoroughly with soap and water.
As a halogenated organic compound, this compound and any materials contaminated with it must be treated as hazardous waste.[2]
-
Waste Segregation: Establish a dedicated, labeled hazardous waste container for "Halogenated Organic Waste."[3][14] This container must be made of a compatible material (e.g., high-density polyethylene) and kept closed when not in use.[1]
-
Solid Waste: All contaminated solids (weigh boats, gloves, paper towels, silica gel) must be placed in the designated solid hazardous waste container.
-
Liquid Waste: Unused solutions or reaction mixtures should be collected in a separate "Halogenated Organic Liquid Waste" container. Do not mix with non-halogenated waste streams, as this significantly increases disposal costs and complexity.[14][15]
-
Labeling and Storage: Ensure the waste container is clearly labeled with "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazard symbols.[3] Store the waste container in a designated satellite accumulation area until it is collected by your institution's Environmental Health & Safety (EHS) department.[1]
By adhering to these detailed protocols, you not only ensure your own safety but also contribute to a robust safety culture that is the bedrock of innovative and reproducible science.
References
-
University of California, Berkeley | Office of Environment, Health & Safety. (n.d.). Glove Selection Guide. Retrieved from [Link]
-
Clarion Safety Systems. (2022, November 30). OSHA's PPE Laboratory Standards. Retrieved from [Link]
-
Quimivita. (n.d.). Best practices for handling chemical reagents to prevent cross-contamination. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromonicotinic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Colorado Boulder | Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
-
University of South Alabama. (2018, March). Glove Selection Guide. Retrieved from [Link]
-
California Institute of Technology | Environment, Health & Safety. (n.d.). Glove Selection QUICK GUIDE. Retrieved from [Link]
-
The Ohio State University | Department of Chemistry and Biochemistry. (n.d.). Glove Selection Examples of Chemical Resistance of Common Glove Materials. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
-
Temple University | Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
-
Compliancy Group. (2023, September 18). OSHA Laboratory Standard. Retrieved from [Link]
-
MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from [Link]
-
Duke University | Safety. (n.d.). Microflex Chemical Resistance Guide. Retrieved from [Link]
-
The Enviro Times. (2021, May 5). Handling reagents and chemicals (Good Laboratory Practices). Retrieved from [Link]
-
Reagents. (2023, August 22). 10 Tips for Safely Storing and Handling Laboratory Reagents, Stains & Indicator Solutions. Retrieved from [Link]
-
LabTAG by GA International. (n.d.). Safety First: Essential Guidelines for Handling Research Reagents and Equipment. Retrieved from [Link]
-
International Enviroguard. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance. Retrieved from [Link]
-
Iowa State University | Environmental Health and Safety. (n.d.). Chemical Handling and Storage. Retrieved from [Link]
-
Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]
-
S&G Gloves. (2025, June 23). Nitrile Glove Chemical Resistance Guide. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. scienceready.com.au [scienceready.com.au]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. osha.gov [osha.gov]
- 5. compliancy-group.com [compliancy-group.com]
- 6. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 9. southalabama.edu [southalabama.edu]
- 10. safety.caltech.edu [safety.caltech.edu]
- 11. chemistry.osu.edu [chemistry.osu.edu]
- 12. clarionsafety.com [clarionsafety.com]
- 13. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 14. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 15. campusoperations.temple.edu [campusoperations.temple.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
